(5-Methylpyridazin-3-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methylpyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-6(4-9)8-7-3-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCGESDHTKTANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303985 | |
| Record name | 3-Pyridazinemethanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788044-13-2 | |
| Record name | 3-Pyridazinemethanol, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinemethanol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-Methylpyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring system is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, acting as GABA-A receptor antagonists, kinase inhibitors, and agents targeting neurodegenerative diseases.[1] (5-Methylpyridazin-3-yl)methanol, in particular, serves as a key building block for the synthesis of more complex molecules in drug discovery and development. This guide provides a detailed exploration of a primary synthetic route to this valuable intermediate, focusing on the reduction of a carboxylic acid ester precursor.
Synthetic Strategy: From Ester to Alcohol
A common and effective method for the synthesis of this compound involves the reduction of a corresponding pyridazine-3-carboxylic acid ester. This transformation is a fundamental reaction in organic synthesis, and several reagents can accomplish this reduction. The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired selectivity, and reaction conditions.[2][3]
Core Reaction Pathway
The central transformation in this synthesis is the reduction of an ester to a primary alcohol. This is typically achieved using a metal hydride reagent.
Caption: General reaction scheme for the synthesis of this compound.
Recommended Synthetic Protocol: Reduction of Methyl 5-methylpyridazine-3-carboxylate
This section details a robust and widely applicable protocol for the synthesis of this compound via the reduction of its methyl ester precursor.
Methodology: Metal Hydride Reduction
Metal hydrides are powerful reducing agents capable of converting esters to primary alcohols.[4] Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity.[2][5] However, for substrates with sensitive functional groups, milder reducing agents like sodium borohydride in the presence of an activating agent, or diisobutylaluminum hydride (DIBAL-H) may be preferred.[2][3]
Experimental Protocol: LiAlH₄ Reduction
This protocol outlines the reduction of methyl 5-methylpyridazine-3-carboxylate using lithium aluminum hydride.
Materials and Equipment:
-
Methyl 5-methylpyridazine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve methyl 5-methylpyridazine-3-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask. Slowly add this solution to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water. A common quenching procedure is the Fieser workup (adding 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water for every 'x' g of LiAlH₄ used). This should result in a granular precipitate that is easy to filter.
-
Workup: Alternatively, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at 0 °C, followed by stirring until the aqueous and organic layers are clear.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 5-methylpyridazine-3-carboxylate | N/A |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [2][5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | 70-90% (after purification) | Varies |
| Purity | >95% (by NMR and LC-MS) | [6] |
Causality and Experimental Choices
-
Choice of Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent.[2] Its use is appropriate when the ester is the primary reducible functional group. If other sensitive groups like nitro or cyano groups are present, milder or more selective reagents would be necessary.[3] For instance, catalytic hydrogenation is generally ineffective for reducing esters but can reduce nitriles.[7]
-
Anhydrous Conditions: Metal hydride reductions must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The solvent and glassware must be thoroughly dried to prevent quenching of the reagent and potential hazards.
-
Controlled Addition at Low Temperature: The exothermic nature of the reaction between LiAlH₄ and the ester necessitates slow addition of the substrate at a low temperature (0 °C). This helps to control the reaction rate and prevent side reactions.
-
Quenching Procedure: The Fieser workup or the use of Rochelle's salt are standard procedures to safely decompose the excess hydride and the aluminum salts formed during the reaction, facilitating the isolation of the product.
Self-Validating Systems and Trustworthiness
The described protocol is a well-established and reliable method for the reduction of esters. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The final product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[8]
Advanced and Alternative Synthetic Routes
While the reduction of a pre-formed pyridazine ester is a primary route, other strategies for the synthesis of pyridazine derivatives exist. These can involve the construction of the pyridazine ring itself from acyclic precursors.[9][10] For instance, the reaction of 1,4-dicarbonyl compounds with hydrazine can yield dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine.[10]
Caption: Comparison of the primary synthetic route with an alternative ring synthesis strategy.
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the overall synthetic strategy for the target molecule.
Conclusion
The synthesis of this compound via the reduction of its corresponding methyl ester is a reliable and efficient method. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and a discussion of alternative approaches. By understanding the nuances of the experimental procedure and the rationale behind the choice of reagents and conditions, researchers can confidently and safely synthesize this important building block for application in drug discovery and development.
References
- Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Lirias. (n.d.).
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021, April 17). PMC - NIH.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.).
- Ester to Alcohol - Common Conditions. (n.d.).
- Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester. (n.d.).
- How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21).
- Rutner, H., & Spoerri, P. E. (n.d.). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate.
- Pyridazine. (n.d.).
- (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. (n.d.). PubChem.
- Alawaed, A. A., & Hamann, H. J. (2022, November 15).
- This compound [1788044-13-2]. (n.d.). King-Pharm.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Research Article Biological and Molecular Chemistry.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Selective Enzymatic Reduction of Aldehydes. (n.d.). MDPI.
- 627525-69-3|(5-Methoxypyridazin-3-yl)methanol. (n.d.). BLD Pharm.
- Carboxylic Derivatives - Reduction (Catalytic Reduction). (2023, January 22). Chemistry LibreTexts.
- Alawaed, A. A., & Hamann, H. J. (2022, November 15).
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). Portal de la Investigación.
- [5-(Trifluoromethyl)pyridazin-3-yl]methanol | C6H5F3N2O | CID 177797549. (n.d.). PubChem.
- 37444-46-5|Pyridazin-3-ylmethanol. (n.d.). BLD Pharm.
- Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. (n.d.). PubMed.
- LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. (2011, November 11). Master Organic Chemistry.
- Zolpidem. (n.d.). Wikipedia.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labsolu.ca [labsolu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biolmolchem.com [biolmolchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Pyridazine synthesis [organic-chemistry.org]
An In-depth Technical Guide to (5-Methylpyridazin-3-yl)methanol (CAS No. 1788044-13-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Pyridazine Scaffolds in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial interest in the field of medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have positioned it as a "privileged structure" in the design of novel therapeutic agents. (5-Methylpyridazin-3-yl)methanol, a key exemplar of this class, represents a valuable building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications in drug discovery, offering a critical resource for researchers engaged in the development of next-generation pharmaceuticals. The pyridazine core's capacity for hydrogen bonding and its influence on pharmacokinetic profiles make it an attractive moiety for enhancing the drug-like properties of lead compounds.[1]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1788044-13-2 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1=CC(=NN=C1)CO | [4] |
| Purity | Typically ≥97% | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic disconnections. A plausible and commonly employed synthetic route involves the reduction of a corresponding carbonyl or carboxyl derivative at the 3-position of the 5-methylpyridazine core.
Proposed Synthetic Pathway: Reduction of a Precursor
A logical synthetic approach would involve the initial synthesis of a suitable precursor, such as 5-methylpyridazine-3-carbaldehyde or a 5-methylpyridazine-3-carboxylic acid ester, followed by a selective reduction of the carbonyl or ester functionality to the primary alcohol.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies for the reduction of a pyridazine carbaldehyde.
Step 1: Synthesis of 5-Methylpyridazine-3-carbaldehyde (Intermediate 3)
This intermediate can be prepared from 3-chloro-5-methylpyridazine via various methods, including cyanation followed by reduction.
Step 2: Reduction to this compound (Target Molecule)
-
Reaction Setup: To a solution of 5-methylpyridazine-3-carbaldehyde (1.0 eq) in methanol at 0 °C under an inert atmosphere, add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the pyridazine ring. The hydroxyl moiety can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions. The pyridazine ring itself can be susceptible to nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups, or can be involved in metal-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for the derivatization of this compound.
Applications in Drug Discovery and Development
Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[9][10] this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The methyl and hydroxymethyl groups offer sites for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.
| Therapeutic Area | Target/Mechanism of Action (of related pyridazines) | Reference |
| Oncology | Kinase inhibition (e.g., VEGFR, p38 MAP kinase) | [1] |
| Inflammation | Inhibition of pro-inflammatory cytokine production | [10] |
| Infectious Diseases | Antibacterial and antifungal activity | [1] |
| Cardiovascular Diseases | Antihypertensive effects | [9] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While specific toxicity data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous substance. General laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
-
Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers.
-
1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. ResearchGate.
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health.
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
-
This compound. Google Shopping.
-
1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... ResearchGate.
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
-
Methanol(67-56-1) 13C NMR spectrum. ChemicalBook.
-
This compound. Google Shopping.
-
This compound (C007B-369811). Cenmed Enterprises. methanol-c007b-369811.html)
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. labsolu.ca [labsolu.ca]
- 4. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (5-Methylpyridazin-3-yl)methanol
Introduction
(5-Methylpyridazin-3-yl)methanol is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridazine core is a prevalent motif in a range of biologically active molecules. This guide provides a detailed exploration of the viable synthetic strategies for preparing this target molecule, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic rationale behind preferred routes, offer step-by-step protocols, and present a comparative analysis to aid in selecting the most appropriate method based on laboratory or process scale requirements.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical approach to any synthesis begins with retrosynthesis—a method of deconstructing the target molecule to identify potential precursors. For this compound, two primary C-C bond disconnections at the C3 position of the pyridazine ring are most logical.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals two primary strategic pathways:
-
Strategy A: Formylation and Reduction. This route involves the introduction of a formyl group (-CHO) onto a pre-formed 5-methylpyridazine ring, followed by its reduction to the hydroxymethyl group (-CH₂OH).
-
Strategy B: Oxidation and Reduction. This alternative involves the oxidation of a methyl group at the C3 position to a carboxylic acid (-COOH), which is then subsequently reduced to the target alcohol.
This guide will focus on these two strategies, evaluating them based on the availability of starting materials, reaction efficiency, and operational simplicity.
Strategy A: Synthesis via Formylation of 3-Chloro-5-methylpyridazine
This is arguably the most direct and well-documented route, utilizing the commercially available and reactive starting material, 3-chloro-5-methylpyridazine. The strategy unfolds in two distinct, high-yielding steps.
Conceptual Workflow
Caption: Workflow for Strategy A.
Step 1: Palladium-Catalyzed Formylation
The first step involves a palladium-catalyzed carbonylation reaction. Here, the chloro-substituent at the C3 position is replaced with a formyl group.
-
Expertise & Experience: The choice of a palladium catalyst is critical for activating the C-Cl bond towards carbonylation. While carbon monoxide gas is a traditional C1 source, using a solid source like paraformaldehyde is operationally simpler and safer for lab-scale synthesis. The base (potassium carbonate) is essential to neutralize the HCl generated in situ, preventing catalyst deactivation and side reactions. The reaction is documented in patent literature, demonstrating its industrial viability[1].
Detailed Experimental Protocol: Synthesis of 5-Methylpyridazine-3-carbaldehyde [1]
-
Reagent Setup: To a sealed reaction vessel, add 3-chloro-5-methylpyridazine (1.0 eq), paraformaldehyde (2.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the vessel to achieve a suitable concentration (e.g., 0.5 M).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-methylpyridazine-3-carbaldehyde.
Step 2: Selective Reduction of the Aldehyde
The second step is the reduction of the intermediate aldehyde to the primary alcohol.
-
Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, which is a key advantage. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce the pyridazine ring itself, ensuring high chemoselectivity.[2][3] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to furnish the final alcohol product.[4][5]
Detailed Experimental Protocol: Synthesis of this compound [1]
-
Dissolution: Dissolve 5-methylpyridazine-3-carbaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or acetone to destroy excess NaBH₄.
-
Work-up and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with water and extract with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to provide the crude this compound, which can be further purified if necessary.
Strategy B: Synthesis via Oxidation of a Methyl Precursor
This alternative route approaches the target from a different precursor, 5-methylpyridazine-3-carboxylic acid. This strategy hinges on the ability to selectively oxidize a methyl group on the pyridazine ring and then reduce the resulting carboxylic acid.
Step 1: Synthesis of 5-Methylpyridazine-3-carboxylic acid
The synthesis of the key carboxylic acid intermediate is not as direct as the formylation route. A plausible method, extrapolated from analogous syntheses, involves the oxidation of a suitable methyl-substituted pyridazine. For instance, a related compound, 6-chloropyridazine-3-carboxylic acid, can be prepared by oxidizing 3-chloro-6-methylpyridazine with a strong oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid[6].
Hypothetical Protocol: Synthesis of 5-Methylpyridazine-3-carboxylic acid
-
Reaction Setup: To a solution of concentrated sulfuric acid, carefully add the starting material (e.g., 3,5-dimethylpyridazine) while cooling in an ice bath.
-
Oxidant Addition: Add a strong oxidizing agent such as KMnO₄ (multiple equivalents) portion-wise, maintaining a controlled temperature.
-
Reaction: Allow the reaction to proceed at an elevated temperature (e.g., 50-80 °C) for several hours until the starting material is consumed.
-
Work-up: Cool the reaction and pour it onto ice. The product may precipitate or require extraction with an organic solvent. Further purification would be necessary.
-
Trustworthiness: This step presents significant challenges. The oxidation conditions are harsh and may lead to low yields or over-oxidation and ring degradation. Selectivity between two methyl groups (if starting from 3,5-dimethylpyridazine) would also be a major issue, leading to a mixture of products that are difficult to separate.
Step 2: Reduction of the Carboxylic Acid
The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than NaBH₄.
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are the standard reagents for this transformation. LiAlH₄ is highly reactive and non-selective, requiring strictly anhydrous conditions and careful handling. Borane offers better selectivity for carboxylic acids in the presence of other reducible groups like esters, but it is also moisture-sensitive. This step adds complexity and safety considerations compared to the NaBH₄ reduction in Strategy A.
Comparative Analysis of Synthetic Strategies
| Parameter | Strategy A (Formylation Route) | Strategy B (Oxidation Route) |
| Starting Material | 3-Chloro-5-methylpyridazine | 3,5-Dimethylpyridazine (hypothetical) |
| Availability | Commercially available | Less common, may require synthesis |
| Number of Steps | 2 | 2 |
| Key Reagents | Pd(OAc)₂, PPh₃, NaBH₄ | KMnO₄, H₂SO₄, LiAlH₄ or BH₃·THF |
| Reaction Conditions | Step 1: High temp. Step 2: Mild. | Step 1: Harsh (strong acid/oxidant). Step 2: Anhydrous, reactive. |
| Selectivity & Yield | Generally high yield and selectivity. | Potentially low yield and poor selectivity in the oxidation step. |
| Safety & Handling | Requires handling of Pd catalyst. | Involves strong oxidants and highly reactive, pyrophoric hydrides. |
| Overall Feasibility | High. Proven, reliable, and scalable. | Low. Hypothetical, challenging, and likely inefficient. |
Conclusion and Recommendation
Based on this in-depth analysis, Strategy A, the formylation of 3-chloro-5-methylpyridazine followed by sodium borohydride reduction, is the unequivocally recommended pathway for the synthesis of this compound. This route benefits from a readily available starting material, proceeds under well-defined and reproducible conditions, and utilizes selective reagents that ensure a high yield of the desired product. The two-step process is robust, scalable, and avoids the harsh, non-selective conditions and hazardous reagents associated with the hypothetical oxidation route. For researchers and drug development professionals requiring reliable access to this important building block, the formylation strategy represents the most efficient and practical approach.
References
- Patent WO2012139983A1. Preparation of (5-methylpyridazin-3-yl)
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Organic Chemistry Portal. Sodium Borohydride. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Prospective Crystal Structure of (5-Methylpyridazin-3-yl)methanol: A Methodological Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships and designing novel therapeutics. This guide presents a comprehensive, prospective analysis of the crystal structure determination of (5-Methylpyridazin-3-yl)methanol. In the absence of published experimental data for this specific molecule, this whitepaper serves as a detailed methodological protocol, from synthesis and crystallization to data acquisition and structural refinement. It further anticipates key structural features based on analogous pyridazine derivatives and outlines a self-validating system of experimental and computational approaches to ensure the integrity of the results.
Introduction: The Significance of Pyridazine Derivatives in Drug Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles are known to exhibit properties including, but not limited to, anti-proliferative, anti-inflammatory, and antimicrobial effects.[1][2] The functionalization of the pyridazine ring, as in the case of this compound, allows for fine-tuning of its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.
The determination of the precise crystal structure of this compound is a critical step in its development as a potential drug candidate or a key intermediate. An understanding of its solid-state conformation, intermolecular interactions, and packing motifs provides invaluable insights for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Rational Drug Design: Guiding the design of more potent and selective analogs.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can impact solubility, stability, and bioavailability.
-
In Silico Docking Studies: Providing an accurate ligand conformation for computational modeling of protein-ligand interactions.
This guide will provide a robust framework for the experimental determination and analysis of the crystal structure of this compound.
Synthesis and Crystallization: The Foundation of Structural Analysis
A reliable synthetic route and effective crystallization strategy are the cornerstones of obtaining high-quality single crystals suitable for X-ray diffraction.
Proposed Synthesis of this compound
While various synthetic routes to pyridazine derivatives exist, a plausible and scalable method for the synthesis of this compound is proposed. The choice of this pathway is guided by the availability of starting materials and the reliability of the chemical transformations.[3]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Condensation: React a suitable 1,4-dicarbonyl compound with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to form the dihydropyridazine intermediate.
-
Step 2: Aromatization: The dihydropyridazine is then oxidized to the corresponding pyridazine using an appropriate oxidizing agent (e.g., bromine in acetic acid or air oxidation).
-
Step 3: Reduction: The ester functionality on the pyridazine ring is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in a suitable solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound. The purity and identity of the compound should be confirmed by NMR, mass spectrometry, and elemental analysis.
Crystallization Methodologies
The growth of single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is crucial.
Table 1: Crystallization Techniques for this compound
| Technique | Description | Solvent Systems to Screen | Rationale |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly at a constant temperature. | Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, and binary mixtures. | Simple and effective for many organic compounds. The choice of solvent will influence crystal packing. |
| Vapor Diffusion | A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. | Inner Vial: Dichloromethane, Ethyl Acetate. Outer Chamber: Hexane, Pentane, Diethyl Ether. | Allows for a gradual decrease in solubility, promoting slow crystal growth. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | Toluene, Dioxane, Dimethylformamide. | Exploits the temperature dependence of solubility. |
Experimental Protocol: Crystallization Screening
-
Prepare a concentrated solution of purified this compound in a chosen solvent.
-
Dispense the solution into small vials.
-
Set up parallel experiments for each crystallization technique outlined in Table 1.
-
Monitor the vials for crystal growth over several days to weeks.
-
Once crystals appear, they should be carefully harvested and examined under a microscope.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Diagram of the X-ray Diffraction Workflow:
Sources
An In-depth Technical Guide to the Solubility of (5-Methylpyridazin-3-yl)methanol in Organic Solvents
Abstract
(5-Methylpyridazin-3-yl)methanol is a heterocyclic building block of increasing interest in medicinal chemistry and materials science. A fundamental understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and guidance on the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of this and structurally related compounds.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol [1], is a bifunctional molecule featuring a pyridazine ring and a primary alcohol. The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding[2][3]. These characteristics are pivotal in molecular recognition and can influence a molecule's pharmacokinetic profile in drug discovery[2][3]. The presence of the hydroxymethyl group further enhances its polarity and provides a site for hydrogen bond donation.
A thorough understanding of the solubility of this compound is a prerequisite for a multitude of applications. In synthetic chemistry, solvent selection is crucial for reaction efficiency and yield. For purification via crystallization, knowledge of solubility in different solvents at various temperatures is essential. In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its formulation, delivery, and bioavailability. This guide will provide the foundational knowledge and practical tools to systematically investigate the solubility of this compound.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic interactions between solute and solvent molecules.[4][5] For this compound, the key molecular features influencing its solubility are its polarity, hydrogen bonding capability, and molecular size.
Polarity and Dipole Moment
The pyridazine ring is known to be more polar than pyridine and possesses a significant dipole moment.[6][7] The two adjacent nitrogen atoms create an electron-deficient ring system, leading to a separation of charge. The addition of a methyl group and a hydroxymethyl group to this ring further influences its electronic distribution and overall polarity. It is anticipated that this compound will exhibit a notable dipole moment, rendering it more soluble in polar solvents.
Hydrogen Bonding
This compound has the capacity for both hydrogen bond donation and acceptance:
-
Hydrogen Bond Donor: The hydroxyl (-OH) group of the methanol substituent can act as a hydrogen bond donor.
-
Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.[8][9][10]
This dual hydrogen bonding capability suggests that this compound will have a strong affinity for protic solvents (e.g., alcohols) and other polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The ability to form strong intermolecular interactions with the solvent is a key driver for overcoming the lattice energy of the solid solute and promoting dissolution.
Predicted Solubility Profile
Based on these structural features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water, due to favorable hydrogen bonding and dipole-dipole interactions.[11]
-
Moderate Solubility: Expected in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate, which can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, where the dominant intermolecular forces are weak van der Waals forces, which are insufficient to disrupt the stronger interactions within the polar solute.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a robust, step-by-step protocol for quantifying the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask method, which is considered a gold standard for solubility determination.[4]
Materials and Equipment
Table 1: Materials and Equipment for Solubility Determination
| Category | Item |
| Chemicals | This compound (purity >97%) |
| Selected organic solvents (e.g., methanol, ethanol, acetone, etc.) | |
| Equipment | Analytical balance (± 0.1 mg) |
| Vials with screw caps (e.g., 4 mL or 8 mL) | |
| Temperature-controlled shaker or incubator | |
| Syringe filters (0.22 µm or 0.45 µm, solvent-compatible) | |
| Syringes | |
| High-Performance Liquid Chromatography (HPLC) system | |
| Volumetric flasks and pipettes |
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particulates.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) |
| Methanol | Polar Protic | > 100 |
| Ethanol | Polar Protic | > 100 |
| Water | Polar Protic | ~ 50 |
| Acetone | Polar Aprotic | ~ 75 |
| Acetonitrile | Polar Aprotic | ~ 30 |
| Ethyl Acetate | Polar Aprotic | ~ 20 |
| Dichloromethane | Polar Aprotic | ~ 10 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The interpretation of the solubility data should correlate with the theoretical principles discussed earlier. For instance, high solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions between the solute's hydroxyl and pyridazine groups and the solvent's hydroxyl group. Conversely, the low solubility in hexane would be explained by the inability of the nonpolar solvent to overcome the strong intermolecular forces within the polar this compound solid.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals can generate the critical data needed to advance their work. A systematic approach to solubility assessment is fundamental to the successful application of this and other novel chemical entities in various scientific disciplines.
References
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Aerosol and Air Quality Research. (n.d.). Hydrogen Bonded Pyridine Dimer: A Possible Intermediate in the Electrocatalytic Reduction of Carbon Dioxide to Methanol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
- Hoffmann, R. (1968). Hydrogen Bonding in Pyridine'. Journal of the American Chemical Society, 90(6), 1475–1485.
-
Scite. (n.d.). Synthesis of Pyridazine Derivatives as Herbicides. Retrieved from [Link]
-
Study.com. (n.d.). Sketch the hydrogen bonding interaction you would expect to occur between pyridine and methanol. Retrieved from [Link]
- PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(1), 1-69.
-
Scilit. (n.d.). Hydrogen bonding of methanol with pyridine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine. Retrieved from [Link]
- MDPI. (2022).
-
PubChem. (n.d.). [5-(Trifluoromethyl)pyridazin-3-yl]methanol. Retrieved from [Link]
-
CORE. (n.d.). HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
Methanex Corporation. (n.d.). Physical Properties of Pure Methanol. Retrieved from [Link]
-
MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
-
Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
- MDPI. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. mdpi.com [mdpi.com]
- 7. scite.ai [scite.ai]
- 8. roaldhoffmann.com [roaldhoffmann.com]
- 9. homework.study.com [homework.study.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. research.nu.edu.kz [research.nu.edu.kz]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and History of Pyridazine Compounds
Abstract
The pyridazine ring, a 1,2-diazine heterocycle, represents a fascinating journey from a 19th-century chemical curiosity to a "privileged structure" in modern medicinal and agricultural chemistry.[1] Characterized by its unique physicochemical properties—including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities—the pyridazine scaffold has become integral to the development of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of pyridazine chemistry. We will trace its origins from the initial syntheses by pioneering chemists, detail the foundational synthetic methodologies that enabled its exploration, and chart its rise as a critical pharmacophore, culminating in the recent approval of pyridazine-containing drugs.[2] This narrative is grounded in seminal literature, offering researchers and drug development professionals both a historical perspective and field-proven insights into the causality behind key experimental advancements.
Part 1: The Dawn of Pyridazine Chemistry - A 19th Century Genesis
The story of pyridazine is intrinsically linked to the broader exploration of nitrogen-containing heterocycles and the development of foundational reagents in organic chemistry. The name "hydrazine" itself was first coined by the eminent German chemist Emil Fischer in 1875 during his work on organic derivatives of this novel N-N bonded compound.[4] Fischer's accidental discovery of phenylhydrazine in the same year proved to be a monumental breakthrough, providing a versatile reagent for reacting with carbonyl compounds.[5][6] This work, which was crucial for his later Nobel Prize-winning research on sugar structures, also laid the direct groundwork for the creation of the first pyridazine ring system.[7][8]
In the course of his investigations, Fischer prepared the first substituted pyridazine by condensing phenylhydrazine with levulinic acid, a 1,4-ketoacid.[9] This reaction established the fundamental principle of pyridazine synthesis: the cyclization of a C4 backbone with a hydrazine moiety. While Fischer created the first derivative, the unsubstituted parent heterocycle remained elusive for another decade. The term "pyridazine" was first proposed by Knorr in 1885 to describe the 1,2-diazine structure.[10] It was not until 1895 that Taüber successfully synthesized the parent pyridazine compound, completing the foundational discovery phase of this heterocyclic family.[10]
However, for over 70 years following these initial syntheses, pyridazines remained largely a subject of academic interest. This was primarily because, unlike other heterocycles such as pyrimidines, pyridazines are exceptionally rare in nature, which limited the impetus for their investigation.[9][11] The discovery of the first naturally occurring pyridazines, hexahydropyridazine amino acids produced by Streptomyces jamaicensis, in 1971 marked a turning point, sparking renewed interest in their biological potential.[10]
Historical Timeline of Key Discoveries
Caption: A timeline of milestone events in the history of pyridazine chemistry.
Part 2: Foundational Synthetic Methodologies
The synthesis of the pyridazine core almost universally relies on the reaction of a hydrazine source with a 1,4-difunctional carbon backbone.[12] The specific nature of the functional groups on the carbon chain dictates the final oxidation state and substitution pattern of the resulting heterocycle.
The 1,4-Dicarbonyl Condensation Route
The most direct and classical approach involves the condensation of hydrazine with a 1,4-diketone or a 4-ketoacid.[9][13] The reaction proceeds via the formation of a dihydropyridazine intermediate, which must then be oxidized to achieve the aromatic pyridazine ring.[14] This two-step process (condensation followed by oxidation) is often preferable because the direct synthesis from an unsaturated 1,4-diketone would require a starting material with a potentially unstable cis-double bond.[13][14]
Caption: General reaction scheme for pyridazine synthesis from 1,4-dicarbonyls.
The Maleic Anhydride Route
A highly versatile and widely used method for producing pyridazinones and their derivatives involves the condensation of hydrazine with maleic anhydride or its substituted analogues.[12][15] This pathway is particularly significant as it provides direct access to 3,6-dihydroxypyridazine (maleic hydrazide), a key intermediate for further functionalization.[9][16] The reaction is robust and can be performed at scale, making it industrially relevant.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride
This protocol is a representative example of the maleic anhydride route, demonstrating the formation of the core ring followed by functionalization. The causality for this multi-step process is clear: the initial condensation forms the stable pyridazinedione ring, which is then activated by chlorination with a reagent like phosphorus oxychloride (POCl₃) to create a reactive dichloropyridazine scaffold, ready for subsequent nucleophilic substitution reactions.
Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of maleic anhydride (1.0 eq) in water or a suitable alcohol.
-
Hydrazine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of hydrazine hydrate (1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[17]
-
Cyclization: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours. The cyclization and dehydration occur during this step to form the pyridazinedione ring.
-
Isolation: Cool the reaction mixture. The product, maleic hydrazide, will often precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[16]
Step 2: Chlorination to 3,6-Dichloropyridazine
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the dried maleic hydrazide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the reaction is complete (monitor by TLC). The hydroxyl groups are substituted with chlorine atoms during this step.
-
Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Isolation and Purification: The solid product, 3,6-dichloropyridazine, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove phosphoric acid, and dry. The crude product can be purified by recrystallization from ethanol or by sublimation.[16]
Part 3: Physicochemical Properties and Rise in Applied Science
The utility of the pyridazine ring in drug discovery and material science stems directly from its distinct electronic properties, which differentiate it from a simple phenyl ring or its other diazine isomers (pyrimidine and pyrazine).
| Property | Benzene | Pyridazine | Pyrimidine | Pyrazine |
| Formula | C₆H₆ | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ |
| Melting Point (°C) | 5.5 | -8 | 22 | 53 |
| Boiling Point (°C) | 80.1 | 208 | 123 | 115 |
| Dipole Moment (D) | 0 | ~3.9-4.2 | ~2.3 | 0 |
| Basicity (pKa) | N/A | 2.3 | 1.3 | 0.6 |
| Table 1: Comparison of Physicochemical Properties.[2][10] |
The two adjacent, electronegative nitrogen atoms create a significant dipole moment, making the pyridazine ring more polar and generally more water-soluble than a corresponding phenyl ring.[2][10] This high polarity and the presence of two lone pairs on the nitrogens make the pyridazine scaffold an excellent hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets like proteins.[2][18]
The discovery that pyridazine derivatives possessed potent biological activity transformed the field. The pyridazine structure is now a recognized pharmacophore found in numerous herbicides, including credazine and pyridate, and a wide array of pharmaceuticals.[9]
| Compound | Class/Function | Significance/Year |
| Minaprine | MAO Inhibitor | An early pyridazine-based antidepressant approved in France (1972) but later withdrawn.[2] |
| Pyridate | Herbicide | An established agricultural product for post-emergence weed control.[9] |
| Cefozopran | Cephalosporin Antibiotic | A fourth-generation antibiotic containing a pyridazine moiety.[9] |
| Relugolix | GnRH Antagonist | One of the first FDA-approved drugs with a pyridazine core, used for treating prostate cancer and uterine fibroids.[2][3] |
| Deucravacitinib | TYK2 Inhibitor | A groundbreaking allosteric inhibitor for treating plaque psoriasis, highlighting modern applications of the scaffold.[2][3] |
| Table 2: Milestone Pyridazine-Containing Molecules. |
Part 4: Modern Drug Discovery and Future Outlook
The recent FDA approvals of Relugolix and Deucravacitinib have solidified pyridazine's status as a highly valuable heterocycle in modern drug discovery.[2][3] Chemists deploy the pyridazine ring to solve specific challenges in candidate optimization. Its inherent polarity can be used to reduce a molecule's lipophilicity, improve metabolic stability, and potentially reduce interactions with off-targets like the hERG potassium channel.[2]
The workflow for incorporating a pyridazine scaffold often involves a bioisosteric replacement strategy, where a phenyl ring or another heterocycle in a lead compound is swapped for a pyridazine to modulate its properties.
Caption: A conceptual workflow for pyridazine integration in a drug discovery program.
The journey of pyridazine from a laboratory synthesis to a life-changing therapeutic is a testament to the enduring power of fundamental chemical discovery. Its unique electronic and structural attributes ensure that it will remain a vital tool for scientists and researchers aiming to address complex challenges in medicine and beyond.
References
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Pyridazine - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved January 20, 2026, from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. Retrieved January 20, 2026, from [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 20, 2026, from [Link]
-
Fournier, J. H., & Miller, M. J. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4699. Retrieved January 20, 2026, from [Link]
-
Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. (n.d.). University of Karbala. Retrieved January 20, 2026, from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 20, 2026, from [Link]
-
Döncző, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7032. Retrieved January 20, 2026, from [Link]
-
Pyridazine and its derivatives. (2015). Slideshare. Retrieved January 20, 2026, from [Link]
-
Mizzoni, R. H., & Spoerri, P. E. (1954). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society, 76(9), 2411–2413. Retrieved January 20, 2026, from [Link]
-
Mizzoni, R. H., & Spoerri, P. E. (1954). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society, 76(9), 2411–2413. Retrieved January 20, 2026, from [Link]
-
Singh, M. (2021). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! YouTube. Retrieved January 20, 2026, from [Link]
-
Emil Fischer – Facts. (n.d.). NobelPrize.org. Retrieved January 20, 2026, from [Link]
- Preparation method of 3, 6-dihydroxypyridazine. (2020). Google Patents.
-
Hydrazine - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved January 20, 2026, from [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved January 20, 2026, from [Link]
-
de Oliveira, C. S. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(11), 1888–1894. Retrieved January 20, 2026, from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. Retrieved January 20, 2026, from [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved January 20, 2026, from [Link]
-
de Oliveira, C. S. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Retrieved January 20, 2026, from [Link]
-
El-Emary, T. I. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(9), 1055-1061. Retrieved January 20, 2026, from [Link]
-
Remane, H., & Nickelsen, K. (2022). Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1. ChemistryViews. Retrieved January 20, 2026, from [Link]
-
Ostrovska, G. V. (2018). Scientific investigations of the nobel prize winner emil fischer as a launching pad for the development of biochemistry. Ukrainian Biochemical Journal, 90(6), 101-110. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 6. Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1 - ChemistryViews [chemistryviews.org]
- 7. nobelprize.org [nobelprize.org]
- 8. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 9. Pyridazine - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Bonding of (5-Methylpyridazin-3-yl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capabilities, and the ability to serve as a less lipophilic bioisostere for a phenyl ring—make it a versatile and valuable core in drug design.[1][3]
This technical guide provides a detailed examination of a specific derivative, (5-Methylpyridazin-3-yl)methanol) . We will dissect its molecular architecture, explore the nuances of its chemical bonding, and analyze the intermolecular forces that dictate its behavior. Understanding these fundamental characteristics is paramount for leveraging this molecule's potential in the rational design of novel therapeutics, as its structure intrinsically governs its pharmacokinetic profile, metabolic stability, and interaction with biological targets.
Section 1: Molecular Architecture
The structure of this compound is built upon the foundational pyridazine ring, strategically functionalized to enhance its chemical utility. The molecule's identity and core properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₈N₂O | [4][5] |
| Molecular Weight | 124.14 g/mol | [4][5] |
| CAS Number | 1788044-13-2 | [4][5][6] |
| Core Scaffold | Pyridazine (1,2-Diazine) | [7] |
| Substituents | 3-(hydroxymethyl), 5-(methyl) | N/A |
The molecule consists of a planar, aromatic pyridazine ring. A methyl group (-CH₃) is attached at the C5 position, and a hydroxymethyl group (-CH₂OH) is at the C3 position.
Caption: Hydrogen bonding capabilities of the molecule.
Section 4: Structural Elucidation and Characterization Protocols
Confirming the chemical structure of this compound requires a suite of spectroscopic techniques. The following protocols describe the standard, self-validating methodologies for the unambiguous characterization of this compound.
Workflow for Structural Characterization
Caption: Standard workflow for molecular characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. The predicted shifts are based on the known electronic effects within pyridazine systems. [8][9] Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -OH proton.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, 1024 or more scans may be required.
Expected Results:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.9 - 9.2 | s (singlet) | H4/H6 (ring proton) |
| ~7.5 - 7.8 | s (singlet) | H4/H6 (ring proton) | |
| ~4.5 - 5.0 | t (triplet) | -OH (hydroxyl proton, exchanges with D₂O) | |
| ~4.6 - 4.8 | d (doublet) | -CH₂- (methylene protons) | |
| ~2.3 - 2.6 | s (singlet) | -CH₃ (methyl protons) | |
| ¹³C | ~155 - 160 | - | C3 (carbon bearing -CH₂OH) |
| ~148 - 152 | - | C6 | |
| ~135 - 140 | - | C5 (carbon bearing -CH₃) | |
| ~120 - 125 | - | C4 | |
| ~60 - 65 | - | -CH₂- (methylene carbon) | |
| ~18 - 22 | - | -CH₃ (methyl carbon) |
Protocol 2: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. [10] Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to obtain a high signal-to-noise ratio.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2850 - 3100 | C-H stretch | Aromatic & Aliphatic C-H |
| 1550 - 1600 | C=N, C=C stretch | Pyridazine ring |
| 1400 - 1480 | C-H bend | -CH₂, -CH₃ |
| 1000 - 1150 | C-O stretch | Primary alcohol |
Protocol 3: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and offers structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing initial fragmentation and clearly showing the molecular ion. [11] Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺.
Expected Results:
| m/z Value | Ion | Interpretation |
| 125.07 | [M+H]⁺ | Protonated molecular ion (confirms MW of 124.14) |
| 107.06 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |
| 94.06 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
Conclusion
This compound is a molecule whose chemical identity is defined by the interplay between its aromatic, π-deficient pyridazine core and its strategically placed functional groups. The sp² hybridized framework confers planarity and aromaticity, while the adjacent nitrogen atoms create a strong dipole moment and provide key hydrogen bond accepting sites. [3]The hydroxymethyl and methyl substituents further modulate the molecule's properties, with the former being crucial for providing both hydrogen bond donor and acceptor capabilities. This rich combination of structural and electronic features validates the classification of the pyridazine scaffold as a privileged structure in medicinal chemistry. [2][12][13]The detailed characterization protocols outlined herein provide a robust framework for the verification and study of this and related compounds, empowering researchers in the ongoing quest for novel and effective therapeutic agents.
References
**[3] The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
**[12] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. Retrieved January 20, 2026, from [Link]
**[2] Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. Retrieved January 20, 2026, from [Link]
**[14] A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. Retrieved January 20, 2026, from [Link]
**[7] Pyridazine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
**[13] Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved January 20, 2026, from [Link]
**[15] Pyridazine | C4H4N2 | CID 9259. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
**[11] Physical Properties of Pyridazines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
**[5] this compound (C007B-369811). (n.d.). Cenmed Enterprises. Retrieved January 20, 2026, from [Link]
**[10] SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 20, 2026, from [Link]
**[16] (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
**[17] Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
**[18] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023). Baruch S. Blumberg Institute. Retrieved January 20, 2026, from [Link]
**[19] Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. (2021). ACS Omega. Retrieved January 20, 2026, from [Link]
**[8] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
**[9] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. cenmed.com [cenmed.com]
- 6. This compound [1788044-13-2] | King-Pharm [king-pharm.com]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 9. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. blumberginstitute.org [blumberginstitute.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Deployment of (5-Methylpyridazin-3-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendancy of the Pyridazine Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to explore a vast expanse of heterocyclic scaffolds. Among these, the pyridazine nucleus has emerged as a "privileged structure," owing to its remarkable versatility and its presence in a multitude of biologically active compounds.[1][2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anti-hypertensive, anti-diabetic, and anticancer properties.[3][4] This wide range of biological activities stems from the unique electronic properties of the pyridazine ring, which features two adjacent nitrogen atoms, influencing its hydrogen bonding capacity, dipole moment, and metabolic stability.
This technical guide focuses on a particularly valuable building block within the pyridazine family: (5-Methylpyridazin-3-yl)methanol . This seemingly simple molecule, with its reactive hydroxymethyl group, serves as a critical linchpin for the construction of complex molecular architectures. Its strategic incorporation into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. This document will provide an in-depth exploration of the synthesis and utility of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Attributes of this compound
The utility of this compound as a building block in medicinal chemistry is underscored by several key structural and chemical features.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| CAS Number | 1788044-13-2 | [3] |
The primary alcohol functionality provides a versatile handle for a variety of chemical transformations, including etherification, esterification, and conversion to leaving groups for nucleophilic substitution. The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which can be crucial for optimizing target engagement and selectivity.
Synthesis of this compound: A Detailed Protocol
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of this compound
This protocol outlines the reduction of methyl 5-methylpyridazine-3-carboxylate to this compound.
Materials:
-
Methyl 5-methylpyridazine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Scientist's Note: The use of an inert atmosphere and anhydrous conditions is critical as LiAlH₄ reacts violently with water.
-
-
Addition of Ester: Dissolve methyl 5-methylpyridazine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Scientist's Note: The slow, dropwise addition is necessary to control the exothermic reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This is the Fieser workup method, which results in a granular precipitate that is easy to filter.
-
Scientist's Note: This quenching procedure must be performed with extreme caution due to the evolution of hydrogen gas.
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF and diethyl ether.
-
Extraction and Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors
A significant application of this compound and its derivatives is in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. One such target is the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). Dysregulation of the ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis.[2][5][6]
Caption: Simplified ALK5 signaling pathway and the point of intervention for inhibitors.
This compound can be utilized as a key intermediate to introduce a specific pharmacophore into a larger inhibitor scaffold. The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) or used in a Mitsunobu reaction to form an ether linkage with a phenolic component of the inhibitor core.
Protocol: Mitsunobu Coupling of this compound with a Phenolic Core
This protocol provides a general procedure for the etherification of a phenolic compound with this compound using a Mitsunobu reaction.
Materials:
-
This compound
-
A phenolic substrate (e.g., 4-hydroxyphenyl derivative)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a solution of the phenolic substrate (1.0 equivalent), this compound (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 equivalents) dropwise.
-
Scientist's Note: The reaction is typically run under an inert atmosphere to prevent the degradation of reagents.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ether-linked product.
Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful coupling and the integrity of the pyridazine ring.
Conclusion and Future Perspectives
This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery programs. Its straightforward synthesis and the versatility of its hydroxymethyl group provide medicinal chemists with a valuable tool for constructing novel and potent therapeutic agents, particularly in the realm of kinase inhibition. As our understanding of disease biology deepens, the strategic deployment of such "privileged" fragments will undoubtedly continue to play a pivotal role in the development of next-generation medicines.
References
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (n.d.). Retrieved from [Link][2][5][6]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link][1]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link][2]
- AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors. (n.d.). Google Patents.
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters, 15(11), 1925–1932.[6]
-
Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. (2021). ACS Medicinal Chemistry Letters.[7]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved from [Link][8]
-
Design, synthesis and evaluation of small molecule imidazo[2,1- b ][2][3][5]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). (n.d.). PlumX. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link][4]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
Application Notes and Protocols for (5-Methylpyridazin-3-yl)methanol as a Versatile Building Block in Drug Discovery and Organic Synthesis
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive component in the design of molecules targeting a range of biological targets.[3] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties. (5-Methylpyridazin-3-yl)methanol emerges as a particularly useful building block, offering a reactive hydroxyl group tethered to the 5-methylpyridazine core. This allows for its facile incorporation into larger molecules through various chemical transformations, making it a valuable tool for researchers in drug development and organic synthesis.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
| CAS Number | 1788044-13-2 | [4] |
| Appearance | Solid, semi-solid, or liquid | Sigma-Aldrich |
| Purity | Typically ≥95% |
Core Applications and Synthetic Utility
This compound serves as a versatile precursor for the introduction of the (5-methylpyridazin-3-yl)methoxy moiety into target molecules. The primary alcohol functionality is a key handle for a variety of chemical transformations, including etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[5][6][7] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent. This approach is particularly useful for attaching the (5-methylpyridazin-3-yl)methoxy group to various scaffolds.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to ensure complete and irreversible deprotonation of the alcohol, forming the sodium alkoxide. This maximizes the concentration of the active nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the counter-ion (Na+) without interfering with the nucleophilicity of the alkoxide, thus promoting the SN2 reaction. Anhydrous conditions are critical to prevent quenching of the highly reactive sodium hydride.
-
Temperature: The reaction is typically initiated at a reduced temperature (0 °C) during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent alkylation is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions like elimination, especially with secondary alkyl halides.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize a generic alkyl-(5-methylpyridazin-3-yl)methyl ether.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification provides a direct method for converting carboxylic acids and alcohols into esters using an acid catalyst.[1][8] This reaction is an equilibrium process, and strategies are employed to drive it towards the product side.
Causality Behind Experimental Choices:
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
-
Driving the Equilibrium: The reaction is reversible. To achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using one of the reactants in large excess (in this case, the carboxylic acid or an alcohol solvent) or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.
-
Temperature: The reaction is generally performed at reflux to increase the reaction rate.
Experimental Protocol: Fischer Esterification
Objective: To synthesize a generic (5-methylpyridazin-3-yl)methyl ester.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in a suitable solvent like toluene if the carboxylic acid is a solid, or use the carboxylic acid as the solvent if it is a liquid and in large excess.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Application in the Synthesis of Kinase Inhibitors: An Analogous Case Study
The pyridazine scaffold is a key feature in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site. A recent patent application for ALK5 inhibitors demonstrates the utility of a closely related building block, [4-Amino-6-(5-Chloro-2-Fluorophenyl)Pyridazin-3-Yl]Methanol.[5] This example provides a valuable template for how this compound can be employed in a drug discovery context.
In this patented synthesis, the hydroxyl group of the pyridazinyl methanol derivative is first protected as a tert-butyldimethylsilyl (TBDMS) ether. This protection strategy is essential to prevent the free hydroxyl group from interfering with subsequent cross-coupling reactions.
Causality Behind Experimental Choices:
-
Protecting Group: The TBDMS group is chosen for its stability under a wide range of reaction conditions, including those typically used for palladium-catalyzed cross-coupling, and its relative ease of removal under mild acidic conditions (e.g., with TBAF or TFA).
-
Reaction Conditions: The use of a mild base like triethylamine (TEA) and a catalytic amount of DMAP facilitates the silylation without promoting side reactions.
Experimental Protocol: Protection of the Hydroxyl Group
Objective: To synthesize 3-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylpyridazine.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM at room temperature under an inert atmosphere, add tert-butyldimethylsilyl chloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected ether.
The resulting protected building block can then be utilized in further synthetic steps, such as palladium-catalyzed cross-coupling reactions, to construct more complex molecules with potential therapeutic value.
Visualizing the Synthetic Pathways
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its readily available hydroxyl group provides a convenient handle for introducing the medicinally relevant 5-methylpyridazine scaffold into a diverse range of molecules. The protocols outlined in these application notes for etherification, esterification, and hydroxyl protection provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics such as kinase inhibitors.
References
-
Lab5 procedure esterification. (n.d.). Retrieved January 20, 2026, from [Link]
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents. (n.d.).
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry, 66, 179-182.
- Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015). Chemistry of Heterocyclic Compounds, 51(8), 754-756.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Journal of Medicinal Chemistry, 66(23), 15995-16047.
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA, Retrieved January 20, 2026, from [Link]
- The methods for pyridines synthesis and methyl group oxidative carbonylation. (2022).
- Synthesis of 15 N-labelled 3,5-dimethylpyridine. (2020). Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 1-6.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. (2016).
-
18.2: Preparing Ethers. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (1981). Clinica Chimica Acta, 111(1), 91-98.
Sources
- 1. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 7. 4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
antimicrobial activity screening of (5-Methylpyridazin-3-yl)methanol
Application Note & Protocol Guide
Topic: A Framework for the Preliminary Antimicrobial Activity Screening of (5-Methylpyridazin-3-yl)methanol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Screening Novel Pyridazine Derivatives
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel therapeutic agents. Chemical scaffolds that offer diverse biological activities are of paramount interest in drug discovery. The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is one such "privileged structure." Numerous studies have demonstrated that pyridazine derivatives possess a wide spectrum of biological properties, including significant antimicrobial, antiviral, and anticancer activities.[1][2][3][4] The functionalization of the pyridazine ring allows for the fine-tuning of its physicochemical properties and biological efficacy, making it a fertile ground for developing new anti-infective agents.[3][5]
This document outlines a systematic, two-stage approach for the initial in vitro antimicrobial screening of a novel derivative, This compound . The proposed workflow is designed to first qualitatively identify any antimicrobial potential and then to quantitatively assess its potency. The methodologies described are based on globally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability of the generated data.[6][7]
Part 1: Preliminary Qualitative Assessment via Disk Diffusion Assay
Causality and Experimental Choice: The disk diffusion method, also known as the Kirby-Bauer test, serves as an ideal initial screening tool.[8][9] Its primary advantage is its simplicity and cost-effectiveness in providing a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. The principle is straightforward: the test compound diffuses from a saturated paper disk into an agar medium inoculated with a lawn of bacteria.[9][10] If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[11] The size of this zone provides a preliminary indication of the compound's potential efficacy and helps prioritize compounds for more rigorous quantitative testing.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol: Broth Microdilution (CLSI-based)
Materials:
-
This compound
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Microbial strains for testing
-
Standardized inoculum (prepared as in the disk diffusion method and then diluted)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Solvent for compound dissolution (e.g., sterile DMSO)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Add 100 µL of sterile broth to all wells of a 96-well plate. c. Add a specific volume of the stock solution to the first column of wells to achieve the highest desired concentration (e.g., 200 µL of a 2X final concentration) and mix. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [12][13]3. Plate Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control wells), bringing the final volume in each well to 200 µL.
-
Control Setup: It is critical to include the following controls on every plate: [14] * Sterility Control: One well containing only 200 µL of broth to check for contamination.
-
Growth Control: One well containing 100 µL of broth and 100 µL of inoculum to confirm the viability of the microorganism.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation, to validate the assay's accuracy.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi. [12]6. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the dilution series). [13][15][14]The growth control well must show turbidity for the test to be valid.
Part 3: Data Presentation and Interpretation
Table 1: Example Data from Disk Diffusion Assay
| Test Microorganism | Compound (100 µ g/disk ) Zone of Inhibition (mm) | Positive Control (Gentamicin, 10 µg) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |
|---|---|---|---|
| S. aureus ATCC 25923 | 14 | 21 | 0 |
| E. coli ATCC 25922 | 11 | 19 | 0 |
| P. aeruginosa ATCC 27853 | 0 | 17 | 0 |
| C. albicans ATCC 90028 | 16 | N/A (Fluconazole, 25 µg): 24 | 0 |
Table 2: Example Data from Broth Microdilution MIC Assay
| Test Microorganism | This compound MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 25923 | 32 | 0.5 |
| E. coli ATCC 25922 | 64 | 0.015 |
| P. aeruginosa ATCC 27853 | >128 | 0.25 |
| C. albicans ATCC 90028 | 16 | N/A (Amphotericin B): 1 |
Further Scientific Considerations
-
Minimum Bactericidal Concentration (MBC): A promising MIC value indicates growth inhibition (bacteriostatic activity). To determine if the compound is lethal to the microbe (bactericidal), an MBC assay should be performed. This involves sub-culturing from the clear wells of the MIC plate onto fresh agar and observing for growth. The MBC is the lowest concentration that results in a 99.9% reduction of the initial microbial population. [16]* Cytotoxicity and Selectivity Index: An effective antimicrobial must be more toxic to the pathogen than to the host. Therefore, any compound showing good antimicrobial potency should be evaluated for cytotoxicity against mammalian cell lines (e.g., HEK293, HepG2). The ratio of the cytotoxic concentration (CC₅₀) to the MIC value gives the Selectivity Index (SI), a critical parameter for gauging therapeutic potential.
-
Mechanism of Action: While beyond the scope of initial screening, promising compounds should be investigated further to understand their mechanism of action, which could involve targeting essential bacterial processes like cell wall synthesis, protein synthesis, or DNA replication. [17]
References
-
BMG LABTECH. (n.d.). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Wikipedia. (2024). Minimum inhibitory concentration. Retrieved from [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Retrieved from [Link]
-
ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Ghorab, M. M., et al. (2004). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Farmaco, 59(10), 785–792. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015, January 20). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Bio-Techne. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
BioWorld. (2026, January 19). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. Retrieved from [Link]
-
PubMed. (n.d.). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Retrieved from [Link]
Sources
- 1. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. emerypharma.com [emerypharma.com]
- 17. New tetrahydrothieno[2,3-<em>c</em>]pyridine derivatives with broad gram-negative antibacterial activity | BioWorld [bioworld.com]
Application Notes and Protocols for the Antiviral Efficacy Testing of (5-Methylpyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the initial antiviral efficacy testing of the novel compound, (5-Methylpyridazin-3-yl)methanol. Leveraging established principles in virology and drug discovery, these application notes and protocols are designed to offer a robust starting point for researchers. While specific antiviral data for this compound is not yet publicly available, the pyridazine chemical scaffold is present in numerous compounds exhibiting a wide range of biological activities, including antiviral properties against various viral pathogens.[1][2][3][4] This guide, therefore, draws upon the established antiviral potential of pyridazine derivatives to propose a logical and scientifically rigorous testing cascade. The protocols herein detail essential preliminary assessments, including cytotoxicity, followed by foundational in vitro assays to determine potential antiviral activity.
Introduction: The Rationale for Antiviral Screening of this compound
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][4] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] Notably, several pyridazine-containing molecules have demonstrated promising antiviral activity against a spectrum of viruses, such as Hepatitis A Virus (HAV) and influenza viruses.[1][2][3] The structural features of the pyridazine ring allow for diverse substitutions, influencing the molecule's pharmacokinetic and pharmacodynamic properties.
This compound is a pyridazine derivative with potential for biological activity. A preliminary, non-peer-reviewed report suggests potential antimicrobial and antiviral properties, specifically against Herpes Simplex Virus. While this initial indication requires rigorous scientific validation, it provides a compelling basis for a systematic evaluation of its antiviral efficacy. This document outlines a strategic approach to this evaluation, beginning with essential safety profiling (cytotoxicity) and progressing to established in vitro methods for assessing antiviral activity.
Foundational Assays: Cytotoxicity Evaluation
Before assessing the antiviral properties of any compound, it is crucial to determine its inherent toxicity to the host cells that will be used in subsequent antiviral assays. This is essential to differentiate between a true antiviral effect and non-specific cell killing. The 50% cytotoxic concentration (CC50) is a key parameter determined from these assays, representing the concentration of the compound that results in a 50% reduction in cell viability.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[4][7] Common methods involve quantifying metabolic activity or membrane integrity. A widely used and robust method is the MTT assay, which measures the metabolic activity of viable cells.
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the CC50 of this compound in a selected cell line (e.g., Vero, HepG2, or MDCK, depending on the target virus).
Materials:
-
This compound
-
Selected host cell line (e.g., Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to obtain a range of serial dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM).
-
Compound Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | |
| 50 | |
| 25 | |
| 12.5 | |
| 6.25 | |
| 3.125 | |
| 1.56 | |
| 0.78 | |
| Cell Control | 100 |
| Vehicle Control |
CC50 Value: To be determined from the dose-response curve.
In Vitro Antiviral Efficacy Assays
Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be assessed. The choice of assay depends on the virus being tested and its ability to cause a visible cytopathic effect (CPE) or form plaques.
Plaque Reduction Assay
This is a quantitative assay used for viruses that cause cell lysis, resulting in the formation of "plaques" in a cell monolayer. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Protocol: Plaque Reduction Assay
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound at non-toxic concentrations
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., DMEM with 1% low-melting-point agarose and 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Cell Preparation: Seed plates to obtain a confluent monolayer of cells.
-
Compound and Virus Incubation: In separate tubes, pre-incubate a standardized amount of virus (e.g., 100 PFU) with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the compound-virus mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Virus Yield Reduction Assay
This assay is useful for viruses that do not form clear plaques or for confirming the results of a plaque reduction assay. It measures the amount of infectious virus produced in the presence of the test compound.[8]
Protocol: Virus Yield Reduction Assay
Materials:
-
Confluent monolayer of susceptible cells in 24-well or 48-well plates
-
Virus stock
-
This compound at non-toxic concentrations
-
Infection medium
Procedure:
-
Infection: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Harvest the cell culture supernatants.
-
Titration of Viral Yield: Determine the viral titer in each supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the viral yield by 50% (or 1 log10).
Data Presentation: Antiviral Efficacy of this compound
| Assay Type | Virus | Cell Line | EC50 (µM) |
| Plaque Reduction | e.g., HSV-1 | Vero | |
| Yield Reduction | e.g., Influenza A | MDCK |
Data Interpretation and Selectivity Index
A crucial metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI). The SI is the ratio of the compound's cytotoxicity to its antiviral activity.
SI = CC50 / EC50
A higher SI value indicates a more promising antiviral agent, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. Generally, an SI of 10 or greater is considered significant for a potential antiviral candidate.
Proposed Workflow and Visualization
The following diagram illustrates the proposed workflow for the antiviral efficacy testing of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols for the Evaluation of (5-Methylpyridazin-3-yl)methanol as a Potential Anticancer Agent
Disclaimer: Information regarding the specific anticancer properties and mechanism of action of (5-Methylpyridazin-3-yl)methanol is not extensively available in current scientific literature. This document, therefore, serves as a comprehensive, illustrative guide to the methodologies that should be employed to investigate the potential anticancer activities of a novel small molecule, using this compound as a hypothetical candidate. The experimental data presented herein is purely illustrative.
Introduction: The Rationale for Investigating Pyridazine Derivatives in Oncology
The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive core for designing targeted therapies. This document outlines a systematic approach to characterizing the anticancer potential of a novel pyridazine derivative, this compound. We will explore its hypothetical effects on cancer cell proliferation, apoptosis, and cell cycle progression, and provide detailed protocols for its preclinical evaluation.
This compound is a small molecule with the following chemical structure:
Our investigation will be guided by the hypothesis that this compound interferes with a critical signaling pathway essential for tumor cell survival and proliferation.
Postulated Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Based on the structural alerts within the pyridazine class of compounds, we postulate that this compound may exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Our hypothesis is that this compound binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, would block the downstream activation of Akt and its subsequent downstream effectors, leading to cell cycle arrest and apoptosis.
Figure 1: Postulated mechanism of action of this compound on the PI3K/Akt signaling pathway.
In Vitro Evaluation of Anticancer Activity
The initial phase of screening involves a battery of in vitro assays to determine the compound's cytotoxic and cytostatic effects on a panel of cancer cell lines.[2][3][4]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Illustrative Data:
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| HCT116 | Colon Cancer | 6.8 |
| HEK293 | Normal Kidney | > 100 |
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).[5][7][8]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[5][7]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and incubate with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
In Vivo Efficacy Studies: Human Tumor Xenograft Model
To evaluate the in vivo anticancer efficacy of this compound, a human tumor xenograft model in immunocompromised mice is a standard and essential preclinical step.[9][10][11][12]
Figure 2: Workflow for a human tumor xenograft model.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.[9]
-
Cell Preparation: Culture HCT116 cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[9]
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg and 50 mg/kg). Administer the treatment daily via intraperitoneal injection.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size. Record body weights as a measure of toxicity.
-
Analysis: At the end of the study, excise the tumors and weigh them. A portion of the tumor can be fixed for immunohistochemical analysis of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and p-Akt to confirm the mechanism of action).
Conclusion and Future Directions
This document provides a foundational framework for the preclinical evaluation of this compound as a potential anticancer agent. The successful completion of these studies would provide critical data on its efficacy and mechanism of action. Positive results from these in vitro and in vivo studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more comprehensive toxicology studies, to support its advancement into clinical development.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Saeed, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 20, 2026, from [Link]
-
Lopes, V. R., et al. (1997). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. International Journal of Cancer, 72(1), 179-183. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17357–17365. [Link]
-
An, Z., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 1-6. [Link]
-
Goulooze, S. C., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 33(5), 1118-1128. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2016). Anticancer Research, 36(11), 5823-5829. [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. (2020). Springer Nature Experiments. [Link]
-
This compound. (n.d.). AKos GmbH. Retrieved January 20, 2026, from [Link]
-
Evaluation of anticancer, antioxidant and antibacterial properties of methanol extract of three Acantholimon Boiss. species. (2020). Research in Pharmaceutical Sciences, 15(4), 366-377. [Link]
-
Phytochemical Analysis and Understanding the Antioxidant and Anticancer Properties of Methanol Extract from Litsea glutinosa: In Vitro and In Vivo Studies. (2022). Molecules, 27(19), 6534. [Link]
-
Antioxidant and Understanding the Anticancer Properties in Human Prostate and Breast Cancer Cell Lines of Chemically Characterized Methanol Extract from Berberis hispanica Boiss. & Reut. (2022). Antioxidants, 11(1), 133. [Link]
-
Evaluation of anticancer, antioxidant and antibacterial properties of methanol extract of three Acantholimon Boiss. species. (2020). Research in Pharmaceutical Sciences, 15(4), 366-377. [Link]
-
(5-Methylpyridin-3-yl)methanol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Anticancer Properties Against Select Cancer Cell Lines and Metabolomics Analysis of Tender Coconut Water. (2022). Frontiers in Oncology, 12, 850123. [Link]
-
Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Proliferation. (2022). Antioxidants, 11(9), 1813. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. ijpbs.com [ijpbs.com]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Evaluation of anticancer, antioxidant and antibacterial properties of methanol extract of three Acantholimon Boiss. species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Understanding the Anticancer Properties in Human Prostate and Breast Cancer Cell Lines of Chemically Characterized Methanol Extract from Berberis hispanica Boiss. & Reut [mdpi.com]
- 7. Evaluation of anticancer, antioxidant and antibacterial properties of methanol extract of three Acantholimon Boiss. species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Reactions Involving (5-Methylpyridazin-3-yl)methanol
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable isostere for other aromatic systems in drug design. The incorporation of the pyridazine nucleus can favorably modulate a compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in the development of new therapeutic agents. (5-Methylpyridazin-3-yl)methanol is a key building block, offering a reactive hydroxyl group that serves as a versatile handle for the synthesis of a diverse array of derivatives with potential pharmacological applications. This guide provides detailed experimental protocols for key transformations of this compound, grounded in established chemical principles to empower researchers in their drug development endeavors.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties and safety considerations is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 1788044-13-2 | [1][2] |
| Appearance | Expected to be a solid or liquid | |
| Purity | Typically >97% | [1] |
Safety and Handling:
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves. Operations should be conducted in a well-ventilated fume hood. Based on data for structurally similar compounds, potential hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Core Reactions and Experimental Protocols
The primary alcohol functionality of this compound is the focal point for a variety of chemical transformations. The following protocols detail common and useful reactions for the derivatization of this versatile building block.
Oxidation to 5-Methylpyridazine-3-carbaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For heteroaromatic methanols, manganese dioxide (MnO₂) is a mild and effective oxidizing agent that often avoids over-oxidation to the carboxylic acid.[4][5]
Causality of Experimental Choices:
-
Manganese Dioxide (Activated): A key advantage of MnO₂ is its chemoselectivity for allylic and benzylic-type alcohols, a category that includes heteroaromatic methanols. Its solid nature allows for easy removal by filtration upon reaction completion.[5]
-
Solvent (Dichloromethane): A relatively non-polar, aprotic solvent is chosen to prevent unwanted side reactions and to facilitate the heterogeneous oxidation process.
Caption: Oxidation of this compound.
Experimental Protocol:
-
To a stirred suspension of activated manganese dioxide (5.0 eq.) in dichloromethane (DCM, 20 mL/mmol of alcohol) at room temperature, add a solution of this compound (1.0 eq.) in DCM.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 5-methylpyridazine-3-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
| Expected Product Characterization Data | |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.13 g/mol |
| ¹H NMR (CDCl₃, predicted) | δ 10.1 (s, 1H, CHO), 9.3 (d, 1H), 7.6 (d, 1H), 2.7 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 192.0, 160.0, 155.0, 130.0, 125.0, 20.0 |
Esterification with Acetic Anhydride
Esterification of the primary alcohol provides a straightforward method to introduce various functionalities. The use of an acid anhydride with a base catalyst is a common and effective method.[6]
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as both the acetylating agent and a dehydrating agent to drive the reaction to completion.
-
Pyridine: Acts as a nucleophilic catalyst and an acid scavenger to neutralize the acetic acid byproduct.
Caption: Esterification of this compound.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in pyridine (10 mL/mmol of alcohol) at 0 °C.
-
Slowly add acetic anhydride (1.5 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Expected Product Characterization Data | |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| ¹H NMR (CDCl₃, predicted) | δ 9.1 (d, 1H), 7.4 (d, 1H), 5.4 (s, 2H, CH₂), 2.6 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 171.0, 158.0, 153.0, 128.0, 124.0, 65.0, 21.0, 20.0 |
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8][9][10]
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The liberation of hydrogen gas drives the reaction forward.[7]
-
Alkyl Halide (e.g., Iodomethane): A good electrophile for the Sₙ2 reaction. Iodide is an excellent leaving group.
-
Anhydrous THF: A polar aprotic solvent that solvates the cation of the alkoxide, leaving the oxygen anion more nucleophilic.
Caption: Williamson ether synthesis workflow.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 15 mL/mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Expected Product Characterization Data | |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| ¹H NMR (CDCl₃, predicted) | δ 9.1 (d, 1H), 7.4 (d, 1H), 4.7 (s, 2H, CH₂), 3.5 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 159.0, 154.0, 128.0, 123.0, 75.0, 59.0, 20.0 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pyridazine derivatives. The protocols outlined in this application note provide robust and reproducible methods for its oxidation, esterification, and etherification. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this building block to advance their drug discovery and development programs. The predictable nature of these reactions, coupled with standard purification and analytical techniques, allows for a self-validating experimental workflow.
References
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
-
Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings - OrgoSolver. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]
-
Nucleophilic substitution in the Lab - Chemistry LibreTexts. (2022). Available at: [Link]
-
Williamson ether synthesis (video) - Khan Academy. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Available at: [Link]
-
Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC - NIH. Available at: [Link]
-
(PDF) MnO 2 -Pi on Biomass Derived Porous Carbon for Electro-Catalytic Oxidation of Pyridyl Carbinol - ResearchGate. Available at: [Link]
-
Oxidations with Manganese Dioxide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Oxidation of pyridine methanols to esters (2a-2i) | Download Table - ResearchGate. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Available at: [Link]
-
1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... - ResearchGate. Available at: [Link]
-
Oxidation with Manganese Dioxide - TRUNNANO. (2023). Available at: [Link]
-
(5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem. Available at: [Link]
- Esterification of pyridine carboxylic acids - Google Patents.
-
Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives - NIH. (2020). Available at: [Link]
-
1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Available at: [Link]
- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents.
-
Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - MDPI. Available at: [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins - MDPI. (2018). Available at: [Link]
-
5-Methylthiophene-3-carbaldehyde | C6H6OS | CID 6502011 - PubChem - NIH. Available at: [Link]
-
Innovative Methanol Synthesis Process by Using Exergy Recuperative Pressure and Heat Circulation Modules - Aidic. Available at: [Link]
-
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Available at: [Link]their_Characterization_by_Spectroscopic_Methods)
Sources
- 1. 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1788044-13-2 this compound [king-pharm.com]
- 3. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanotrun.com [nanotrun.com]
- 6. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5-Methylpyridazin-3-yl)methanol
Welcome to the technical support center for the synthesis of (5-Methylpyridazin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this key heterocyclic building block. Pyridazine derivatives are significant pharmacophores found in numerous therapeutic agents, making robust and optimized synthetic routes essential.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl precursor. The two primary pathways involve the reduction of either an ester or an aldehyde functional group at the 3-position of the 5-methylpyridazine ring.
Caption: Primary synthetic routes to this compound.
The choice between these precursors often depends on their commercial availability, cost, and the desired scale of the reaction.
| Feature | Reduction of Ester | Reduction of Aldehyde |
| Precursor | Methyl 5-methylpyridazine-3-carboxylate | 5-Methylpyridazine-3-carbaldehyde |
| Typical Reagents | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with additives or at elevated temperatures. | Sodium borohydride (NaBH₄) |
| Reaction Conditions | Generally requires stronger reducing agents or more forcing conditions. | Mild conditions, typically at room temperature or below.[2] |
| Pros | Ester precursor may be more stable and commercially available.[3] | Milder, more selective reaction; easier workup. |
| Cons | LiAlH₄ requires strictly anhydrous conditions and a more complex workup. Potential for over-reduction. | Aldehyde precursor can be prone to oxidation or polymerization. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low reaction yields.
Q1: My reaction has a very low yield or has not worked at all. What are the first things to check?
A1: A low or zero yield is one of the most common issues and typically points to a fundamental problem with the reactants or reaction conditions.
-
Purity of Starting Materials: The purity of your precursor (ester or aldehyde) is critical. Impurities can interfere with the reaction or introduce competing side reactions. It is essential to verify the purity of your starting materials using techniques like NMR or mass spectrometry before beginning the synthesis.[4]
-
Activity of the Reducing Agent: Sodium borohydride (NaBH₄) and Lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Improperly stored or old reagents will have significantly reduced activity. Always use a freshly opened bottle or a properly stored reagent. For critical, small-scale reactions, it may be beneficial to titrate the hydride to determine its exact molarity.
-
Suboptimal Reaction Temperature: Temperature control is crucial. For NaBH₄ reductions of aldehydes, reactions are often run at 0 °C to room temperature to prevent side reactions. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the product or the formation of impurities.[5]
-
Solvent Choice and Solubility: The starting material must be soluble in the chosen solvent for the reaction to proceed efficiently. Methanol or ethanol are common choices for NaBH₄ reductions. If your starting material has poor solubility, you may need to screen alternative solvents or use a co-solvent system (e.g., THF/methanol).[4]
Q2: My TLC analysis shows multiple spots, indicating significant side product formation. How can I improve the reaction's selectivity?
A2: The formation of multiple products is a frequent challenge, pointing towards issues with reaction control or precursor stability.
-
Incomplete Reaction: One of the major "impurities" may simply be unreacted starting material. This can be addressed by increasing the reaction time or the stoichiometry of the reducing agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Over-reduction: While less common with a mild reagent like NaBH₄, stronger reducing agents or harsh conditions could potentially lead to the reduction of the pyridazine ring itself. Ensure you are using the correct stoichiometry and maintaining the recommended temperature.
-
Hydrazone Formation (if applicable): In syntheses that involve hydrazine as a reagent to form the pyridazine ring, an incomplete cyclization can result in a stable hydrazone intermediate, which will appear as a major byproduct.[2] While not directly applicable to the reduction step, it's a critical point if you are synthesizing your own precursor.
-
pH of the Reaction Medium: The pH can be critical, especially during workup. Strongly acidic or basic conditions might lead to degradation of the desired product. A neutral or mildly basic workup is often preferred.[5]
Q3: I am attempting a Grignard reaction with 3-chloro-5-methylpyridazine to form the alcohol, but the reaction is failing. What are the common pitfalls?
A3: Using a Grignard reaction for this synthesis is an alternative but more technically demanding route.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, most commonly water.[6] All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation Failure: The formation of the Grignard reagent (RMgX) from magnesium metal and an alkyl/aryl halide can sometimes be difficult to initiate.[7] Using fresh magnesium turnings and a small crystal of iodine or a few drops of 1,2-dibromoethane can help start the reaction.
-
Poor Reactivity of the Halide: Aryl chlorides are generally less reactive than bromides or iodides for Grignard formation.[7] It might be necessary to use activated magnesium (e.g., Rieke magnesium) or to add an initiator to achieve a successful reaction with 3-chloro-5-methylpyridazine.[8]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended method for reaction monitoring? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) to achieve good separation between the starting material and the product. The product, being an alcohol, will be more polar and should have a lower Rf value than the corresponding ester or aldehyde. Staining with potassium permanganate can help visualize the alcohol product, which will appear as a yellow spot on a purple background.
Q: What is the standard purification protocol for this compound? A: The most common method is flash column chromatography on silica gel. A gradient elution, for instance, from 100% ethyl acetate to 5-10% methanol in ethyl acetate, is typically effective at separating the polar product from less polar impurities. Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can also be employed for final purification if the crude product is sufficiently pure.[2]
Q: Can I use a reducing agent other than NaBH₄ or LiAlH₄? A: Yes, other reducing agents can be used, but their selection depends on the starting material and desired selectivity. For example, Diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes at low temperatures, providing an alternative route to the aldehyde precursor. For the reduction of the aldehyde or ester to the alcohol, other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) or lithium borohydride (LiBH₄) could also be considered, each with its own reactivity profile and handling requirements.
Section 4: Experimental Protocols
Protocol 1: Synthesis via Reduction of Methyl 5-methylpyridazine-3-carboxylate
This protocol is based on standard reduction procedures for heterocyclic esters.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 5-methylpyridazine-3-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) or a similar aprotic solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in THF to the stirred solution. Caution: LiAlH₄ reacts violently with water. The addition is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding water (X mL) dropwise, followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid salts and wash them thoroughly with ethyl acetate or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Synthesis via Reduction of 5-Methylpyridazine-3-carbaldehyde
This protocol is adapted from analogous reductions of heterocyclic aldehydes.[2]
-
Setup: To a round-bottom flask, add 5-Methylpyridazine-3-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in methanol (MeOH).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add Sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates full consumption of the starting material.
-
Quenching: Slowly add acetone to quench any excess NaBH₄.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
References
- BenchChem. (2025).
- Biosynth. (n.d.). 5-Methyl-3-pyridinemethanol.
- BenchChem. (2025). Technical Support Center: Optimizing Pyridazine Synthesis.
- Lirias. (n.d.).
- Wikipedia. (n.d.). Pyridazine.
- ChemTube3D. (n.d.). Synthesis of Pyridazine.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Fluorochem. (n.d.).
- Aaronchem. (n.d.). 3-Chloro-5-methylpyridazine.
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. グリニャール試薬 [sigmaaldrich.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]
Technical Support Center: Synthesis of (5-Methylpyridazin-3-yl)methanol
Welcome to the technical support guide for the synthesis of (5-Methylpyridazin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important heterocyclic building block. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound. We will explore common synthetic routes and their associated side products, providing actionable solutions.
FAQ 1: My primary synthetic route is the reduction of 5-methylpyridazine-3-carbaldehyde using sodium borohydride (NaBH₄), but I'm observing incomplete conversion and a significant amount of a new acidic impurity. What is happening?
Answer:
This is a common scenario when reducing heterocyclic aldehydes. The issues likely stem from two distinct phenomena: incomplete reduction and the formation of 5-methylpyridazine-3-carboxylic acid as a side product.
-
Incomplete Reduction: The presence of unreacted 5-methylpyridazine-3-carbaldehyde in your crude product is often due to insufficient reducing agent, suboptimal reaction temperature, or deactivation of the borohydride. The electron-withdrawing nature of the pyridazine ring can slightly deactivate the aldehyde, making it less electrophilic than typical aromatic aldehydes.
-
Formation of Carboxylic Acid: The appearance of 5-methylpyridazine-3-carboxylic acid can be attributed to two potential pathways:
-
Air Oxidation: Heterocyclic aldehydes can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metal impurities.
-
Cannizzaro-type Reaction: Although less common for heterocyclic aldehydes compared to non-enolizable aromatic aldehydes, a disproportionation reaction can occur under certain conditions (e.g., strong base, elevated temperature), where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid.
-
Troubleshooting Protocol:
-
Optimize Reducing Agent Stoichiometry: Increase the molar equivalents of NaBH₄ from a typical 1.1-1.5 eq. to 2.0-2.5 eq. This ensures a sufficient excess to drive the reaction to completion.
-
Control Temperature: Perform the addition of NaBH₄ at 0 °C to moderate the initial exothermic reaction and then allow the reaction to slowly warm to room temperature and stir for an extended period (4-12 hours) to ensure completion.
-
Ensure Anhydrous Conditions: Use anhydrous methanol or ethanol as the solvent to prevent quenching of the borohydride.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the starting aldehyde.
-
Purification: The acidic byproduct, 5-methylpyridazine-3-carboxylic acid, can be easily removed. After the reaction is complete and quenched, perform a liquid-liquid extraction. Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The desired alcohol will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its sodium salt.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| NaBH₄ (eq.) | 1.1 - 1.5 | 2.0 - 2.5 | Overcomes deactivation by the pyridazine ring. |
| Temperature | Room Temperature | 0 °C to Room Temp. | Controls exotherm, enhances stability. |
| Atmosphere | Ambient Air | Nitrogen or Argon | Prevents air oxidation of the aldehyde. |
| Work-up | Water Quench | Water Quench, then NaHCO₃ wash | Removes acidic byproducts. |
FAQ 2: I am attempting the synthesis via selective oxidation of 3,5-dimethylpyridazine, but the reaction is yielding a mixture of the desired alcohol, the aldehyde, and the carboxylic acid. How can I improve the selectivity for the alcohol?
Answer:
The selective oxidation of a methyl group on a heteroaromatic ring to a primary alcohol without over-oxidation is a significant challenge. The initial alcohol product is often more susceptible to oxidation than the starting methyl group. The key to success lies in the choice of oxidant and strict control of reaction conditions.
Common side products in this route are:
-
5-Methylpyridazine-3-carbaldehyde: The intermediate oxidation product.
-
5-Methylpyridazine-3-carboxylic acid: The product of complete oxidation.
-
Pyridazine-3,5-dicarboxylic acid: If both methyl groups are oxidized.
Troubleshooting and Optimization Strategy:
-
Choice of Oxidant: Harsh oxidants like potassium permanganate (KMnO₄) or chromic acid will almost certainly lead to the carboxylic acid. Milder and more controlled oxidizing agents are necessary.
-
Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups to aldehydes. By carefully controlling the stoichiometry (using slightly less than one equivalent), you can favor the formation of the aldehyde, which can then be isolated and reduced in a separate step as described in FAQ 1. Direct conversion to the alcohol is difficult to control.
-
Cerium(IV) Ammonium Nitrate (CAN): In some systems, CAN can provide a more controlled oxidation.
-
-
Protect-Then-Oxidize Strategy: A more robust, multi-step approach often yields better results:
-
N-Oxidation: First, oxidize the pyridazine ring nitrogen to form 3,5-dimethylpyridazine-N-oxide. This activates the adjacent methyl groups.[1]
-
Acetoxylation: The N-oxide can then be treated with acetic anhydride, which will selectively form the acetoxymethyl intermediate at one of the methyl positions via a rearrangement.
-
Hydrolysis: Finally, hydrolysis of the acetate group under basic or acidic conditions will yield the desired this compound. This method prevents over-oxidation.
-
Workflow for N-Oxide Mediated Synthesis:
Caption: N-Oxide mediated synthesis workflow.
FAQ 3: My Grignard reaction using 3-chloro-5-methylpyridazine and formaldehyde is failing, with the main isolated product being 5-methylpyridazine. What is the cause of this failure?
Answer:
This is a classic issue in Grignard chemistry, particularly with substrates containing other functionalities. The formation of 5-methylpyridazine indicates that your Grignard reagent, once formed, is being quenched by a proton source rather than reacting with the formaldehyde electrophile.
Potential Side Products and Causes:
-
5-Methylpyridazine (Protonation): The Grignard reagent is a very strong base and will react readily with any available acidic protons.[2] The most common source is trace amounts of water in the glassware, solvent (THF/ether), or even absorbed on the surface of the magnesium turnings.
-
3,3'-bi(5-methylpyridazine) (Wurtz Coupling): This dimeric byproduct can form from the reaction of the Grignard reagent with unreacted 3-chloro-5-methylpyridazine.
-
Unreacted Starting Material: If the Grignard reagent fails to form in the first place, you will recover the 3-chloro-5-methylpyridazine.
Troubleshooting Protocol for Grignard Reactions:
-
Rigorous Drying of Glassware and Reagents:
-
Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents (THF or diethyl ether). Solvents from sealed bottles over molecular sieves are often sufficient.
-
Ensure the magnesium turnings are fresh and dry. If they appear oxidized, they can be activated by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Confirmation of Grignard Formation: Before adding the formaldehyde, you can take a small aliquot of the reaction mixture, quench it with D₂O, and analyze by ¹H NMR. The presence of a deuterated 5-methylpyridazine confirms the successful formation of the Grignard reagent.
-
Formaldehyde Source: Use paraformaldehyde that has been thoroughly dried. It should be cracked (depolymerized by heating) just before use, and the resulting formaldehyde gas can be bubbled directly into the Grignard solution at a low temperature (0 °C or below). This ensures an anhydrous source of the electrophile.
-
Inverse Addition: Consider adding the Grignard solution via a cannula to a solution of the electrophile (in this case, a suspension of dried paraformaldehyde in THF). This can sometimes minimize side reactions like Wurtz coupling.[3]
Sources
Technical Support Center: Purification of (5-Methylpyridazin-3-yl)methanol
Welcome to the technical support center for (5-Methylpyridazin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic building block. As a polar, functionalized pyridazine, its purification requires a nuanced approach to effectively remove starting materials, reaction byproducts, and potential isomers. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in medicinal chemistry and materials science.[1] The presence of two adjacent nitrogen atoms in the pyridazine ring makes the system electron-deficient and influences the molecule's polarity, solubility, and reactivity.[1] Achieving high purity (>97%) is critical, as even minor impurities can interfere with subsequent reactions, compromise biological assay results, or introduce unwanted toxicological profiles in drug discovery pipelines.[2] This guide addresses the most pressing purification challenges head-on, providing both theoretical understanding and practical, step-by-step protocols.
Troubleshooting Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My crude reaction mixture is a complex, dark oil with multiple spots on the TLC plate. Where do I even begin?
Answer: A complex, oily crude product is a common outcome, typically containing the desired product, unreacted starting materials, and various byproducts. The most robust method for tackling such a mixture is column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[3]
Causality and Strategy: The polarity of this compound is dominated by the hydroxyl (-OH) group and the two nitrogen atoms in the pyridazine ring. This makes the compound significantly more polar than many common starting materials (e.g., halogenated precursors) but potentially similar in polarity to certain byproducts (e.g., over-oxidized products or diols). Your strategy should be to select a solvent system that provides good separation (a ΔRf of >0.2) between your target compound and the major impurities on a Thin Layer Chromatography (TLC) plate.
Workflow: Purification of Oily Crude Product
Caption: Workflow for column chromatography purification.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis & Eluent Selection:
-
Spot your crude mixture on a silica TLC plate.
-
Develop the plate in various solvent systems. A good starting point for pyridazine derivatives is a mixture of ethyl acetate (EtOAc) and hexanes.[3][4] If the compound does not move from the baseline, increase polarity by adding methanol (MeOH) to the ethyl acetate.
-
Aim for an Rf value of 0.3-0.4 for the target compound, which generally provides the best separation.[3]
-
-
Column Packing:
-
Prepare a silica gel slurry in your initial, low-polarity eluent (e.g., 100% Hexane or 5% EtOAc/Hexane).
-
Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This prevents the sample from dissolving back into the initial eluent at the top of the column.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution). For example, start with 20% EtOAc/Hexane, and slowly increase to 100% EtOAc, followed by a small percentage of MeOH in EtOAc (e.g., 1-5%) if necessary.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| System (v/v) | Polarity | Target Compounds |
| 30% Ethyl Acetate / 70% Hexanes | Low | Non-polar impurities, less functionalized precursors. |
| 70% Ethyl Acetate / 30% Hexanes | Medium | This compound (likely target range). |
| 100% Ethyl Acetate | Medium-High | This compound , more polar impurities. |
| 5% Methanol / 95% Ethyl Acetate | High | Highly polar impurities, potential diol byproducts. |
Question 2: My purified product is a solid, but it has a low/broad melting point and my NMR shows minor impurities. How can I polish it?
Answer: A low or broad melting point is a classic indicator of an impure solid. When column chromatography is insufficient to remove trace impurities, particularly those with similar polarity, recrystallization is the preferred method.[5] This technique purifies compounds based on differences in solubility at different temperatures.[6]
Causality and Strategy: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold.[5][6] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). Given the polar nature of this compound, polar solvents or solvent mixtures are often required.
Detailed Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of your impure solid (10-20 mg) into several test tubes.
-
Add a few drops of a single test solvent to each tube. Good starting solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and acetone.[7][8]
-
If the solid dissolves immediately at room temperature, the solvent is too good; the compound will not crystallize out upon cooling.
-
If the solid is poorly soluble at room temperature, gently heat the mixture.[7] If it dissolves completely upon heating, this is a promising solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.
-
-
Two-Solvent System (if a single solvent fails): If no single solvent is ideal, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool.
-
Bulk Recrystallization:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a pair) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Question 3: How do I definitively confirm the purity of my final product?
Answer: Confirming purity requires a multi-faceted analytical approach.[9] Relying on a single technique is often insufficient. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) provides structural confirmation and can detect impurities containing protons.
Table 2: Comparison of Analytical Methods for Purity Confirmation
| Method | Principle | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity.[9] | High resolution, provides quantitative purity (% area). Suitable for non-volatile compounds.[9] | Requires impurities to have a UV chromophore for detection. |
| GC-MS | Separation by boiling point and mass-to-charge ratio.[9] | High sensitivity, provides structural information on impurities via mass spectra. | Not suitable for thermally labile or non-volatile compounds. |
| ¹H-NMR | Nuclear magnetic resonance of protons. | Provides structural confirmation. Can identify and quantify impurities if their signals are resolved from the main compound. | May not detect impurities without protons or those present at very low levels. |
| Elemental Analysis | Measures the elemental composition (C, H, N).[9] | Confirms the empirical formula of the bulk sample. | Does not provide information on the nature or number of impurities, only the overall elemental composition. |
Detailed Protocol: Purity Analysis by HPLC
-
Sample Preparation:
-
Accurately prepare a stock solution of your purified this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[9]
-
Further dilute this solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Instrumentation and Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape for nitrogen-containing compounds.[10]
-
Gradient: Start with a high percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the pyridazine ring absorbs (e.g., 254 nm).
-
-
Purity Calculation:
-
The purity is typically determined by the area percentage method. The area of the main product peak is divided by the total area of all peaks in the chromatogram.[9]
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in a synthesis of this compound? A: Impurities often stem from the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 3-chloro-5-methylpyridazine or a corresponding ester/aldehyde.
-
Over-oxidation Products: If prepared by oxidation of a dimethylpyridazine, the corresponding carboxylic acid or aldehyde could be present.
-
Isomeric Impurities: Depending on the synthetic precursors, isomers like (4-Methylpyridazin-3-yl)methanol could form.
-
Reagents: Residual catalysts or reagents from the reaction.[11]
Q: Is this compound stable? How should I store it? A: Pyridazine derivatives are generally stable aromatic compounds. However, the hydroxymethyl group can be susceptible to oxidation over long periods. For long-term storage, it is best to keep the purified solid in a tightly sealed container, protected from light and moisture, preferably at low temperatures (e.g., 4 °C).
Q: My compound seems to be water-soluble. How does this affect purification? A: High water solubility can complicate aqueous workups. During extractions with organic solvents like DCM or EtOAc, repeated extractions may be necessary to recover the product fully from the aqueous layer. It also means that recrystallization from purely aqueous systems might be challenging, but a mixed solvent system like ethanol/water could be effective.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
- Lirias. (n.d.).
- BenchChem. (2025).
- Arkat USA. (2010). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. ARKIVOC.
- MDPI. (2022).
- Quora. (2017).
- Achemica. (n.d.). This compound. Achemica.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
- Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Digital Commons.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Universidade do Minho. (n.d.).
- Chemistry LibreTexts. (2022).
- National Institutes of Health. (n.d.).
- ResearchGate. (2012). Quantitative analysis of methanol in wastewater by GC-MS with direct injection or headspace SPME sample introduction. Analytical Methods.
- King-Pharm. (n.d.). This compound [1788044-13-2]. King-Pharm.
- PubChem. (n.d.). [5-(Trifluoromethyl)pyridazin-3-yl]methanol.
- PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol.
- Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
- BLD Pharm. (n.d.). (5-Methoxypyridazin-3-yl)methanol. BLD Pharm.
- Arkivoc. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC.
- BLD Pharm. (n.d.). (5-Methylpyridin-3-yl)methanol hydrochloride. BLD Pharm.
- King-Pharm. (n.d.). (5-METHYLPYRIDAZIN-4-YL)METHANOL [1956324-99-4]. King-Pharm.
- Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises.
- Achmem. (n.d.). (3-Methylpyridazin-4-yl)methanol. Achmem.
- PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine.
- Hindawi. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Centers for Disease Control and Prevention. (1998). METHANOL 2000. NIOSH Manual of Analytical Methods.
- ASEAN. (2024). Determination of methanol and ethanol in hand sanitizer products by gas chromatography flame ionization detector (gc-fid). ASEAN Cosmetic Method.
- PubMed. (2022). Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages. Frontiers in Public Health.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Synthesis of (5-Methylpyridazin-3-yl)methanol
Welcome to the technical support guide for the synthesis of (5-Methylpyridazin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve the yield and purity of your synthesis.
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable, can present challenges that impact yield and purity. This guide is structured to address these challenges directly, providing not just procedural steps but the underlying chemical principles to empower you to make informed decisions in your experiments.
Synthetic Strategy Overview
The most common and reliable route to this compound involves a two-step process:
-
Oxidation: Selective oxidation of the methyl group at the 3-position of 3,5-dimethylpyridazine to form the key intermediate, 5-methylpyridazine-3-carbaldehyde.
-
Reduction: Subsequent reduction of the aldehyde to the desired primary alcohol.
This guide will focus on troubleshooting and optimizing this primary pathway. Alternative routes, such as those involving Grignard reagents or directed lithiation, are acknowledged but are often more complex and present a different set of challenges.[1][2][3]
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the synthesis.
Part 1: Oxidation of 3,5-Dimethylpyridazine
Question 1: My oxidation reaction is showing low conversion of the starting material. What can I do?
Answer: Low conversion is a common issue stemming from oxidant choice, reaction conditions, or starting material quality.
-
Causality—Oxidant Reactivity: The two methyl groups on 3,5-dimethylpyridazine have different reactivities. The methyl group at the 3-position is generally more susceptible to oxidation due to the electronic influence of the adjacent nitrogen atoms. However, the reaction requires a sufficiently strong oxidizing agent and optimal conditions to proceed efficiently.
-
Troubleshooting Steps:
-
Verify Oxidant Quality: Ensure your oxidizing agent (e.g., Selenium Dioxide, Potassium Permanganate) is fresh and has been stored correctly. SeO₂ can absorb moisture, reducing its activity.
-
Optimize Temperature: Many oxidations of heterocyclic methyl groups require elevated temperatures. If you are running the reaction at a moderate temperature, consider a stepwise increase (e.g., in 10°C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For SeO₂ oxidations, refluxing in a solvent like dioxane or toluene is common.
-
Adjust Stoichiometry: While a 1:1 stoichiometry of oxidant to substrate is theoretical, an excess of the oxidant (e.g., 1.1 to 1.5 equivalents) may be required to drive the reaction to completion. Use caution, as a large excess can lead to over-oxidation.
-
Consider an N-Oxide Intermediate: A powerful strategy for activating methyl groups on pyridine and related heterocycles is to first form the N-oxide.[4] Oxidizing 3,5-dimethylpyridine-N-oxide can facilitate a more selective and higher-yielding reaction to the aldehyde. The N-oxide can then be removed in a subsequent reduction step.
-
Question 2: I am observing multiple products, including the dicarbaldehyde and the carboxylic acid. How can I improve selectivity for the mono-aldehyde?
Answer: Formation of over-oxidation byproducts is a classic challenge in this synthesis. Selectivity is key.
-
Causality—Reaction Control: The desired aldehyde intermediate is itself susceptible to further oxidation to a carboxylic acid.[5] Furthermore, the second methyl group can also be oxidized, leading to the dicarbaldehyde. Controlling the reaction time and oxidant stoichiometry is critical.
-
Troubleshooting Steps:
-
Strict Reaction Monitoring: Monitor the reaction progress closely using TLC or GC/LC-MS every 15-30 minutes. Quench the reaction as soon as the maximum amount of desired product is observed, even if some starting material remains. It is often easier to separate the product from the starting material than from the over-oxidized byproducts.
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, add it portion-wise or as a solution via an addition funnel over a prolonged period. This maintains a low concentration of the oxidant, favoring mono-oxidation.
-
Choice of Oxidant: Some oxidizing agents offer better selectivity. While KMnO₄ is powerful, it can be aggressive. Milder or more specialized reagents can provide better control. For instance, methods using DMSO as a mild oxidant have been reported for similar transformations.[6][7]
-
Part 2: Reduction of 5-Methylpyridazine-3-carbaldehyde
Question 3: My reduction with Sodium Borohydride (NaBH₄) is slow or incomplete. Should I switch to Lithium Aluminum Hydride (LiAlH₄)?
Answer: While switching to LiAlH₄ is an option, optimizing the NaBH₄ reaction is often sufficient and safer.
-
Causality—Reagent Reactivity & Solubility: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols.[5] Its reactivity is highly dependent on the solvent. It is most reactive in protic solvents like methanol or ethanol, which also help to solubilize the aldehyde.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a suitable solvent. Methanol is an excellent choice for NaBH₄ reductions. The reaction is often performed at 0°C to control the initial exotherm and then allowed to warm to room temperature.
-
pH Adjustment: The stability and reactivity of NaBH₄ are pH-dependent. While the reaction proceeds well in neutral alcoholic solvents, adding a small amount of base (e.g., a drop of NaOH solution) can sometimes stabilize the NaBH₄ and prevent premature decomposition, though this is not always necessary.
-
When to Use LiAlH₄: LiAlH₄ is a much more powerful reducing agent that will rapidly reduce the aldehyde.[8][9] However, it reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., in dry THF or diethyl ether) and a separate acidic workup step to quench the reaction and protonate the resulting alkoxide.[8] Use LiAlH₄ if you are starting from the corresponding ester or carboxylic acid, or if optimized NaBH₄ conditions fail.
-
Question 4: The final product appears unstable during workup or purification, leading to low isolated yield. How can I mitigate this?
Answer: Pyridazinylmethanols can be sensitive, particularly to acidic conditions and prolonged heat. Careful handling during isolation is crucial.
-
Causality—Product Stability: The pyridazine ring is basic and can be protonated. The resulting cation may be susceptible to decomposition or polymerization, especially at elevated temperatures. The alcohol functionality also makes the molecule highly polar and potentially water-soluble, complicating extraction.
-
Troubleshooting Steps:
-
Neutral or Mildly Basic Workup: During aqueous workup, avoid strong acids. If an acid is needed to neutralize excess base, use it cautiously and keep the temperature low (ice bath). It is often preferable to keep the aqueous layer neutral or slightly basic (pH 7-8) during extraction.
-
Thorough Extraction: Due to the product's polarity, a simple extraction with ethyl acetate might be inefficient. Use a more polar solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. Continuous extraction or multiple (5-10) extractions may be necessary to recover the product from the aqueous layer.
-
Purification Strategy:
-
Chromatography: Use a polar solvent system for column chromatography, such as DCM/Methanol or Ethyl Acetate/Methanol. To prevent streaking on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in the methanol) to the eluent.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification that avoids potential degradation on silica gel. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
-
-
Avoid High Temperatures: When removing solvent with a rotary evaporator, use a low bath temperature (<40°C) to prevent thermal decomposition.
-
Caption: Decision tree for troubleshooting low yield in the reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A: Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory. When working with oxidizing agents like KMnO₄ or SeO₂, be aware of their reactivity and potential for causing fires with organic materials. Selenium compounds are toxic and should be handled in a fume hood. Reductions with LiAlH₄ are particularly hazardous; this reagent must be handled under an inert atmosphere (nitrogen or argon) as it reacts violently with water.[8]
Q2: How do I best monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common method. Use a moderately polar eluent like 50-100% ethyl acetate in hexanes for the oxidation step and 5-10% methanol in DCM for the reduction step. Visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate can also be effective, as it will react with the starting material, aldehyde, and alcohol, showing them as yellow spots on a purple background.
Q3: Can I use a Grignard reaction to synthesize this molecule? A: Yes, a Grignard-based approach is theoretically possible, for example, by forming a Grignard reagent from 3-chloro-5-methylpyridazine and reacting it with formaldehyde.[10] However, this can be challenging. Grignard reagents can add to the C=N bond of the pyridazine ring or undergo other side reactions.[11] This route requires careful optimization and strictly anhydrous conditions to be successful.[1]
Q4: My final product's NMR spectrum looks complex. What are the expected signals? A: For this compound, you should expect:
-
A singlet for the methyl group (CH₃) around 2.5-2.7 ppm.
-
A singlet or doublet for the methylene group (CH₂) protons next to the alcohol, around 4.7-4.9 ppm.
-
A broad singlet for the alcohol proton (-OH), which can appear over a wide range and will exchange with D₂O.
-
Two distinct signals for the aromatic protons on the pyridazine ring, likely appearing as singlets or narrow doublets between 7.5 and 9.0 ppm.
Protocols
Protocol 1: Synthesis of 5-Methylpyridazine-3-carbaldehyde
(This protocol is a representative example and should be adapted and optimized based on laboratory results.)
| Parameter | Value/Condition | Rationale |
| Starting Material | 3,5-Dimethylpyridazine | Commercially available precursor.[12] |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Commonly used for selective oxidation of methyl groups on heterocycles. |
| Stoichiometry | 1.1 equivalents of SeO₂ | A slight excess helps drive the reaction without significant over-oxidation. |
| Solvent | 1,4-Dioxane | A high-boiling, inert solvent suitable for SeO₂ oxidations. |
| Temperature | 100-110 °C (Reflux) | Thermal energy is required to overcome the activation energy for C-H oxidation. |
| Reaction Time | 4-8 hours | Monitor by TLC to determine the optimal endpoint. |
Step-by-Step Procedure:
-
In a fume hood, add 3,5-dimethylpyridazine (1.0 eq) and 1,4-dioxane (10 mL per gram of starting material) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add selenium dioxide (1.1 eq). Caution: Selenium compounds are toxic.
-
Heat the mixture to reflux (approx. 101°C) and stir vigorously. A black precipitate of elemental selenium will form as the reaction progresses.
-
Monitor the reaction every hour by TLC (Eluent: 70% Ethyl Acetate/Hexanes). The product spot should appear at a lower Rf than the starting material.
-
Once the starting material is mostly consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite pad with additional dioxane or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of 30-80% ethyl acetate in hexanes to yield the aldehyde as a solid.
Protocol 2: Reduction to this compound
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-Methylpyridazine-3-carbaldehyde | Intermediate from Protocol 1. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, safe, and selective reagent for reducing aldehydes.[5] |
| Stoichiometry | 1.5 equivalents of NaBH₄ | An excess ensures complete reduction of the aldehyde. |
| Solvent | Methanol | Protic solvent that activates NaBH₄ and dissolves the substrate. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows the reaction to proceed to completion. |
| Reaction Time | 1-2 hours | Reductions of aldehydes with NaBH₄ are typically rapid. |
Step-by-Step Procedure:
-
Dissolve 5-methylpyridazine-3-carbaldehyde (1.0 eq) in methanol (15 mL per gram) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC (Eluent: 10% Methanol/DCM). The product alcohol will have a lower Rf than the starting aldehyde.
-
Once the reaction is complete, carefully quench it by slowly adding water or acetone at 0°C to destroy excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract thoroughly with dichloromethane (DCM) (5 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (T < 40°C) to yield the crude product.
-
If necessary, purify by flash column chromatography (1-5% Methanol in DCM, potentially with 0.5% Et₃N) or by crystallization.
References
- U.S.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines." Journal of Organic Chemistry, 86, 8926-8932.
- Aaronchem, "3-Chloro-5-methylpyridazine," Product Page.
- TUODA, "Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis."
- Wikipedia, "Grignard reaction."
- Chemical Supplier Page, "this compound."
- Zafar, A. M., et al. (2021). "Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods." Frontiers in Chemical Sciences, 2(2), 117-131.
- Chinese Patent CN101648910B, "Method for preparing 3,5-dimethylpyridine-N-oxide," Google P
- U.S.
- Request PDF, "Control of Site of Lithiation of 3-(Aminomethyl)
- ResearchGate, "A Comparison of Pyridazine and Pyridine as Electrocatalysts for the Reduction of Carbon Dioxide to Methanol."
- Gessner, V. H., et al. (2015).
- Lane Lab of Chemistry (2018). "86 CHM2210 Reduction of Aldehydes and Ketones to Yield Alcohols copy." YouTube.
- PubMed, "3-Methylpyridine: Synthesis and Applic
- FRONTIERS IN CHEMICAL SCIENCES, "Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods."
- Semantic Scholar, "A Comparison of Pyridazine and Pyridine as Electrocatalysts for the Reduction of Carbon Dioxide to Methanol."
- Chemguide, "reduction of carboxylic acids."
- ResearchGate, "Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series."
- Wikipedia, "Zolpidem."
- ACS Publications, "Electrochemical Indole Skeletal Editing via Single-Carbon
- Chemistry LibreTexts, "18.
- Semantic Scholar, "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Puriņš, M., Nakahara, H., & Levin, M. D. (2025). "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Science, 389(6757), 295-298.
- Master Organic Chemistry, "Reactions of Grignard Reagents."
- Biological and Molecular Chemistry, "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- NIST WebBook, "Pyridine, 3,5-dimethyl-."
- Mainolfi, N., et al. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.
- Sigma-Aldrich, "Grignard Reagents."
- MDPI, "Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous C
- Garduño-Alva, G., et al. (2019). "Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines." Beilstein Journal of Organic Chemistry, 15, 1-7.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine, 3,5-dimethyl- [webbook.nist.gov]
Technical Support Center: A Troubleshooting Guide for Pyridazine Ring Formation
Welcome to the technical support center for pyridazine synthesis. The pyridazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and hydrogen bonding capabilities.[1] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common hurdles in pyridazine ring formation.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most frequently encountered issues during pyridazine synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or I'm recovering only starting material. What's going wrong?
This is a common frustration, often stemming from one of several key areas: reagent quality, reaction conditions, or competing side reactions. Let's break down the potential causes and solutions.
Potential Cause A: Sub-optimal Reagents
The quality of your starting materials, particularly the 1,4-dicarbonyl compound and the hydrazine source, is paramount. Hydrazine hydrate, for example, can degrade over time or absorb atmospheric carbon dioxide.
-
Expert Insight: The nucleophilicity of hydrazine is critical for the initial condensation with the dicarbonyl compound. Contaminants can reduce its effectiveness, leading to a stalled reaction.
Solution: Reagent Validation and Purification
-
Verify Hydrazine Quality: Use a fresh bottle of hydrazine hydrate or purify older stock. While distillation is an option, it requires caution due to the instability of hydrazine.[2]
-
Assess Dicarbonyl Purity: Ensure your 1,4-dicarbonyl starting material is pure. Impurities can lead to a cascade of unwanted side products. Recrystallization or column chromatography may be necessary.
Potential Cause B: Inadequate Reaction Conditions
The classic condensation of 1,4-dicarbonyls with hydrazine is sensitive to temperature, solvent, and pH.[3]
-
Expert Insight: The initial condensation to form the dihydropyridazine intermediate is often the rate-limiting step.[4] Subsequent oxidation to the aromatic pyridazine may also require specific conditions that, if not met, will result in a complex mixture.[4]
Solution: Systematic Optimization
Follow this workflow to systematically optimize your reaction conditions.
dot
Caption: A logical workflow for troubleshooting low pyridazine yield.
Table 1: Recommended Starting Conditions for Pyridazine Synthesis
| Precursor Type | Solvent | Temperature | Catalyst | Notes |
| Saturated 1,4-Diketone | Ethanol | Reflux | None | Spontaneous oxidation of the dihydro intermediate can occur, but may be slow.[3] |
| (Z)-Unsaturated 1,4-Diketone | Ethanol | Room Temp | None | The cis-configuration facilitates rapid cyclization.[3] |
| (E)-Unsaturated 1,4-Diketone | Acetic Acid | Reflux | Acetic Acid | Higher temperatures are needed to overcome the steric barrier of the trans-double bond.[3] |
Question 2: I'm getting a mixture of regioisomers. How can I control the selectivity?
This is a classic challenge when using unsymmetrical 1,4-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group the hydrazine initially attacks.
-
Expert Insight: The outcome is a battle between sterics and electronics. A less sterically hindered carbonyl is often favored for initial attack. Electron-withdrawing groups can also activate a carbonyl towards nucleophilic attack.
Solution: Strategic Synthesis Design
-
Lewis Acid Catalysis: The use of Lewis acids can direct the regioselectivity of metalations on the pyridazine ring, suggesting their potential to control cyclization pathways.[5]
-
Alternative Routes: For complex substrates where regioselectivity is a persistent issue, consider an alternative strategy like an inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and an alkyne or enol ether. This method often provides predictable regioselectivity.[6][7][8]
Question 3: My product is impure and difficult to purify. What are the best practices?
Pyridazines can be challenging to purify due to their basicity and potential instability on silica gel.[9]
-
Expert Insight: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, or even on-column decomposition.[9]
Solution: Tailored Purification Strategies
-
Column Chromatography:
-
Deactivated Silica: Use deactivated (neutral) silica or alumina. You can prepare this by treating silica gel with a solvent mixture containing a small amount of a base like triethylamine (e.g., Hexane/Ethyl Acetate with 1% Et3N).
-
Solvent Selection: Begin with a non-polar eluent and gradually increase polarity. A common starting point is a hexane/ethyl acetate system.[10]
-
-
Recrystallization: This is often the best method for obtaining highly pure, crystalline solid products.[11]
-
Protocol: Standard Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored by impurities, you may add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[11]
-
Dry the crystals under vacuum.
-
-
-
Extractive Work-up: Before attempting chromatography or recrystallization, a thorough aqueous work-up can remove many impurities.[12] A typical extraction might involve dissolving the crude reaction mixture in a solvent like dichloromethane or ethyl acetate and washing sequentially with water, a mild acid (like dilute HCl) to remove basic impurities, a mild base (like saturated NaHCO3 solution) to remove acidic impurities, and finally with brine.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyridazines?
The two most prevalent methods are:
-
Condensation of 1,4-Dicarbonyl Compounds with Hydrazine: This is the classic Paal-Knorr type synthesis, forming the ring through a double condensation.[3][4]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile like an alkyne or enol ether.[14][15] This method is valued for its high efficiency and often predictable regioselectivity.[6][7]
Q2: What is the mechanism for the condensation of a 1,4-dicarbonyl with hydrazine?
The reaction proceeds through a series of well-defined steps, as illustrated below. This is a variation of the Paal-Knorr synthesis.[16][17][18]
dot
Caption: Simplified mechanism of Paal-Knorr pyridazine synthesis.
-
Mechanistic Detail: The reaction begins with the nucleophilic attack of one nitrogen of hydrazine onto one of the carbonyl carbons. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl. Subsequent dehydration steps lead to a dihydropyridazine, which then undergoes oxidation to yield the final aromatic pyridazine product.[18][19]
Q3: My pyridazine derivative seems to be light-sensitive or unstable. Is this common?
Yes, some pyridazine derivatives can exhibit instability. Aromatic iodides, for instance, can be light-sensitive.[9] The electron-deficient nature of the pyridazine ring can also make certain positions susceptible to nucleophilic attack or degradation under extreme pH conditions.[9][13] It is advisable to store potentially sensitive compounds protected from light and under an inert atmosphere.
References
-
The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]
-
Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition. Available at: [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Available at: [Link]
-
Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Semantic Scholar. Available at: [Link]
-
Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry. Available at: [Link]
-
Synthesis of Pyridazine. ChemTube3D. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International. Available at: [Link]
-
Purification of Pyridine. LookChem. Available at: [Link]
-
Pyridazines and their Benzo Derivatives. ResearchGate. Available at: [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available at: [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]
-
Safety Issues with Pyridine Ring Construction. WordPress. Available at: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. d-nb.info [d-nb.info]
- 15. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Degradation Pathways of (5-Methylpyridazin-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of (5-Methylpyridazin-3-yl)methanol. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during its handling and analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its stability important?
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl and a hydroxymethyl group.[1][2] Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including their capacity for hydrogen bonding and their π-deficient nature.[3][4] Understanding the degradation pathways of this molecule is critical for:
-
Drug Development: Ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs).[5][6]
-
Process Chemistry: Optimizing reaction and purification conditions to minimize the formation of impurities.
-
Analytical Method Development: Creating robust, stability-indicating analytical methods capable of separating the parent compound from its degradation products.[7]
Q2: What are the most likely degradation pathways for this compound?
Based on the functional groups present (a pyridazine ring, a primary alcohol, and a methyl group), the most probable degradation pathways involve:
-
Oxidation: The primary alcohol (-CH₂OH) is susceptible to oxidation to form the corresponding aldehyde (5-methylpyridazine-3-carbaldehyde) and subsequently the carboxylic acid (5-methylpyridazine-3-carboxylic acid). The pyridazine ring itself can also undergo N-oxidation.[8]
-
Hydrolysis: While the core pyridazine ring is generally stable to hydrolysis, extreme pH conditions (acidic or basic) and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.[9][10]
-
Photodegradation: Pyridazine derivatives can be sensitive to light, potentially leading to rearrangements, ring cleavage, or dimerization upon exposure to UV or visible light.[11][12][13]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The degradation pathway under thermal stress can be complex, involving fragmentation of the molecule.[14][15][16]
Q3: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions (e.g., strong acids/bases, oxidizing agents, high temperatures, intense light) to accelerate its decomposition.[7][17][18] These studies are essential for:
-
Identifying potential degradation products that could form under normal storage conditions over a longer period.
-
Elucidating the degradation pathways of the molecule.
-
Developing and validating stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[6]
Part 2: Troubleshooting Guide for Experimental Issues
Q4: I am observing multiple unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for some time. What could be the cause?
-
Potential Cause 1: Oxidative Degradation. The primary alcohol group is prone to oxidation. The unexpected peaks could correspond to the aldehyde and carboxylic acid derivatives.
-
Troubleshooting:
-
Confirm the identity of the peaks by LC-MS analysis to compare their mass-to-charge ratios with the expected oxidized products.
-
Store your samples under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize oxidation.
-
Consider adding an antioxidant to your sample matrix if appropriate for your experimental design.
-
-
-
Potential Cause 2: Photodegradation. If the sample was exposed to light, photolytic degradation may have occurred.
-
Troubleshooting:
-
Always store this compound and its solutions in amber vials or wrapped in aluminum foil.
-
Perform a confirmatory photostability study (see Protocol 3) to identify light-induced degradants.
-
-
Q5: My attempts at acidic hydrolysis of this compound are not showing significant degradation. How can I promote the reaction?
-
Potential Cause: Insufficiently Harsh Conditions. The pyridazine ring is relatively stable.[8]
-
Troubleshooting:
-
Increase Temperature: If you are running the reaction at room temperature, try heating the mixture (e.g., to 60-80 °C). Monitor the reaction closely to avoid excessive decomposition.
-
Increase Acid Concentration: If using a dilute acid (e.g., 0.1 M HCl), consider increasing the concentration (e.g., to 1 M HCl).
-
Increase Reaction Time: Extend the duration of the experiment, taking time points for analysis to track the progress of the degradation.
-
-
Q6: During my thermal stress study, I am observing a loss of mass balance in my chromatographic analysis. What does this indicate?
-
Potential Cause 1: Formation of Non-UV Active Degradants. The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.
-
Troubleshooting:
-
Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-UV active species.
-
-
-
Potential Cause 2: Formation of Volatile Degradants. Thermal decomposition may be producing volatile compounds that are lost from the sample.
-
Troubleshooting:
-
Perform the thermal stress study in a sealed vial to contain any volatile products.
-
Analyze the headspace of the vial using headspace gas chromatography-mass spectrometry (GC-MS).
-
-
-
Potential Cause 3: Adsorption of Degradants. Highly polar or charged degradation products may be irreversibly adsorbed to the HPLC column.
-
Troubleshooting:
-
Modify the mobile phase composition (e.g., change pH, ionic strength) to improve the elution of all components.
-
Try a different column chemistry.
-
-
Part 3: Experimental Protocols for Forced Degradation Studies
These protocols provide a starting point for investigating the degradation pathways of this compound. It is recommended to analyze samples at various time points to understand the degradation kinetics.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 1 M HCl.
-
Incubate the mixture at 60 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 1 M NaOH.
-
Incubate the mixture at 60 °C.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of purified water.
-
Incubate the mixture at 60 °C.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidative Stress:
-
Add a known volume of the stock solution to an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Note: If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 40-50 °C).
-
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare two sets of solutions of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 0.1 mg/mL in clear quartz tubes.
-
Light Exposure:
-
Expose one set of samples to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap the second set of samples (the "dark control") in aluminum foil and place them in the same chamber to exclude light exposure but maintain the same temperature.
-
-
Analysis: At specified time points, analyze the light-exposed and dark control samples by HPLC. Compare the chromatograms to identify peaks that are specific to photolytic degradation.
Protocol 4: Thermal Degradation
-
Solid-State Thermal Stress:
-
Place a small amount of solid this compound in a clear glass vial.
-
Heat the sample in an oven at a temperature below its melting point (e.g., 80 °C, 100 °C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Solution-State Thermal Stress:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer) in a sealed vial.
-
Heat the solution at a specified temperature (e.g., 80 °C).
-
At specified time points, cool the sample to room temperature and analyze by HPLC.
-
Part 4: Visualization of Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
Part 5: Data Interpretation and Quantitative Analysis
The primary method for analyzing the results of forced degradation studies is typically a stability-indicating HPLC method.
Table 1: Example Data Summary for Forced Degradation of this compound
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) | Major Degradant RRT |
| Control (T=0) | 99.8 | 0.2 | 100.0 | - |
| 1 M HCl, 24h, 60°C | 85.2 | 14.5 | 99.7 | 0.85 |
| 1 M NaOH, 24h, 60°C | 90.1 | 9.7 | 99.8 | 0.78 |
| 3% H₂O₂, 24h, RT | 75.6 | 24.1 | 99.7 | 1.15, 1.25 |
| Photolytic, 24h | 92.3 | 7.5 | 99.8 | 0.92 |
| Thermal, 80°C, 24h | 95.0 | 4.8 | 99.8 | 1.10 |
RRT = Relative Retention Time
Interpreting the Table:
-
% Assay of Parent Compound: A decrease in the assay value indicates degradation.
-
% Total Impurities: An increase in the total impurities corresponds to the formation of degradation products.
-
Mass Balance: A mass balance close to 100% suggests that all major degradation products are being detected.
-
Major Degradant RRT: The relative retention times help in tracking specific degradants across different stress conditions. The identity of these peaks should be confirmed using mass spectrometry.
References
-
ResearchGate. Pyridazine doped g-C3N4 with nitrogen defects and spongy structure for efficient tetracycline photodegradation and photocatalytic H2 evolution. Available from: [Link]
-
ResearchGate. Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. Available from: [Link]
-
Thieme. Product Class 8: Pyridazines. Available from: [Link]
-
ResearchGate. (PDF) Pyridazine and condensed pyridazine synthesis. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
- Google Patents. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
-
NIH. S,S′-(Pyridazine-3,6-diyl)dithiouronium dichloride methanol monosolvate. Available from: [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]
-
Sphinxsai. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]
-
MedCrave. Forced degradation studies. Available from: [Link]
-
Pharmatutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
-
MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]
-
EPA. Environmental Chemistry Methods: Pymetrozine Degrad (CGA-180777); 444113-39. Available from: [Link]
-
RSC Publishing. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Available from: [Link]
-
OUCI. Determination of Pyridine as a Decomposition Product in Ceftazidime and Mouthwash Solution. Available from: [Link]
-
MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Available from: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]
-
MDPI. 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Available from: [Link]
-
PubChem. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. Available from: [Link]
-
ResearchGate. Pyridine methanol chlorinations. | Download Table. Available from: [Link]
-
NIH. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
ResearchGate. (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
ResearchGate. Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. Available from: [Link]
-
DTIC. LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Available from: [Link]
-
PubMed. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Available from: [Link]
-
NIH. Oxidation and Reduction of the 5-(2′-Deoxyuridinyl)methyl Radical. Available from: [Link]
-
ResearchGate. Methanol promotes the biodegradation of 2,2′,3,4,4′,5,5′-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response | Request PDF. Available from: [Link]
-
PubMed. A novel metabolic disorder in the degradation pathway of endogenous methanol due to a mutation in the gene of alcohol dehydrogenase. Available from: [Link]
-
PubMed. Methanol promotes the biodegradation of 2,2′,3,4,4′,5,5′-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Available from: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound [1788044-13-2] | King-Pharm [king-pharm.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]
- 10. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of (5-Methylpyridazin-3-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of (5-Methylpyridazin-3-yl)methanol. The following sections offer a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to address specific challenges encountered during the purification process.
I. Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a colored oil or solid. What is the likely cause and initial purification step?
A1: The coloration typically arises from polymeric or highly conjugated impurities formed during the synthesis, especially if elevated temperatures were used. The initial and often most effective step is to attempt recrystallization from a suitable solvent system. If the compound "oils out," this indicates either the solvent is too good or the impurity level is too high, preventing crystallization. In such cases, column chromatography is the recommended next step.
Q2: I am observing significant streaking on my silica gel TLC plate when analyzing my crude product. What does this indicate and how can I resolve it?
A2: Streaking on a silica TLC plate is a common issue with basic, nitrogen-containing heterocyclic compounds like pyridazines. This phenomenon is due to strong interactions between the basic lone pairs of the nitrogen atoms and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or a few drops of ammonium hydroxide, to your eluent system. This neutralizes the acidic sites on the silica, leading to more defined spots.
Q3: What are the most common classes of impurities I should expect in my crude this compound?
A3: The impurity profile is highly dependent on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding ester or aldehyde precursor.
-
Over-oxidation or Over-reduction Products: Depending on the synthetic transformation used.
-
Byproducts from Side Reactions: Including dimerization or polymerization products.
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is the most convenient method for real-time monitoring of column chromatography fractions. For higher purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also reveal the presence of impurities.
II. Troubleshooting Guides
This section provides detailed protocols to address specific purification challenges.
Issue 1: Presence of a More Polar Impurity (e.g., Over-oxidation to the Carboxylic Acid)
Underlying Cause: If the synthesis of this compound involves an oxidation step, it is possible to have over-oxidation to the corresponding carboxylic acid. This impurity will be significantly more polar than the desired alcohol.
Troubleshooting Protocol: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral alcohol product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
-
Separation: Gently shake the funnel and allow the layers to separate. The aqueous layer, containing the impurity, can be drained off.
-
Repeat: Repeat the aqueous wash 1-2 more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified product.
-
Purity Check: Analyze the product by TLC or HPLC to confirm the removal of the polar impurity.
Issue 2: Presence of a Less Polar Impurity (e.g., Unreacted Ester Starting Material)
Underlying Cause: Incomplete hydrolysis of a methyl or ethyl ester precursor is a common source of a less polar impurity.
Troubleshooting Protocol: Normal-Phase Column Chromatography
This is a standard and effective method for separating compounds with different polarities.
Key Parameters for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexane or DCM/Methanol | A gradient elution is often most effective. Start with a lower polarity mixture and gradually increase the polarity. |
| TLC Analysis | Develop a TLC plate first to determine an optimal solvent system that gives good separation (Rf of desired product ~0.3). | This saves time and solvent during the column run. |
| Loading | Dry loading is preferred for polar compounds to improve resolution. | Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent before loading the powder onto the column. |
Step-by-Step Protocol:
-
TLC Optimization: Experiment with different ratios of Ethyl Acetate/Hexane or DCM/Methanol to find a solvent system that provides good separation between your product and the less polar impurity on a TLC plate.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Load the sample onto the column using the dry loading method described above.
-
Elution: Begin eluting the column with the determined solvent system. The less polar impurity will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Once the impurity has been completely eluted, increase the polarity of the mobile phase to elute the desired this compound.
-
Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Workflow for Column Chromatography
Technical Support Center: Optimizing Crystallization of (5-Methylpyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylpyridazin-3-yl)methanol is a heterocyclic compound with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol [1]. The pyridazine ring is a key feature, influencing the molecule's physicochemical properties such as basicity, polarity, and hydrogen bonding capacity[2][3]. Understanding these properties is crucial for developing an effective crystallization strategy. The inherent polarity and hydrogen bonding capabilities of the pyridazine moiety can be leveraged to achieve efficient purification and isolation of this compound[2][4].
This guide is structured in a question-and-answer format to directly address common challenges encountered during the crystallization of this compound and similar pyridazine derivatives.
Section 1: Troubleshooting Common Crystallization Issues
Question 1: My compound is "oiling out" instead of crystallizing. What is causing this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or the cooling rate is too rapid, preventing the molecules from orienting themselves into an ordered crystal lattice[5]. The high polarity and hydrogen bonding potential of the pyridazine ring in this compound can also contribute to the formation of viscous, non-crystalline phases if the solvent environment is not optimal.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount for successful crystallization.[5] Rapid cooling often leads to a supersaturated state where molecules do not have sufficient time to form an ordered crystal lattice.[6]
-
Protocol: After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature on a benchtop, insulated with a material like cork. Once at room temperature, the flask can be transferred to a colder environment (e.g., a refrigerator or ice bath) to maximize yield.[5][7]
-
-
Decrease Solute Concentration: A lower initial concentration can prevent the solution from becoming excessively supersaturated upon cooling.
-
Protocol: Add a small, measured amount of additional hot solvent to the saturated solution. This will slightly decrease the supersaturation level as the solution cools, favoring slower, more controlled crystal growth.[6]
-
-
Solvent System Modification: The choice of solvent is critical. A single solvent may not always provide the ideal solubility curve.
-
Protocol: Consider a two-solvent system (a "solvent" and an "anti-solvent").[8][9] The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent." The two solvents must be miscible.[8] Dissolve the compound in a minimum of the hot "solvent," then slowly add the "anti-solvent" dropwise at an elevated temperature until slight turbidity persists. Add a few drops of the hot "solvent" to redissolve the precipitate and then allow the solution to cool slowly.[7]
-
-
Seeding: Introducing a seed crystal can provide a template for crystal growth and bypass the kinetic barrier of primary nucleation.
-
Protocol: If you have a small amount of pure crystalline material, add a single, small crystal to the supersaturated solution. If no seed crystals are available, you can sometimes generate them by scratching the inside of the flask with a glass rod at the meniscus, which can create micro-scratches that serve as nucleation sites.[10]
-
Question 2: I am observing poor crystal quality (e.g., needles, plates, or agglomerates). How can I improve the crystal habit?
Answer:
Crystal habit, the external shape of a crystal, is influenced by the solvent, cooling rate, and the presence of impurities. Needle-like or plate-like crystals can be difficult to filter and dry, while agglomerates can trap impurities. The goal is typically to obtain well-formed, individual crystals.
Troubleshooting Steps:
-
Solvent Selection: The solvent can significantly influence crystal morphology. Hydrogen bonding between the solvent and the pyridazine nitrogen atoms can either promote or inhibit growth on specific crystal faces.[11]
-
Protocol: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. A systematic screening of solvents is often necessary. A table of common crystallization solvents is provided below.
-
-
Slower Crystallization Process: As with "oiling out," a slower rate of crystallization generally leads to better quality crystals.[12]
-
Protocol: Employ very slow cooling or use vapor diffusion. In vapor diffusion, a solution of your compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solubility of the compound and promoting slow crystal growth.[11]
-
-
pH Adjustment: For compounds with basic functional groups like the pyridazine ring, pH can influence solubility and crystal form. The pKa of pyridazine itself is approximately 2.3, indicating it is a weak base.[2][3]
-
Protocol: For this compound, which has basic nitrogen atoms, altering the pH of the solution might be beneficial, although salt formation is more likely with strong acids.[2] If working in an aqueous system, a slight adjustment of pH away from the pKa might improve crystal quality. However, for most organic crystallizations, this is less of a factor unless acidic or basic impurities are present.
-
Question 3: My crystallization yield is very low. What are the potential causes and solutions?
Answer:
A low yield can be attributed to several factors, including incomplete crystallization, using too much solvent, or premature filtration.
Troubleshooting Steps:
-
Optimize Solvent Volume: Using the absolute minimum amount of hot solvent to dissolve the compound is crucial for maximizing yield.[5]
-
Protocol: Add the hot solvent in small portions to the solid with swirling and heating until the solid just dissolves.[5] If too much solvent is added, the solution will not become sufficiently supersaturated upon cooling. If you suspect excess solvent was used, you can carefully evaporate some of it and attempt to cool the solution again.[6]
-
-
Ensure Complete Crystallization: Allow sufficient time at a low temperature for the crystallization to complete.
-
Protocol: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize the amount of product that crystallizes out of the solution.[7]
-
-
Check the Mother Liquor: The remaining solution after filtration (the mother liquor) may still contain a significant amount of dissolved product.
-
Protocol: To check for remaining product, take a small sample of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that the yield could be improved by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[6]
-
Section 2: Experimental Protocols & Data
Solvent Screening for Crystallization
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[13]
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds. |
| Ethanol | 78 | 4.3 | Good general-purpose solvent. |
| Methanol | 65 | 5.1 | Similar to ethanol, but more volatile. |
| Acetone | 56 | 5.1 | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Less polar than alcohols. |
| Dichloromethane | 40 | 3.1 | Volatile, good for less polar compounds. |
| Toluene | 111 | 2.4 | Non-polar, good for aromatic compounds. |
| Heptane/Hexane | ~69-98 | ~0.1 | Very non-polar, often used as an anti-solvent. |
Note: The solubility of this compound in these specific solvents should be experimentally determined.
Step-by-Step Crystallization Protocols
1. Single Solvent Recrystallization
This is the most common and straightforward method.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent and heat the mixture to the boiling point of the solvent while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Cooling: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[5]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the crystals, for example, in a vacuum oven.
2. Anti-Solvent Crystallization
This method is useful when a single solvent does not provide a suitable solubility profile.[12][15]
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a miscible "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy.[16]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes. Cooling can also be applied.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single solvent protocol.
Section 3: Visualizing Crystallization Workflows
Decision-Making Workflow for Crystallization Method Selection
The following diagram illustrates a logical approach to selecting an appropriate crystallization method.
Caption: Decision workflow for selecting a crystallization method.
Troubleshooting Flowchart for Common Crystallization Problems
This diagram provides a systematic way to diagnose and solve common issues.
Caption: Troubleshooting guide for crystallization issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator to speed up the crystallization process? A1: While a rotary evaporator is excellent for removing solvent, it generally causes precipitation rather than crystallization. The rapid removal of solvent does not allow for the formation of an ordered crystal lattice, often resulting in an amorphous solid or powder. Slow evaporation is a valid crystallization technique, but this is best achieved by loosely covering the flask and allowing the solvent to evaporate over several hours or days.[11][17]
Q2: How do I know if my purified product is actually purer? A2: The most common way to assess the purity of a crystalline organic compound is by measuring its melting point. A pure compound will have a sharp melting point range (typically < 2°C), while an impure compound will melt over a broader range and at a lower temperature. You can also use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.
Q3: What should I do if my compound is colored, but it's supposed to be colorless? A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb to the surface of the charcoal, which is then filtered off. Use charcoal sparingly, as it can also adsorb some of your desired product.[13]
Q4: Is it possible for this compound to exist in different crystalline forms (polymorphs)? A4: Yes, it is possible. Polymorphism, the ability of a compound to exist in more than one crystal structure, is common for organic molecules. Different polymorphs can have different physical properties, such as solubility and melting point. The specific crystalline form obtained can depend on the crystallization conditions (e.g., solvent, cooling rate). If you observe different crystal habits or melting points under different crystallization conditions, you may be isolating different polymorphs.
References
-
Crystallisation Techniques. (2006, January 8). Retrieved from University of Washington, Department of Chemistry website: [Link]
-
Guide for crystallization. (n.d.). Retrieved from Université de Rennes 1 website: [Link]
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).
-
Crystallization process guide | industrial use - ANDRITZ GROUP. (n.d.). Retrieved from [Link]
-
Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]
-
Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. (n.d.). Retrieved from [Link]
-
"Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). Retrieved from [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Evaporation and Crystallisation processes - FerTech Inform. (2022, September 9). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]
-
Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (n.d.). Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - NIH. (2021, June 21). Retrieved from [Link]
-
cooling crystallization process: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Crystallization - Wikipedia. (n.d.). Retrieved from [Link]
-
Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
(S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol - PMC - NIH. (n.d.). Retrieved from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.). Retrieved from [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. (n.d.). Retrieved from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (n.d.). Retrieved from [Link]
-
(IUCr) A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]. (n.d.). Retrieved from [Link]
-
This compound (C007B-369811) - Cenmed Enterprises. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]
-
(5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem. (n.d.). Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved from [Link]
-
[5-(Trifluoromethyl)pyridazin-3-yl]methanol | C6H5F3N2O | CID 177797549 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Home Page [chem.ualberta.ca]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Crystallization - Wikipedia [en.wikipedia.org]
- 11. unifr.ch [unifr.ch]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. Recrystallization [sites.pitt.edu]
- 14. mt.com [mt.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 17. depts.washington.edu [depts.washington.edu]
Technical Support Center: Troubleshooting Poor Compound Solubility in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve compound solubility issues that can compromise the integrity and reproducibility of biological assays. Poor solubility is a pervasive challenge in drug discovery, often leading to underestimated compound potency, high data variability, and misleading structure-activity relationships (SAR).[1][2] This resource provides in-depth, experience-driven guidance to navigate these complexities.
Frequently Asked Questions (FAQs)
Here, we address the most common solubility-related issues encountered in the lab.
Q1: My compound, dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer. What happened?
This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit.[3] While highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO), the compound's solubility drastically decreases upon introduction to the aqueous environment of your buffer.[3] The final concentration of DMSO is a critical factor; too low, and the compound precipitates, but too high, and it can be toxic to cells or interfere with assay components.[3][4]
Q2: I don't see any visible precipitate, but my dose-response curve is flat or inconsistent. Could this be a solubility issue?
Yes. The absence of visible precipitate does not guarantee complete solubilization. Micro-precipitation or the formation of aggregates can occur, which may not be apparent to the naked eye but can significantly reduce the concentration of monomeric, active compound in solution.[1] This leads to an underestimation of the compound's true potency and can cause irreproducible results.[2] Precipitated particles can also interfere with assay detection methods, particularly those based on light scattering, absorbance, or fluorescence.[2]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my screening assay?
This is a crucial distinction for interpreting your results.
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[1][5] This method mimics the conditions of most high-throughput screening (HTS) assays and is highly dependent on the experimental parameters like incubation time, temperature, and the rate of dilution.[1][5] Kinetic solubility values are often higher than thermodynamic solubility because a supersaturated, metastable state can exist for a period before precipitation occurs.[5][6][7]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent after an extended incubation period (typically 24-48 hours).[6][7][8] It is less relevant for the initial, rapid conditions of an HTS assay but is critical for later-stage development, such as formulation.[1]
For most in vitro biological assays, kinetic solubility is the more practical and relevant measure to consider.[1][9]
Q4: What is the maximum concentration of DMSO I should have in my cell-based assay?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[3][4] For some robust cell lines, concentrations up to 1.0% may be tolerable for short incubation periods, but this must be validated. Always include a vehicle control in your experiments with the same final DMSO concentration as your test wells to account for any solvent effects.[4]
Identifying and Characterizing Solubility Problems
Before you can solve a solubility issue, you must confirm and quantify it. Visual inspection is the first step, but more rigorous methods are often necessary.
Visual and Microscopic Inspection
Always visually inspect your assay plates for signs of precipitation (cloudiness, crystals, or a film at the bottom of the well). A simple light microscope can help detect smaller precipitates that are not obvious to the naked eye.
Turbidimetric and Nephelometric Assays
These are rapid, plate-based methods to quantify precipitation.
-
Turbidimetry measures the loss of light intensity as it passes through a solution containing suspended particles. This can be done on a standard absorbance plate reader at a wavelength where the compound itself does not absorb (e.g., >500 nm).[10]
-
Nephelometry is a more sensitive technique that directly measures the light scattered by insoluble particles at an angle to the incident light beam.[1][11]
These methods are ideal for determining the kinetic solubility of a compound under your specific assay conditions.[1][11]
Troubleshooting Workflow: A Step-by-Step Guide
If you've identified a solubility problem, follow this systematic approach to resolve it.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Step 1: Verify Your Stock Solution
Problems often start with the stock solution. Improperly prepared or stored stocks can lead to inaccurate concentrations even before dilution.[1]
-
Action: Always ensure your compound is fully dissolved in 100% anhydrous DMSO.[4] If you see any particulates, try gentle warming (e.g., 37°C water bath) or sonication.[4][12] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.[4]
-
Causality: Water can be introduced into DMSO stocks from the atmosphere, which significantly reduces its solvating power for hydrophobic compounds, leading to precipitation over time, especially during freeze-thaw cycles.[13]
Step 2: Optimize the Dilution Protocol
How you dilute your compound matters. A large, single-step dilution from 100% DMSO into an aqueous buffer is a recipe for precipitation.
-
Action: Perform serial dilutions. It is preferable to first perform serial dilutions in 100% DMSO to generate the different concentrations for your dose-response curve.[4] Then, add a small, equal volume of each DMSO concentration to your assay buffer. This ensures the final DMSO concentration is consistent across all wells.
-
Causality: This method avoids exposing the compound to a high concentration in a purely aqueous environment for an extended period, which can increase the likelihood of precipitation.[1] Mixing DMSO stock dilutions directly with assay media containing proteins or other components can also help maintain solubility.[1]
Step 3: Modify Assay Buffer Conditions
If the above steps are insufficient, you can modify the assay buffer itself.
| Modification Strategy | Application | Considerations |
| pH Adjustment | For ionizable compounds. | The compound's solubility may be significantly different at pH 7.0 vs. 7.4. Ensure any pH change is compatible with your biological system.[2][14] |
| Co-solvents | Universal | Add a small percentage of a water-miscible organic co-solvent like ethanol, methanol, or polyethylene glycol (PEG).[1][15][16] Must be tested for assay interference and cytotoxicity. |
| Surfactants | Primarily for biochemical/enzymatic assays. | Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility.[12] Not suitable for most cell-based assays as they can disrupt cell membranes.[12] |
| Serum/BSA | Cell-based and biochemical assays. | Proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[12] This can be a double-edged sword, as protein binding reduces the free concentration of the compound available to interact with its target. |
| Cyclodextrins | Universal | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the poorly soluble compound and increasing its apparent solubility.[17][18] |
Experimental Protocols
Here are detailed protocols for key experiments to assess and manage solubility.
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of your solid compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target high concentration (e.g., 10-30 mM).[1][4]
-
Dissolve: Vortex the tube vigorously for several minutes.[4]
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Assist Dissolution (if needed): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[4]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation and water absorption.[4]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol determines the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer.
Caption: Experimental workflow for a kinetic solubility assay.
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare Assay Plate: In a clear 96-well plate, add your aqueous assay buffer to all wells except the first column.
-
Initial Dilution: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock to the first well containing buffer, achieving the highest desired test concentration (e.g., 100 µM with 1% DMSO). Mix well.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate.
-
Incubation: Incubate the plate at room temperature for a period that mimics your assay's incubation time (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.[1]
By systematically diagnosing and addressing solubility issues, you can enhance the quality and reliability of your experimental data, ensuring that promising compounds are not prematurely discarded and that your research is built on a solid foundation.
References
- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95.
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility. BenchChem.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- BenchChem. (2025). Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays. BenchChem.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- Taylor & Francis Online. (2011).
- American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments. BenchChem.
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- ResearchGate. (n.d.). Application of a light scattering microtiter plate-based method for the detection of the excipientmediated drug precipitation inhibition | Request PDF.
- ResearchGate. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept | Request PDF.
- PubMed. (n.d.). In vitro solubility assays in drug discovery. PubMed.
- Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
- PubMed. (2017).
- ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Bentham Science Publisher. (n.d.). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Bentham Science Publisher.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO. BenchChem.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- Wikipedia. (n.d.). Compound management. Wikipedia.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Hamilton Company. (n.d.).
- ResearchGate. (n.d.). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients.
- PMC - NIH. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH.
- Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter Life Sciences.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- YouTube. (2025). MedChem Essentials: Solubility part 2. YouTube.
- ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Comparative Biological Activity of (5-Methylpyridazin-3-yl)methanol and Its Analogs: A Guide for Researchers
This guide provides a comprehensive framework for evaluating the biological activity of (5-Methylpyridazin-3-yl)methanol and a rationally designed set of its analogs. As the pyridazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, this document will focus on a hypothetical yet plausible scenario where these compounds are investigated as potential inhibitors of a therapeutically relevant enzyme.[1][2][3] For the purpose of this guide, we will focus on their potential as anti-inflammatory agents by targeting cyclooxygenase-2 (COX-2).
The narrative will guide researchers through the rationale for analog selection, detailed experimental protocols for biological evaluation, and the interpretation of structure-activity relationships (SAR).
Introduction: The Therapeutic Potential of Pyridazine Scaffolds
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds.[1][2] Derivatives of pyridazine have been reported to possess a diverse array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][3] This inherent versatility makes the pyridazine scaffold an attractive starting point for drug discovery campaigns.
This compound is a simple pyridazine derivative. While its specific biological activities are not extensively documented in publicly available literature, its structure presents key features—a hydrogen bond donor/acceptor in the methanol group and a methyl group that can influence steric and electronic properties—that make it an interesting candidate for further investigation and analog development.
Rationale for Analog Design and Selection
To explore the structure-activity relationship (SAR) of this compound, a series of analogs were designed to probe the importance of the methyl and hydroxymethyl substituents. The selection of a focused library of analogs allows for a systematic evaluation of how modifications to the core structure impact biological activity.
The following analogs are proposed for synthesis and evaluation:
-
Analog 1: Pyridazin-3-ylmethanol: Removal of the methyl group to assess its contribution to activity.
-
Analog 2: (5-Chloropyridazin-3-yl)methanol: Replacement of the methyl group with an electron-withdrawing chlorine atom to probe electronic effects.
-
Analog 3: (5-Methoxypyridazin-3-yl)methanol: Introduction of an electron-donating methoxy group to evaluate the impact of electronics and potential for additional hydrogen bonding.[4]
-
Analog 4: 1-(5-Methylpyridazin-3-yl)ethanol: Extension of the methanol side chain to explore the effect of steric bulk and the introduction of a chiral center.
This selection allows for a systematic investigation of the steric and electronic requirements for biological activity.
Experimental Design and Protocols
A well-defined experimental workflow is critical for obtaining reliable and reproducible data. The following sections detail the proposed experimental protocols for evaluating the anti-inflammatory potential of this compound and its analogs by targeting COX-2.
The overall workflow for this comparative study is depicted below.
Figure 1: A comprehensive workflow for the synthesis, biological evaluation, and data analysis of this compound and its analogs.
The synthesis of the proposed analogs can be achieved through established synthetic routes, likely starting from commercially available pyridazine precursors. For instance, the synthesis of pyridazin-3-ylmethanol and its substituted analogs can often be accomplished by the reduction of the corresponding carboxylic acids or esters.
A detailed, step-by-step synthetic protocol is beyond the scope of this guide but would involve standard organic chemistry techniques such as reaction setup, workup, and purification by chromatography.
To assess the anti-inflammatory potential of the synthesized compounds, their ability to inhibit the cyclooxygenase enzymes COX-1 and COX-2 will be evaluated using a commercially available colorimetric or fluorescent assay kit.
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the enzyme (COX-1 or COX-2), arachidonic acid (substrate), and a chromogenic or fluorogenic probe.
-
Compound Preparation: Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series for each compound to determine the half-maximal inhibitory concentration (IC50).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the plate at the recommended temperature and for the specified duration.
-
Stop the reaction and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
To ensure that the observed COX inhibition is not due to general cytotoxicity, a cell viability assay, such as the MTT assay, should be performed.[5]
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the test compounds at concentrations similar to those used in the COX assay.
-
MTT Assay:
-
After the desired incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
Comparative Data and Structure-Activity Relationship (SAR) Analysis
The following table presents hypothetical data for the biological evaluation of this compound and its analogs.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cell Viability (at 100 µM) |
| This compound | ![]() | >100 | 15.2 | >6.6 | >95% |
| Analog 1: Pyridazin-3-ylmethanol | ![]() | >100 | 45.8 | >2.2 | >95% |
| Analog 2: (5-Chloropyridazin-3-yl)methanol | ![]() | >100 | 8.5 | >11.8 | >95% |
| Analog 3: (5-Methoxypyridazin-3-yl)methanol | ![]() | >100 | 22.1 | >4.5 | >95% |
| Analog 4: 1-(5-Methylpyridazin-3-yl)ethanol | ![]() | >100 | 38.4 | >2.6 | >95% |
Structure-Activity Relationship (SAR) Insights:
Based on the hypothetical data, the following SAR can be deduced:
-
Importance of the 5-Substituent: The removal of the methyl group in Analog 1 leads to a significant decrease in COX-2 inhibitory activity, suggesting that this substituent is important for binding to the enzyme.
-
Electronic Effects: The replacement of the methyl group with an electron-withdrawing chlorine atom in Analog 2 results in the most potent compound in the series. This indicates that an electron-deficient pyridazine ring may be favorable for activity. Conversely, the electron-donating methoxy group in Analog 3 leads to a slight decrease in activity compared to the parent compound.
-
Steric Effects: The introduction of a larger ethyl group in place of the methyl group on the carbinol in Analog 4 diminishes the inhibitory activity. This suggests that there may be a specific size constraint in the binding pocket for this part of the molecule.
-
Selectivity: All tested compounds show good selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects.
The proposed binding mode of these compounds within the COX-2 active site is illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 4. 627525-69-3|(5-Methoxypyridazin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth: A Comparative Guide to Validating the Mechanism of Action of (5-Methylpyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification of a novel bioactive small molecule is a moment of immense promise. Yet, it is merely the first step in a long and intricate journey. The true value of a compound like (5-Methylpyridazin-3-yl)methanol, a pyridazine derivative with potential therapeutic applications, can only be unlocked through a rigorous and systematic validation of its mechanism of action (MoA). This guide provides a comprehensive, in-depth framework for elucidating and validating the MoA of this compound. Moving beyond a simple checklist of protocols, we will delve into the strategic rationale behind experimental choices, ensuring a self-validating and robust investigative process. We will also draw comparisons with other pyridazine derivatives exhibiting diverse and established mechanisms, providing context and perspective to our findings.
The Pyridazine Scaffold: A Realm of Diverse Biological Activity
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, antimicrobial, and even anticancer effects.[1][2][3] This chemical diversity translates into a spectrum of molecular targets. For instance, some pyridopyridazine derivatives have been identified as ligands for the GABA-A receptor benzodiazepine binding site, while others act as selective inhibitors of phosphodiesterase 5 (PDE5) and phosphodiesterase 4 (PDE4).[4][5] This inherent variability within the pyridazine class underscores the critical need for a bespoke and thorough investigation into the specific MoA of this compound, as its biological function cannot be inferred from its chemical family alone.
The Quest for the Target: A Multi-pronged Approach to Target Deconvolution
The initial and most critical phase in MoA validation is the identification of the direct molecular target(s) of this compound. This process, known as target deconvolution, has evolved from traditional target-based discovery to encompass more holistic, phenotype-based approaches.[6] Given the novelty of this compound, a phenotype-driven strategy, where the initial focus is on the observable effects of the compound on cells or organisms, followed by target identification, is often the most fruitful.[7]
Here, we present a comparative workflow of cutting-edge and classical techniques for target deconvolution, outlining their respective strengths and the rationale for their application in the study of this compound.
Experimental Workflow for Target Deconvolution
Caption: A multi-pronged workflow for target deconvolution of this compound.
Detailed Methodologies for Target Identification
1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a direct biochemical approach to isolate binding partners from a complex biological mixture.[8]
-
Protocol:
-
Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to a solid support (e.g., sepharose beads) without significantly altering its bioactivity.
-
Incubation: Incubate the affinity matrix with a cell lysate or tissue extract.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins. A competitive elution using an excess of free this compound is highly recommended to increase specificity.
-
Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Rationale and Comparison: AC-MS provides direct physical evidence of interaction. However, it is susceptible to false positives from non-specific binding and may miss transient or low-affinity interactions. Comparing the elution profile with that of a control matrix (without the compound) is crucial.
2. CRISPR-based Genetic Screens: These powerful genetic tools can identify genes that, when perturbed, alter the cellular response to a compound, thereby pointing to the target or pathway.[9]
-
Protocol:
-
Library Transduction: Introduce a genome-wide CRISPR knockout, activation, or interference library into a cell line that exhibits a clear phenotype in response to this compound.
-
Compound Treatment: Treat the cell population with a selective pressure of this compound.
-
Selection and Sequencing: Isolate the genomic DNA from the resistant and/or sensitized cell populations and use next-generation sequencing to identify the enriched or depleted guide RNAs.
-
Hit Identification: The genes targeted by the identified guide RNAs are potential candidates for the compound's MoA.
-
-
Rationale and Comparison: CRISPR screens offer a functional readout in a cellular context and can uncover both direct targets and key pathway components. Unlike AC-MS, they do not require chemical modification of the compound. However, hits may not always be the direct binding partner.
3. Expression Profiling (Transcriptomics and Proteomics): Analyzing changes in gene or protein expression following compound treatment can provide clues about the affected pathways.
-
Protocol:
-
Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points.
-
Sample Preparation: Isolate RNA for RNA-sequencing or proteins for quantitative mass spectrometry (e.g., SILAC, TMT).
-
Data Analysis: Identify differentially expressed genes or proteins and perform pathway enrichment analysis.
-
-
Rationale and Comparison: This approach provides a global view of the cellular response to the compound. It is particularly useful for generating hypotheses about the downstream effects. A significant drawback is that the primary target itself may not show altered expression levels.
From Candidate to Confirmed Target: The Imperative of Validation
Once a list of candidate targets is generated, a rigorous validation process is essential to confirm a direct and functionally relevant interaction.
Comparative Table of Biophysical Techniques for Direct Binding Analysis
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[10][11] | Real-time, label-free, provides kinetic data (kon, koff, KD).[10] | Requires immobilization of one binding partner, which can affect its activity. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.[10][11] | Real-time, label-free, high throughput, less prone to artifacts from bulk refractive index changes.[10] | Generally lower sensitivity than SPR, requires immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution.[11] | Label-free, in-solution, provides a complete thermodynamic profile (KD, ΔH, ΔS). | Requires large amounts of pure protein, lower throughput. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[11] | In-solution, low sample consumption, tolerant of complex solutions.[11] | Requires labeling of one binding partner (in most setups). |
Cellular Target Engagement Assays
Confirming that this compound engages its target in a cellular environment is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[12]
-
Protocol:
-
Treat intact cells or cell lysates with this compound.
-
Heat the samples to various temperatures.
-
Separate the soluble and aggregated protein fractions.
-
Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
-
Rationale: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Delineating the Downstream Pathway and Phenotypic Consequences
Identifying the direct target is only part of the MoA puzzle. The subsequent step is to elucidate the downstream signaling cascade and connect it to the observed cellular phenotype.
Signaling Pathway Analysis Workflow
Caption: A workflow for elucidating the downstream signaling pathway of this compound.
Comparative Analysis with Other Pyridazine Derivatives
To put the potential findings for this compound into context, let's consider two hypothetical scenarios based on the known activities of other pyridazine-containing drugs:
-
Scenario A: this compound as a Kinase Inhibitor: If our target deconvolution efforts identify a specific kinase as the primary target, the validation would focus on in vitro kinase assays to determine the IC50, kinase selectivity profiling across a panel of kinases, and Western blotting to assess the phosphorylation status of its downstream substrates in cells. This would be analogous to some pyridazine derivatives that have been explored as oncology agents.
-
Scenario B: this compound as a GPCR Modulator: Should a G-protein coupled receptor be identified, the validation would involve radioligand binding assays to determine binding affinity, functional assays measuring downstream second messengers (e.g., cAMP, Ca2+), and cellular impedance or reporter gene assays. This would align with the MoA of other pyridazine-based compounds that modulate cardiovascular function.
Conclusion: Towards a Complete Mechanistic Understanding
The validation of the mechanism of action for a novel compound like this compound is a complex but essential undertaking in drug discovery. A multi-faceted approach, combining unbiased target identification methods with rigorous biophysical and cellular validation techniques, is paramount. By systematically progressing from target deconvolution to downstream pathway analysis and phenotypic correlation, we can build a comprehensive and trustworthy understanding of how this promising molecule exerts its biological effects. This detailed mechanistic insight is the bedrock upon which successful preclinical and clinical development is built.
References
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
-
Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). Bentham Science. Retrieved January 20, 2026, from [Link]
-
New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 20, 2026, from [Link]
-
Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved January 20, 2026, from [Link]
-
Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Charles River Labs. Retrieved January 20, 2026, from [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (2022). PMC. Retrieved January 20, 2026, from [Link]
-
Target Deconvolution. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Accelerate drug discovery with advanced target identification and validation services. (n.d.). Nuvisan. Retrieved January 20, 2026, from [Link]
-
Protein small molecule interactions. (n.d.). CDI Labs. Retrieved January 20, 2026, from [Link]
-
A novel approach for target deconvolution from phenotype-based screening using knowledge graph. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved January 20, 2026, from [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved January 20, 2026, from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS. Retrieved January 20, 2026, from [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (2011). NIH. Retrieved January 20, 2026, from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. jocpr.com [jocpr.com]
- 3. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
(5-Methylpyridazin-3-yl)methanol Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a range of biologically active compounds.[1] Among the myriad of pyridazine-based structures, (5-Methylpyridazin-3-yl)methanol presents a simple yet versatile starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from analogous pyridazine and pyridazinone systems to inform rational drug design. Due to the limited direct research on this specific scaffold, this guide synthesizes findings from closely related structures to project potential SAR trends.
The this compound Core: A Scaffold with Therapeutic Promise
The this compound core features a six-membered aromatic ring with two adjacent nitrogen atoms, a methyl group at the C-5 position, and a hydroxymethyl group at the C-3 position. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, contribute to its utility in molecular recognition and drug-target interactions.[1] The methyl and hydroxymethyl substituents offer key vectors for chemical modification, allowing for the systematic exploration of the chemical space to optimize pharmacological activity.
This guide will explore the potential impact of structural modifications at two key positions: the C-5 methyl group and the C-3 methanol group, as well as substitutions on the pyridazine ring itself.
Comparative Analysis of Biological Activity: Inferred SAR
The following sections detail the inferred structure-activity relationships for this compound derivatives based on published data for structurally related pyridazine and pyridazinone compounds.
Modifications at the C-5 Position: Impact of Lipophilicity and Steric Bulk
The methyl group at the C-5 position of the pyridazine ring is a critical determinant of biological activity. Studies on related 3,5,6-trisubstituted pyridazine derivatives as acetylcholinesterase (AChE) inhibitors have shown that the introduction of a lipophilic environment at this position is favorable for inhibitory activity and selectivity.[2]
Table 1: Inferred SAR for Modifications at the C-5 Position
| Modification of C-5 Methyl Group | Predicted Impact on Activity | Rationale from Analogous Compounds |
| Increase in Alkyl Chain Length | Potential increase in potency | Enhanced lipophilicity can improve binding to hydrophobic pockets in target proteins. |
| Introduction of Aryl or Heteroaryl Groups | May enhance potency through additional interactions | Aromatic rings can engage in π-π stacking or other specific interactions with the target. |
| Introduction of Halogens | Variable; could increase or decrease activity | Halogens can alter electronic properties and participate in halogen bonding, but may also introduce unfavorable steric hindrance. |
A key takeaway is that the optimal substituent at the C-5 position will be highly dependent on the specific biological target. For instance, in the context of AChE inhibition, a methyl group was found to be beneficial, suggesting that a certain degree of lipophilicity in this region is advantageous.[2]
Modifications at the C-3 Methanol Group: The Role of the Linker and Terminal Group
The hydroxymethyl group at the C-3 position provides a versatile handle for introducing a variety of functional groups and linkers. This position is often crucial for establishing key interactions with the target protein.
Table 2: Inferred SAR for Modifications at the C-3 Methanol Group
| Modification of C-3 Methanol Group | Predicted Impact on Activity | Rationale from Analogous Compounds |
| Esterification or Etherification | May serve as a prodrug or improve cell permeability | Masking the polar hydroxyl group can enhance pharmacokinetic properties. |
| Conversion to Aminomethyl or other Functional Groups | Can introduce new hydrogen bonding or ionic interactions | The nature of the terminal group is critical for target engagement. |
| Extension with a Linker | Can allow for reaching distant binding pockets | The length and flexibility of the linker need to be optimized for each target. |
For example, in a series of pyridazine derivatives targeting acetylcholinesterase, a [2-(1-benzylpiperidin-4-yl)ethylamino] moiety at the C-3 position was found to be essential for high potency.[2] This highlights the importance of the entire substituent at this position, including the linker and the terminal basic nitrogen, for effective target binding.
Experimental Protocols
To facilitate the exploration of the SAR of this compound derivatives, the following sections provide generalized experimental protocols for their synthesis and biological evaluation.
General Synthetic Scheme
The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from commercially available pyridazine precursors. A representative synthetic route is outlined below.
Caption: Generalized synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Esterification: 5-Methylpyridazine-3-carboxylic acid is converted to its corresponding methyl ester using standard esterification conditions, such as refluxing with thionyl chloride in methanol.
-
Reduction: The methyl ester is then reduced to the primary alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran.
-
Functionalization of the Hydroxyl Group: The resulting alcohol can be further modified through various reactions, including acylation to form esters or alkylation to form ethers.
-
Modification of the Methyl Group: The methyl group at the C-5 position can be modified, for example, through free-radical halogenation followed by nucleophilic substitution or cross-coupling reactions to introduce a variety of substituents.
Biological Evaluation: A General Kinase Inhibition Assay
Given that many pyridazine derivatives have shown activity as kinase inhibitors, a common and relevant biological assay is a kinase inhibition assay.[3]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Assay Plate Preparation: Add assay buffer to the wells of a microtiter plate.
-
Reagent Addition: Add the kinase, its substrate, and ATP to the wells.
-
Compound Addition: Add serial dilutions of the test compounds to the assay wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and converts the amount of product formed (e.g., ADP) into a detectable signal (e.g., luminescence).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR studies are currently lacking, analysis of related pyridazine and pyridazinone derivatives provides a valuable framework for guiding future drug discovery efforts.
Key Inferred SAR Insights:
-
C-5 Position: Lipophilic and sterically appropriate substituents are likely to be important for target engagement.
-
C-3 Position: The nature of the substituent at the C-3 position, including the linker and terminal functional group, is critical for achieving high potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish a direct and comprehensive SAR for various biological targets. This will enable a more precise understanding of the structural requirements for activity and facilitate the design of next-generation pyridazine-based therapeutics.
References
-
Melis, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(15), 2472-2483. [Link]
-
Broom, A. D. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 11(9), 975-998. [Link]
-
Özdemir, A., et al. (2018). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Molecules, 23(11), 2886. [Link]
-
Li, X., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5033-5037. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to (5-Methylpyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Heterocyclic Building Block
(5-Methylpyridazin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, presents distinct advantages and challenges depending on the chosen strategy. This guide provides a comparative analysis of three primary synthetic pathways, offering insights into the rationale behind experimental choices, detailed protocols for key transformations, and a summary of expected outcomes. The selection of an optimal route will depend on factors such as starting material availability, scalability, and the desired purity profile of the final product.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Transformations | Advantages | Challenges | Overall Steps (Typical) |
| 1: The Oxidation Route | 3,5-Dimethylpyridazine | Selective oxidation of a methyl group | Potentially shortest route | Achieving selective mono-oxidation can be difficult, risk of over-oxidation to the carboxylic acid. | 1-2 |
| 2: The Reduction Route | 5-Methylpyridazine-3-carboxylic Acid or Ester | Reduction of a carboxylic acid or ester | Utilizes well-established and high-yielding reduction methods. | Requires the synthesis of the precursor carboxylic acid or ester, which may add several steps. | 2-4 |
| 3: The Grignard Route | 3-Halo-5-methylpyridazine | Formation of a Grignard reagent and reaction with formaldehyde | Offers a direct method for C-C bond formation and introduction of the hydroxymethyl group. | Grignard reagent formation on nitrogen-containing heterocycles can be challenging; requires a halogenated precursor. | 2-3 |
Route 1: The Oxidation Route from 3,5-Dimethylpyridazine
This approach is conceptually the most direct, involving the selective oxidation of one of the two methyl groups of 3,5-dimethylpyridazine. The primary challenge lies in controlling the reaction to favor the formation of the desired alcohol over the corresponding aldehyde or carboxylic acid.
Diagram of the Oxidation Route
Caption: Synthetic pathway for the oxidation route.
Scientific Rationale and Experimental Considerations
The selective oxidation of a methyl group on an electron-deficient heteroaromatic ring like pyridazine requires a carefully chosen oxidizing agent. Selenium dioxide (SeO2) is a classic reagent for the allylic and benzylic oxidation of methyl groups to aldehydes or alcohols. The reaction proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement. The choice of solvent can influence the product distribution, with alcoholic solvents sometimes favoring the formation of the alcohol. However, over-oxidation to the aldehyde and subsequently the carboxylic acid is a significant competing reaction.
Exemplary Protocol: Selective Oxidation with Selenium Dioxide
This protocol is based on analogous oxidations of methyl-substituted heterocycles and may require optimization for this specific substrate.
-
Reaction Setup: To a solution of 3,5-dimethylpyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or tert-butanol, add selenium dioxide (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the desired alcohol from the starting material, aldehyde, and carboxylic acid byproducts.
Route 2: The Reduction Route from 5-Methylpyridazine-3-carboxylic Acid
This pathway involves the initial synthesis of 5-methylpyridazine-3-carboxylic acid or its corresponding ester, followed by reduction to the target alcohol. This route offers the advantage of employing highly reliable and selective reducing agents.
Diagram of the Reduction Route
Caption: Synthetic pathway for the reduction route.
Scientific Rationale and Experimental Considerations
The synthesis of the key intermediate, 5-methylpyridazine-3-carboxylic acid, can be achieved through the oxidation of 3,5-dimethylpyridazine with a strong oxidizing agent like potassium permanganate (KMnO4). Once obtained, the carboxylic acid can be effectively reduced to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to alcohols.[3][4][5][6] It is important to note that sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids directly.[7][8]
Exemplary Protocol: Two-Step Synthesis via Carboxylic Acid
Step 2a: Synthesis of 5-Methylpyridazine-3-carboxylic Acid
-
Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, suspend 3,5-dimethylpyridazine (1.0 eq) in water.
-
Reaction Conditions: Heat the mixture to 70-80 °C and add a solution of potassium permanganate (KMnO4) (3.0-4.0 eq) in water portion-wise, maintaining the temperature. After the addition is complete, continue heating for several hours until the purple color disappears.
-
Work-up and Purification: Cool the reaction mixture and filter off the manganese dioxide (MnO2) precipitate. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 3-4 to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Step 2b: Reduction of 5-Methylpyridazine-3-carboxylic Acid
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Conditions: Cool the suspension in an ice bath and add a solution of 5-methylpyridazine-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route 3: The Grignard Route from 3-Halo-5-methylpyridazine
This strategy involves the formation of a pyridazinyl Grignard reagent from a halogenated precursor, followed by its reaction with formaldehyde to introduce the hydroxymethyl group. This route is advantageous for its direct C-C bond formation.
Diagram of the Grignard Route
Sources
- 1. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison Guide for the In Vivo Therapeutic Potential of (5-Methylpyridazin-3-yl)methanol in JAK2-Driven Malignancies
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Preclinical Development
This guide provides an in-depth comparison of a novel investigational compound, (5-Methylpyridazin-3-yl)methanol, against the established standard-of-care, Ruxolitinib. The focus is on the preclinical in vivo validation framework for myeloproliferative neoplasms (MPNs), a group of hematological cancers often driven by mutations in the Janus kinase 2 (JAK2) gene.
Disclaimer: this compound is a real chemical entity, but its specific biological target and therapeutic potential are not yet extensively documented in published literature. For the purpose of this guide, we are hypothesizing its function as a potent and selective JAK2 inhibitor to illustrate a robust validation process.
Introduction: The Rationale for a Novel JAK2 Inhibitor
The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, making it essential for processes like hematopoiesis and immune response.[1][2][3] Dysregulation of this pathway, particularly through gain-of-function mutations like JAK2-V617F, is a primary driver of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV) and primary myelofibrosis (PMF).[4][5]
Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first drug approved for treating these conditions and remains a cornerstone of therapy.[6][7][8] It effectively reduces spleen size and alleviates constitutional symptoms.[9] However, its therapeutic window is limited by hematological side effects like anemia and thrombocytopenia, largely attributed to its inhibition of wild-type JAK2, which is crucial for normal blood cell production.[6][7] Furthermore, Ruxolitinib does not eliminate the malignant clone in most patients, indicating a clear need for next-generation inhibitors with improved selectivity and disease-modifying potential.[10]
This guide outlines the preclinical validation of This compound , a novel small molecule hypothesized to be a highly selective JAK2 inhibitor. Our objective is to compare its efficacy and safety profile head-to-head with Ruxolitinib in a clinically relevant murine model of JAK2-V617F-driven MPN.
The Comparator: Ruxolitinib
Ruxolitinib (brand names Jakafi® and Jakavi®) is an ATP-competitive inhibitor of JAK1 and JAK2.[6][8] Its mechanism of action involves blocking the dysregulated JAK/STAT signaling that characterizes MPNs.[7][11] While effective, its dual JAK1/JAK2 inhibition contributes to both its therapeutic effects and its dose-limiting toxicities.[6][12] It serves as the benchmark against which any new JAK2-targeted therapy must be measured.
In Vivo Validation Strategy: A Multi-Arm Preclinical Trial
To provide a rigorous and objective comparison, we will employ a well-established murine bone marrow transplant model that recapitulates the key features of human MPN.[4][13]
Animal Model: JAK2-V617F Retroviral Transduction Model
Causality: The choice of this model is critical. Unlike simple xenografts, a bone marrow transduction and transplantation model using hematopoietic stem cells engineered to express the human JAK2-V617F mutation creates a systemic disease that closely mimics the pathophysiology of MPN in patients.[13][14] This allows for the evaluation of systemic disease parameters like splenomegaly, hematocrit levels, and bone marrow fibrosis, which are the primary clinical endpoints for this disease.[4]
Experimental Workflow
The overall experimental design is structured to assess efficacy, target engagement, and safety concurrently. This integrated approach minimizes animal use while maximizing data output.
Caption: Workflow for the comparative in vivo study.
Experimental Protocols
The following protocols are designed to be self-validating by including both negative (Vehicle) and positive (Ruxolitinib) controls, allowing for a direct and unbiased comparison.[15]
Protocol 1: Therapeutic Efficacy Study
-
Model Generation: Harvest bone marrow from 8-week-old C57BL/6 donor mice. Transduce hematopoietic stem cells with a retrovirus encoding the human JAK2-V617F mutation.
-
Transplantation: Transplant the transduced cells via tail vein injection into lethally irradiated recipient mice.
-
Disease Monitoring: Monitor mice for signs of MPN, including rising hematocrit and weight loss. Allow 4-6 weeks for the disease to establish.
-
Group Assignment: Randomize mice with established disease into three treatment arms (n=10 per group):
-
Group A (Vehicle Control): Administer formulation vehicle orally, twice daily (BID).
-
Group B (Test Article): Administer this compound (e.g., 30 mg/kg) orally, BID.
-
Group C (Comparator): Administer Ruxolitinib (e.g., 60 mg/kg) orally, BID.
-
-
Treatment Duration: Treat animals for 28 consecutive days.[16] Monitor body weight daily.
-
Endpoint Analysis: At day 28, euthanize animals. Measure final spleen weight and collect blood for complete blood count (CBC) analysis.
Protocol 2: Pharmacodynamic (PD) Target Engagement
Causality: To confirm that the observed therapeutic effects are due to the intended mechanism of action, we must measure the inhibition of the drug's target in the tissue of interest.[17] Phosphorylation of STAT3 and STAT5 (pSTAT3/5) are direct downstream consequences of JAK2 activity; therefore, their reduction is a reliable biomarker of target engagement.[18]
-
Sample Collection: At the time of euthanasia (from Protocol 1), collect a portion of the spleen from each animal and flash-freeze it.
-
Protein Extraction: Prepare protein lysates from the spleen tissue.
-
Western Blot Analysis: Perform Western blotting on the lysates using antibodies specific for phosphorylated STAT3 (pSTAT3), total STAT3, phosphorylated STAT5 (pSTAT5), and total STAT5.
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total STAT protein, providing a quantitative measure of JAK2 pathway inhibition.[19]
Protocol 3: Safety and Tolerability Assessment
Causality: A key hypothesized advantage of a more selective JAK2 inhibitor is an improved safety profile, particularly concerning hematological toxicities.[10] Monitoring platelet counts is crucial, as thrombocytopenia is a known dose-limiting toxicity of Ruxolitinib.[6][7]
-
Body Weight: Monitor and record the body weight of each animal daily throughout the 28-day treatment period. Significant weight loss (>15%) is an indicator of poor tolerability.
-
Complete Blood Count (CBC): Collect blood via cardiac puncture at the terminal endpoint. Use an automated hematology analyzer to measure key parameters, including hematocrit, hemoglobin, and platelet counts.
Data Presentation and Comparative Analysis
The following tables summarize the expected (hypothetical) outcomes of this comparative study, designed to highlight the potential advantages of this compound.
Table 1: Comparative Efficacy Endpoints
| Treatment Group | Dose (mg/kg, BID) | Spleen Weight (g) | Change in Hematocrit (%) |
| Vehicle Control | - | 1.25 ± 0.15 | +25% |
| Ruxolitinib | 60 | 0.45 ± 0.08 | -15% |
| This compound | 30 | 0.38 ± 0.06 | -18% |
| Data are presented as mean ± standard deviation. |
Table 2: Pharmacodynamic & Safety Profiles
| Treatment Group | pSTAT5 Inhibition (%) | Change in Body Weight | Platelet Count (x10⁹/L) |
| Vehicle Control | 0% | -5% | 1100 ± 120 |
| Ruxolitinib | 85% | -8% | 450 ± 95 |
| This compound | 88% | +2% | 850 ± 110 |
| Data are presented as mean ± standard deviation. |
Signaling Pathway Context
The diagram below illustrates the central role of JAK2 in the signaling cascade that drives MPNs and highlights the downstream target (pSTAT) measured in our pharmacodynamic study.
Caption: The JAK/STAT signaling pathway in MPN.
Interpretation and Future Directions
The hypothetical data presented suggest that This compound demonstrates superior or equivalent efficacy to Ruxolitinib in reducing splenomegaly and controlling erythrocytosis in a JAK2-V617F murine model. Crucially, the target engagement data confirm that this efficacy is achieved through potent inhibition of the JAK/STAT pathway.
The most significant potential advantage is observed in the safety profile. The compound appears to be better tolerated (positive weight gain) and, most importantly, shows a markedly reduced impact on platelet counts. This suggests a wider therapeutic window and a lower risk of dose-limiting hematological toxicity compared to Ruxolitinib. This improved profile could be attributed to higher selectivity for the mutant JAK2 kinase over wild-type JAK1/JAK2, a hypothesis that warrants further investigation through in vitro kinase panels.
Next Steps:
-
Dose-Response Studies: Conduct a full dose-response study to determine the optimal therapeutic dose.
-
Survival Studies: Initiate a long-term survival study to assess the impact on overall survival.
-
Combination Therapy: Investigate the potential for combination therapies with other agents to target resistance mechanisms.[20]
-
Formal Toxicology: Proceed with formal IND-enabling toxicology studies in two species.
This guide provides a comprehensive framework for the in vivo validation of this compound, demonstrating its potential as a best-in-class JAK2 inhibitor for myeloproliferative neoplasms.
References
-
StatPearls. (n.d.). Ruxolitinib. NCBI Bookshelf. Retrieved from [Link]
-
Tiedt, R., & Skoda, R. C. (2009). Mouse models of myeloproliferative neoplasms: JAK of all grades. Disease Models & Mechanisms, 2(1-2), 17–21. Retrieved from [Link]
-
Wikipedia. (2024). Ruxolitinib. Retrieved from [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition. Nature Reviews Rheumatology, 14(2), 113-126. Retrieved from [Link]
-
Fisher, D. A. C., & Fisher, D. M. (2021). Murine Modeling of Myeloproliferative Neoplasms. Hematology/oncology clinics of North America, 35(2), 253–265. Retrieved from [Link]
-
Incyte Corporation. (n.d.). Mechanism of action. Jakafi® (ruxolitinib). Retrieved from [Link]
-
Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1002349. Retrieved from [Link]
-
Blood. (2010). Mouse Models of Myeloproliferative Neoplasms and Their Use In Preclinical Drug Testing. Blood, 116(21), SCI-35. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate?. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Retrieved from [Link]
-
MPN Research Foundation. (n.d.). CONTRIBUTIONS OF MOUSE MODELS IN UNDERSTANDING MPNS. Retrieved from [Link]
-
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]
-
O'Sullivan, L. A., Liongue, C., Lewis, R. S., Stephenson, S. E., & Ward, A. C. (2015). Mechanisms of Jak/STAT signaling in immunity and disease. Journal of interferon & cytokine research : the official journal of the International Society for Interferon and Cytokine Research, 35(4), 289–302. Retrieved from [Link]
-
Rampal, R., & Levine, R. L. (2015). Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs). Current protocols in pharmacology, 68, 14.22.1–14.22.11. Retrieved from [Link]
-
Wikipedia. (2024). JAK-STAT signaling pathway. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Bioconjugate chemistry, 31(5), 1323–1331. Retrieved from [Link]
-
Blood. (2012). Combined Inhibition of JAK2 and mTOR Signaling Results in Enhanced Efficacy in in-Vitro and Preclinical Mouse Models of JAK2V617F-Driven Myeloproliferative Disease. Blood, 120(21), 809. Retrieved from [Link]
-
Cannistraci, I., & Rampal, R. K. (2023). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Molecular Cancer Therapeutics, 22(1), 3–12. Retrieved from [Link]
-
Norman, B. H. (2011). Janus Kinase 2 (JAK2) Inhibitors for the Treatment of Myeloproliferative Neoplasm (MPN). Annual Reports in Medicinal Chemistry, 46, 151-164. Retrieved from [Link]
-
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Retrieved from [Link]
-
Gleiss, A., Tura, A., Gisslinger, B., Jäger, R., Gisslinger, H., & Schalling, M. (2016). In vitro and in vivo effects of JAK2 inhibition in chronic myelomonocytic leukemia. European journal of haematology, 97(5), 453–458. Retrieved from [Link]
-
ResearchGate. (n.d.). Modeled 24-h pharmacodynamic coverage of JAK1 and JAK2 inhibition by jakinibs at clinical doses. Retrieved from [Link]
-
Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective inhibition of JAK2V617F-induced MPN mouse model in vivo by FM. Retrieved from [Link]
-
Khan, I., & Harrison, C. (2024). JAK Inhibitors for Myelofibrosis: Strengths and Limitations. Cancers, 16(20), 3629. Retrieved from [Link]
-
Traves, P. G., Murray, B., Campigotto, F., Lape, E., Zeriah, E., & Dowding, J. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the rheumatic diseases, 80(7), 867–875. Retrieved from [Link]
-
Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 11, 98. Retrieved from [Link]
-
Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117. Retrieved from [Link]
Sources
- 1. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Modeling of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 9. In vitro and in vivo effects of JAK2 inhibition in chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. hcp.jakafi.com [hcp.jakafi.com]
- 12. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 17. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. researchgate.net [researchgate.net]
- 20. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of (5-Methylpyridazin-3-yl)methanol
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity
In drug development, selectivity is paramount. It dictates a compound's therapeutic window and potential for adverse effects.[1] A highly selective compound preferentially interacts with its intended biological target, minimizing off-target interactions that can lead to toxicity.[2][3] For a novel chemical entity like (5-Methylpyridazin-3-yl)methanol, a thorough investigation of its binding profile across the proteome is not just a regulatory expectation[4][5][6] but a fundamental component of its preclinical safety assessment.[7] This guide will detail a logical, data-driven approach to elucidating the cross-reactivity of this pyridazine derivative.
Step 1: In Silico Target Prediction and Comparator Selection
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential biological targets of this compound.
Target Prediction via Chemical Similarity Searching
The structure of this compound, a substituted pyridazine, can be used to query chemical databases for structurally similar compounds with known biological activities.[8][9][10][11][12] Databases such as PubChem, ChEMBL, and BindingDB are invaluable resources for this purpose.[8][9][10][11][12] This in silico approach can generate a preliminary list of potential protein targets, guiding the selection of initial experimental screens.
Selection of Comparator Compounds
To provide context to the experimental findings, it is crucial to select appropriate comparator compounds. These should include:
-
Structurally similar compounds with known biological targets: These will serve as positive controls and help to validate the experimental assays. Examples could include other pyridazine-containing molecules with established kinase or GPCR activity.[13][14][15]
-
A negative control compound: This should be structurally related but biologically inactive against the predicted target class, if such a compound is known.
Step 2: Tiered Experimental Approach to Cross-Reactivity Profiling
A tiered approach, starting with broad screening and progressing to more focused, in-depth analyses, is the most efficient strategy for characterizing cross-reactivity.
Tier 1: Broad Panel Screening
The initial experimental step should involve screening this compound against a broad panel of diverse protein targets. This provides a wide-angle view of its potential interaction landscape.
Recommended Broad Panel Screens:
-
Kinase Panel: Given that many heterocyclic small molecules exhibit kinase activity, a comprehensive kinase panel (e.g., 400+ kinases) is a logical starting point.
-
GPCR Panel: G-protein coupled receptors represent another major class of drug targets for which broad screening panels are commercially available.
-
Ion Channel Panel: To assess potential cardiac liabilities and other safety concerns, an ion channel panel is recommended.
Tier 2: Confirmatory and Secondary Assays
Any "hits" identified in the broad panel screens must be confirmed and further characterized using secondary assays.
Key Confirmatory Assays:
-
In Vitro Kinase Assays: For kinase hits, detailed IC50 determination should be performed using purified recombinant enzymes.[16][17][18][19][20] This will quantify the potency of the interaction.
-
Radioligand Binding Assays: For GPCR or other receptor hits, radioligand binding assays are the gold standard for determining binding affinity (Ki).[21][22][23][24][25] These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement in a cellular context.[26][27][28][29][30] It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of interaction within the cell.
Data Presentation: Comparative Analysis of this compound and Comparators
All quantitative data should be summarized in clear, comparative tables to facilitate the interpretation of the cross-reactivity profile.
Table 1: Hypothetical Kinase Profiling Data
| Kinase Target | This compound IC50 (nM) | Comparator A (Positive Control) IC50 (nM) | Comparator B (Negative Control) IC50 (nM) |
| Kinase 1 | 50 | 10 | >10,000 |
| Kinase 2 | 5,000 | 25 | >10,000 |
| Kinase 3 | >10,000 | 15 | >10,000 |
| ... | ... | ... | ... |
Table 2: Hypothetical GPCR Binding Data
| GPCR Target | This compound Ki (nM) | Comparator C (Positive Control) Ki (nM) | Comparator D (Negative Control) Ki (nM) |
| Receptor X | 200 | 5 | >10,000 |
| Receptor Y | >10,000 | 8 | >10,000 |
| Receptor Z | 8,000 | 12 | >10,000 |
| ... | ... | ... | ... |
Experimental Protocols
Detailed, step-by-step methodologies are essential for reproducibility and data integrity.
In Vitro Kinase Assay Protocol
This protocol describes a general procedure for an in vitro kinase assay.[16][17][18][19][20]
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, ATP, and a substrate (peptide or protein).
-
Compound Dilution: Prepare a serial dilution of this compound and comparator compounds in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate at a specified temperature (e.g., 30°C) for a set time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify substrate phosphorylation using an appropriate method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay Protocol
This protocol outlines a typical radioligand binding assay.[21][22][23][24][25]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Compound Dilution: Prepare a serial dilution of this compound and comparator compounds.
-
Binding Reaction: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand, and the test compound.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the compound concentration and fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general workflow for a CETSA experiment.[26][27][28][29][30]
-
Cell Treatment: Treat cultured cells with this compound, a comparator compound, or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method (e.g., Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualization of the Cross-Reactivity Workflow
A clear visual representation of the experimental workflow is crucial for understanding the overall strategy.
Caption: A streamlined workflow for the cross-reactivity profiling of a novel compound.
Conclusion
A systematic and rigorous assessment of cross-reactivity is a non-negotiable step in the early-stage development of any new chemical entity. For this compound, the proposed tiered approach, combining in silico prediction with broad experimental screening and focused validation assays, will provide a comprehensive understanding of its selectivity profile. This data is essential for making informed decisions about the compound's potential as a therapeutic candidate and for guiding future lead optimization efforts.[2][3][31][32][33] The principles and protocols outlined in this guide provide a robust framework for generating high-quality, reliable data to support the progression of this and other novel molecules in the drug discovery pipeline.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Nguyen, T. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4070. [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2568. [Link]
-
Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 10, 1-36. [Link]
-
Kaiser, P., et al. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in molecular biology (Clifton, N.J.), 96, 141-151. [Link]
-
Davenport, A. P. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135-164. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237-251. [Link]
-
Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(2), 234-245. [Link]
-
Wylie, C. S., & Schiffer, C. A. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 57(15), 6299-6317. [Link]
-
Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 55, 141-165. [Link]
-
Dalal, K., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International journal of molecular sciences, 23(18), 10476. [Link]
-
Pinzi, L., & Rastelli, G. (2025). Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends?. Expert opinion on drug discovery, 20(1), 1-16. [Link]
-
10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Wylie, C. S., & Schiffer, C. A. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 57(15), 6299-6317. [Link]
-
Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]
-
Southan, C. (2017). Small-molecule Bioactivity Databases. In High Throughput Screening Methods: Evolution and Refinement (pp. 344-370). Royal Society of Chemistry. [Link]
-
Liu, R., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals (Basel, Switzerland), 16(6), 875. [Link]
-
Kim, S. (2022). Understanding Public Chemical Databases. Chemistry LibreTexts. [Link]
-
BindingDB and ChEMBL: Online compound databases for drug discovery. (2025). ResearchGate. [Link]
-
(5-Methylpyridin-3-yl)methanol. (n.d.). PubChem. [Link]
-
How to improve drug selectivity?. (2025). Patsnap Synapse. [Link]
-
Al-Huniti, M. H. (2014). Comparison of EMA and FDA guidelines for drug interactions: An overview. Journal of bioequivalence & bioavailability, 6(3), 080-087. [Link]
-
Cichońska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in bioinformatics, 23(5), bbac343. [Link]
-
Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PloS one, 12(8), e0182935. [Link]
-
Fischer, T., Gazzola, S., & Riedl, R. (2019). Approaching Target Selectivity by De Novo Drug Design. Expert opinion on drug discovery, 14(8), 747-759. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc. [Link]
-
Fischer, T., Gazzola, S., & Riedl, R. (2019). Approaching Target Selectivity by De Novo Drug Design. Expert opinion on drug discovery, 14(8), 747-759. [Link]
-
de Lera Ruiz, M., & O'Connell, K. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (Basel, Switzerland), 25(15), 3469. [Link]
-
1788044-13-2 this compound. (n.d.). Chem-Space. [Link]
-
This compound (C007B-369811). (n.d.). Cenmed Enterprises. [Link]
-
3-(Hydroxymethyl)pyridazine. (n.d.). PubChem. [Link]
-
[5-(Trifluoromethyl)pyridazin-3-yl]methanol. (n.d.). PubChem. [Link]
-
Drug Interactions. (2024). U.S. Food and Drug Administration. [Link]
-
Guidances. (2025). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
Konecna, K., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Journal of medicinal chemistry. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. criver.com [criver.com]
- 8. tandfonline.com [tandfonline.com]
- 9. neovarsity.org [neovarsity.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-(Hydroxymethyl)pyridazine | C5H6N2O | CID 2794575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. [5-(Trifluoromethyl)pyridazin-3-yl]methanol | C6H5F3N2O | CID 177797549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 627525-69-3|(5-Methoxypyridazin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 16. In vitro kinase assay [protocols.io]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. revvity.com [revvity.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. annualreviews.org [annualreviews.org]
- 30. news-medical.net [news-medical.net]
- 31. How to improve drug selectivity? [synapse.patsnap.com]
- 32. Approaching Target Selectivity by De Novo Drug Design. [folia.unifr.ch]
- 33. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking (5-Methylpyridazin-3-yl)methanol: A Framework for Kinase Inhibitor Development
Introduction: The Promise of the Pyridazine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their versatile binding properties and favorable pharmacokinetic profiles. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is one such scaffold.[1] Its unique physicochemical characteristics, including a significant dipole moment, hydrogen bonding capacity, and the ability to enhance aqueous solubility, make it a valuable core for designing novel therapeutics.[1][2] Derivatives of pyridazine have demonstrated a remarkable breadth of pharmacological activities, with applications in oncology, inflammation, cardiovascular disease, and neurology.[1][3][4]
This guide provides a comprehensive framework for benchmarking a novel, hypothetical pyridazine derivative, (5-Methylpyridazin-3-yl)methanol . While specific biological data for this compound is not yet publicly available, its structure is representative of a class with proven potential. We will proceed under the hypothesis that initial high-throughput screening has identified this compound as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1]
This document is designed for researchers, scientists, and drug development professionals. It is not merely a list of protocols but a strategic guide that explains the causality behind experimental choices, ensuring a robust and self-validating benchmarking process. We will compare our hypothetical compound against established multi-kinase inhibitors with anti-angiogenic activity, such as Sorafenib and Sunitinib , to establish a clear performance baseline.
Section 1: Foundational Physicochemical & ADME Profiling
Before delving into pharmacological activity, understanding a compound's fundamental drug-like properties is critical. These characteristics—absorption, distribution, metabolism, and excretion (ADME)—are determinative of its ultimate success as a therapeutic agent. Poor physicochemical properties are a leading cause of late-stage clinical trial failures.
Rationale for Selection: We begin with assessments of kinetic solubility, lipophilicity (LogD), and metabolic stability. High solubility is crucial for formulation and absorption. LogD predicts a compound's distribution between aqueous and lipid environments, impacting cell permeability and off-target effects. Microsomal stability provides an early indication of the compound's metabolic fate and potential half-life in the body.
Table 1.1: Comparative Physicochemical and In Vitro ADME Properties
| Parameter | This compound | Sorafenib (Reference) | Sunitinib (Reference) | Target Range |
| Kinetic Solubility (pH 7.4) | [Experimental Data] | ~5 µg/mL | ~20 µg/mL | > 50 µM |
| LogD (pH 7.4) | [Experimental Data] | 3.8 | 5.2 | 1 - 3 |
| Human Liver Microsomal Stability (T½, min) | [Experimental Data] | > 60 min | ~30 min | > 30 min |
| Caco-2 Permeability (Papp, A→B) | [Experimental Data] | High | Moderate | High |
| hERG Inhibition (IC50) | [Experimental Data] | > 10 µM | ~5 µM | > 10 µM |
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol assesses the rate at which a compound is metabolized by enzymes in human liver microsomes, primarily Cytochrome P450s.
Pillar of Trustworthiness: This assay includes positive and negative controls. A rapidly metabolized compound (e.g., Verapamil) serves as a positive control to ensure the microsomes are active, while a stable compound (e.g., Warfarin) serves as a negative control. The inclusion of a "no-NADPH" condition confirms that metabolism is dependent on this essential cofactor, validating the enzymatic nature of the observed compound loss.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) and an NADPH regenerating system on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Immediately collect the first time point (T=0) by transferring an aliquot of the reaction mixture to a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Time Points:
-
Incubate the reaction plate at 37°C with shaking.
-
Collect subsequent time points (e.g., 5, 15, 30, 60 minutes) by transferring aliquots to the quench solution.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line determines the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Section 2: In Vitro Pharmacological Benchmarking: Target Engagement & Cellular Effects
With a foundational understanding of the compound's properties, we now focus on its biological activity. The goal is to quantify its potency against the intended target (VEGFR-2), assess its selectivity against other kinases, and confirm that target engagement in a cellular context translates to the inhibition of downstream signaling.
Diagram 2.1: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory point of action.
Biochemical Assay: Kinase Inhibition Potency (IC50 Determination)
Rationale for Selection: A direct biochemical assay is the gold standard for determining a compound's intrinsic potency against its purified enzyme target. This removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps) to provide a clean measure of target affinity. We will use an ADP-Glo™ assay, which measures the amount of ADP produced by the kinase reaction, providing a sensitive measure of enzyme activity.
Table 2.1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Sorafenib (Reference) | Sunitinib (Reference) | Therapeutic Relevance |
| VEGFR-2 | [Experimental Data] | 10 - 90 nM | 2 - 10 nM | Primary Target (Angiogenesis) |
| PDGFRβ | [Experimental Data] | ~50 nM | ~10 nM | Off-Target (Potential Side Effects) |
| c-KIT | [Experimental Data] | ~100 nM | ~10 nM | Off-Target (Potential Side Effects) |
| EGFR | [Experimental Data] | > 10,000 nM | > 5,000 nM | Selectivity Marker |
| p38α | [Experimental Data] | > 10,000 nM | > 5,000 nM | Selectivity Marker |
Cellular Assay: Target Engagement via Western Blot
Rationale for Selection: After confirming biochemical potency, it is crucial to verify that the compound can enter a cell and inhibit the target in its native environment. A Western Blot for phosphorylated ERK (p-ERK), a key downstream node in the VEGFR-2 pathway, provides direct evidence of on-target pathway modulation. Human Umbilical Vein Endothelial Cells (HUVECs) are the ideal model system as they are primary cells central to the process of angiogenesis.
Experimental Protocol: p-ERK Western Blot in HUVECs
-
Cell Culture & Starvation:
-
Culture HUVECs to ~80% confluency in appropriate endothelial growth medium.
-
Serum-starve the cells for 6-12 hours to reduce basal signaling activity. This crucial step synchronizes the cells and ensures that the phosphorylation signal observed is a direct result of the experimental stimulation.
-
-
Compound Treatment:
-
Pre-treat the starved cells with varying concentrations of this compound, Sorafenib, or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway. Include an unstimulated control.
-
-
Lysis & Protein Quantification:
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is non-negotiable as it prevents the dephosphorylation of target proteins post-lysis, preserving the signal.
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE & Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against p-ERK (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping & Re-probing:
-
To ensure observed changes are not due to variations in total protein, strip the membrane and re-probe with a primary antibody for total ERK and a loading control like β-actin.
-
Section 3: Cellular Phenotypic Benchmarking
Phenotypic assays measure the ultimate biological outcome of target inhibition. For an anti-angiogenic compound, the most relevant cellular phenotypes are the inhibition of endothelial cell proliferation and the disruption of their ability to form capillary-like structures.
Anti-Proliferative Activity (GI50 Determination)
Rationale for Selection: A core tenet of anti-cancer and anti-angiogenic therapy is the inhibition of unwanted cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Table 3.1: Comparative Anti-Proliferative Activity (GI50, nM)
| Cell Line | This compound | Sorafenib (Reference) | Sunitinib (Reference) | Cell Line Type |
| HUVEC | [Experimental Data] | ~20 nM | ~15 nM | Endothelial (Angiogenesis) |
| A549 (Lung) | [Experimental Data] | ~5,000 nM | ~7,000 nM | Cancer (VEGF-driven) |
| HT-29 (Colon) | [Experimental Data] | ~4,500 nM | ~6,000 nM | Cancer (VEGF-driven) |
| HEK293 | [Experimental Data] | > 10,000 nM | > 10,000 nM | Normal (Toxicity Indicator) |
In Vitro Angiogenesis: Endothelial Tube Formation Assay
Rationale for Selection: This assay is a powerful in vitro model that recapitulates a key step of angiogenesis, where endothelial cells form three-dimensional capillary-like structures. It provides a direct visual and quantifiable assessment of a compound's anti-angiogenic potential.
Experimental Protocol: HUVEC Tube Formation Assay
-
Plate Coating:
-
Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C. The quality and thickness of the Matrigel layer are critical for reproducible tube formation.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in a basal medium containing the test compound at various concentrations.
-
Seed the cells onto the solidified Matrigel.
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
-
Imaging & Analysis:
-
Visualize the formation of capillary-like networks using a phase-contrast microscope.
-
Capture images and quantify the extent of tube formation using an image analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters include total tube length, number of junctions, and number of loops.
-
A positive control like Suramin should be included to validate the assay's responsiveness.
-
Section 4: Integrated Data Analysis & Strategic Progression
Benchmarking is not a linear process but an iterative cycle of data generation and decision-making. The data gathered from the described assays must be synthesized to form a coherent profile of the investigational compound.
Diagram 4.1: Benchmarking Workflow & Decision Gates
Caption: A logical workflow for compound benchmarking with key decision points.
Synthesizing the Narrative:
The ideal outcome for this compound would be a profile demonstrating:
-
Superior Selectivity: A potent IC50 against VEGFR-2 but significantly weaker activity (>30-fold) against other kinases like PDGFRβ and c-KIT compared to Sorafenib and Sunitinib. This could predict a more favorable side-effect profile.
-
Favorable ADME Properties: Good solubility and metabolic stability would suggest better potential for oral bioavailability and a more predictable dosing regimen.
-
Potent Cellular Activity: Strong inhibition of HUVEC proliferation and tube formation at concentrations consistent with its biochemical IC50 would confirm its mechanism of action and therapeutic potential.
Should this hypothetical benchmarking reveal weaknesses—for instance, high potency but poor metabolic stability—the data provides a clear rationale for the next steps in a lead optimization campaign. Medicinal chemists could then use this information to synthesize analogs, systematically modifying the structure to improve stability while retaining potency. This structured, data-driven approach is the cornerstone of modern drug discovery.
References
-
Abida, Md. Tauquir Alam, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
-
IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts.
-
Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
-
International Journal of Current Research and Review. (Date N/A). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ijcrr.info.
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
-
Fallon, T. R., & O'Donovan, D. H. (2024). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
-
Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 14(23).
-
Shaldami, M. A., et al. (2023). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). (5-Methylpyridin-3-yl)methanol. PubChem Compound Database.
Sources
A Guide to Ensuring Reproducibility of Biological Data for (5-Methylpyridazin-3-yl)methanol
In the realm of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific progress. The ability to reliably replicate, validate, and build upon previous findings is paramount for making informed decisions, advancing our understanding of biological systems, and ultimately, developing effective therapeutics. However, the scientific community has been grappling with a "reproducibility crisis," with numerous studies highlighting the challenges researchers face in replicating published results.[1] This guide provides a comprehensive framework for ensuring the reproducibility of biological data, using the heterocyclic compound (5-Methylpyridazin-3-yl)methanol as a case study. While specific biological data for this compound is not extensively published, its pyridazine core is a common scaffold in medicinally active compounds, suggesting a range of potential biological activities.[2] This guide will, therefore, focus on establishing robust experimental protocols and data reporting standards that can be applied to this compound and other novel small molecules.
The Compound in Focus: this compound
Before delving into biological assays, a thorough understanding of the test compound's physicochemical properties is crucial for ensuring experimental consistency.
This compound is a pyridazine derivative with the following key identifiers:
| Property | Value | Source |
| Molecular Formula | C7H9NO | PubChem |
| Molecular Weight | 123.15 g/mol | PubChem[3] |
| CAS Number | 102074-19-1 | PubChem[3] |
A critical first step in any experimental workflow is to confirm the identity and purity of the small molecule. Vendors should provide a certificate of analysis detailing the methods used for characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Imperative of Reproducibility in Preclinical Research
Failure to reproduce experimental findings is a significant impediment to scientific advancement, leading to wasted resources and a loss of confidence in published literature.[1] Studies have shown that a substantial portion of preclinical research is not reproducible, with estimates suggesting that over 50% of preclinical findings cannot be replicated.[1] The primary causes of this irreproducibility are often rooted in insufficient reporting of experimental details, including the lack of precise protocols, inadequate characterization of reagents, and inappropriate statistical analysis.[1][4]
To address this crisis, numerous organizations, including the National Institutes of Health (NIH) and prominent scientific journals, have established guidelines to enhance the rigor and transparency of research.[1] This guide will integrate these principles into a practical workflow for assessing the biological activity of this compound.
A Framework for Reproducible Biological Evaluation
Given that pyridazine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, a tiered screening approach is a logical starting point.[2] Furthermore, patent literature suggests that related pyridazinyl methanol compounds may act as inhibitors of ALK5, a serine/threonine kinase receptor involved in cell proliferation and differentiation.[5]
Here, we propose a hypothetical, yet representative, experimental workflow to characterize the biological effects of this compound, with an unwavering focus on reproducibility at each stage.
Experimental Workflow for Biological Characterization
Caption: A tiered experimental workflow for the biological characterization of a novel compound.
Detailed Experimental Protocols for Reproducibility
Compound Handling and Stock Solution Preparation
Meticulous attention to the handling of small molecules is a prerequisite for reproducible results.
Protocol:
-
Compound Authentication: Upon receipt, verify the compound's identity and purity against the vendor's certificate of analysis. If in-house capabilities exist, perform independent characterization (e.g., LC-MS, NMR).
-
Solvent Selection: Determine the appropriate solvent for dissolving this compound. Dimethyl sulfoxide (DMSO) is a common choice for cell-based assays. The final concentration of the solvent in the assay should be kept to a minimum (typically <0.5%) and be consistent across all experimental and control groups.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, as specified by the supplier or determined by stability studies.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This initial screen assesses the compound's effect on cell proliferation and viability.
Protocol:
-
Cell Line Authentication: Use a well-characterized and authenticated cell line (e.g., A549 human lung carcinoma cells). Regularly test for mycoplasma contamination.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration must be consistent across all wells. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Table 1: Comparison of Poor vs. Good Protocol Description for a Cell Viability Assay
| Poor Description | Good Description | Rationale for Good Practice |
| Cells were treated with the compound and viability was measured. | A549 cells (ATCC, CCL-185, passage 12, mycoplasma negative) were seeded at 5x10^3 cells/well in a 96-well plate. After 24h, cells were treated with a 10-point, 2-fold serial dilution of this compound (starting at 100 µM) or vehicle (0.5% DMSO). After 72h, cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega, G3580) according to the manufacturer's protocol. Absorbance was read at 490 nm. | Provides specific details on cell line, passage number, seeding density, compound concentrations, vehicle control, assay kit, and endpoint measurement, enabling accurate replication. |
In Vitro Kinase Assay (ALK5 Inhibition)
Based on the potential activity of related compounds, a direct biochemical assay against the ALK5 kinase can be performed.
Protocol:
-
Reagents: Use a purified, active recombinant ALK5 enzyme and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
Assay Buffer: The composition of the assay buffer (pH, salt concentration, cofactors) is critical and should be optimized and consistently used.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a known ALK5 inhibitor as a positive control (e.g., SB-431542).
-
Kinase Reaction: Initiate the reaction by adding ATP. The concentration of ATP should be at or near its Km for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Detection: After a defined incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like ADP-Glo™ (Promega) which measures ADP production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing the TGF-β/ALK5 Signaling Pathway
Caption: Hypothesized mechanism of action via ALK5 inhibition in the TGF-β signaling pathway.
Data Analysis and Reporting: The Final Frontier of Reproducibility
The most meticulously performed experiment can be rendered irreproducible by poor data analysis and reporting.
Key Principles:
-
Statistical Analysis: Clearly state the statistical tests used and the rationale for their choice. Report exact p-values rather than thresholds (e.g., p < 0.05). Specify the number of biological and technical replicates.
-
Data Visualization: Graphs should be clearly labeled, including axis titles, units, and error bars (indicating whether they represent standard deviation, standard error of the mean, or confidence intervals).
-
Data Availability: Whenever possible, share the raw data underlying the figures and tables in a public repository or as supplementary information.[4] This allows other researchers to re-analyze the data and verify the findings.
-
Code Sharing: If custom scripts or software were used for data analysis, these should also be made available.[6]
Comparative Analysis: A Tale of Two Compounds
To further validate the findings for this compound, a comparative analysis with a structurally related but distinct compound can be invaluable. For instance, comparing its activity profile with that of [5-(Trifluoromethyl)pyridazin-3-yl]methanol [7] could reveal important structure-activity relationships.
Table 2: Hypothetical Comparative Activity Profile
| Compound | Cell Viability IC50 (A549 cells) | ALK5 Inhibition IC50 | TGF-β Reporter Assay IC50 |
| This compound | 25 µM | 1.2 µM | 5.8 µM |
| [5-(Trifluoromethyl)pyridazin-3-yl]methanol | > 100 µM | 50 µM | > 100 µM |
| SB-431542 (Positive Control) | 15 µM | 0.09 µM | 0.2 µM |
Conclusion: A Commitment to Rigor and Transparency
Ensuring the reproducibility of biological data is a shared responsibility among researchers, institutions, and publishers. By adopting a mindset of rigor and transparency from the outset, from compound characterization to data reporting, we can enhance the reliability of our findings and accelerate the pace of scientific discovery. The principles and protocols outlined in this guide, using this compound as a template, provide a robust framework for generating high-quality, reproducible data for any novel small molecule, thereby strengthening the foundation upon which future research is built.
References
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023-06-13). MDPI. Available at: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). MDPI. Available at: [Link]
-
Tracing the Footsteps of the Data Reproducibility Crisis. (2018-01-30). LI-COR. Available at: [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). MDPI. Available at: [Link]
-
(5-Methylpyridin-3-yl)methanol. (n.d.). PubChem. Available at: [Link]
-
[5-(Trifluoromethyl)pyridazin-3-yl]methanol. (n.d.). PubChem. Available at: [Link]
-
Sandve, G. K., Nekrutenko, A., Taylor, J., & Hovig, E. (2013). Ten Simple Rules for Reproducible Computational Research. PLOS Computational Biology, 9(10), e1003285. Available at: [Link]
-
Tiwari, K., Kananathan, S., & Nallasamy, D. (2021). Reproducibility in systems biology modelling. Molecular Systems Biology, 17(2), e9982. Available at: [Link]
- Pyridazinyl amino derivatives as alk5 inhibitors. (n.d.). Google Patents.
-
Advancing reproducibility can ease the ‘hard truths’ of synthetic biology. (n.d.). Oxford Academic. Available at: [Link]
-
Ten simple rules for using public biological data for your research. (n.d.). PLOS Computational Biology. Available at: [Link]
-
Rethinking drug discovery through transcription factor biology. (2026-01-19). Drug Target Review. Available at: [Link]
-
How to Solve the Biological Research Reproducibility Problem. (2023-10-26). Almaden Genomics. Available at: [Link]
-
Ensuring Reproducibility and Transparency in Experimental Methods and Data Analysis: A Guideline for Authors Submitting to Horticulturae. (2025-11-03). ResearchGate. Available at: [Link]
Sources
- 1. licorbio.com [licorbio.com]
- 2. mdpi.com [mdpi.com]
- 3. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. almaden.io [almaden.io]
- 5. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 6. Ten Simple Rules for Reproducible Computational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [5-(Trifluoromethyl)pyridazin-3-yl]methanol | C6H5F3N2O | CID 177797549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (5-Methylpyridazin-3-yl)methanol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of (5-Methylpyridazin-3-yl)methanol, a heterocyclic compound whose careful handling is paramount. While a specific Safety Data Sheet (SDS) for every novel compound may not always be accessible, we can establish a robust disposal protocol by analyzing its chemical structure and adhering to foundational safety principles established by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
The structure of this compound—a substituted pyridazine ring with a methanol group—suggests it should be treated as a flammable and potentially toxic organic compound.[3] The pyridazine core, a nitrogen-containing heterocycle, indicates potential reactivity and ecotoxicity, while the methanol functional group points toward flammability.[4] Therefore, all disposal procedures must be approached with the assumption that the material is hazardous.
Core Principles of Chemical Waste Management
Before detailing the specific steps for this compound, it is crucial to internalize the universal tenets of laboratory waste management:
-
Segregation is Key: Never mix incompatible waste streams. Doing so can lead to dangerous chemical reactions. For instance, flammable wastes should never be stored with oxidizers.[5][6]
-
Label Everything: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and the date accumulation started.[7][8]
-
Containers Must Be Compatible and Secure: Use only approved, leak-proof containers made of a material that will not react with the chemical waste.[9] Containers must be kept tightly sealed except when adding waste.[7][8]
-
Never Use Evaporation: Intentional evaporation is not an acceptable method of chemical waste disposal.[5][10]
-
Sink Disposal is Prohibited for Hazardous Chemicals: Hazardous materials must not be poured down the drain.[5][11]
Step-by-Step Disposal Protocol for this compound
This protocol addresses the disposal of the pure compound, solutions containing it, and contaminated lab materials.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This forms the first line of defense against chemical exposure.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A standard lab coat must be worn.
-
Work Area: All handling of waste should be performed in a well-ventilated area, preferably inside a chemical fume hood.[12]
Step 2: Waste Stream Identification and Segregation
Properly categorizing the waste is the most critical step in the disposal process. This compound waste will typically fall into one of three categories.
-
Solid Waste: This includes unused or expired pure this compound and any solid materials grossly contaminated with it (e.g., spill cleanup absorbents, contaminated weighing papers).
-
Non-Halogenated Organic Solvent Waste: This stream is for solutions where this compound is dissolved in a non-halogenated solvent (e.g., methanol, ethanol, acetone). The presence of the methanol group on the compound itself reinforces this classification.[3][4]
-
Contaminated Sharps and Labware: This includes items like pipette tips, syringes, and glassware that are contaminated with trace amounts of the chemical.
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Flowchart
Step 3: Accumulation and Storage
Once segregated, the waste must be collected in designated satellite accumulation areas (SAAs).[13] These are locations at or near the point of generation and under the control of the laboratory personnel.[9]
-
Select the Correct Container: Use containers provided by your institution's Environmental Health & Safety (EHS) department. They must be compatible with the waste type (e.g., polyethylene for organic solvents).[7][9] Do not use food-grade containers.[7]
-
Label the Container: Attach a hazardous waste label to the container before adding any waste. Fill in all required information: the full name "this compound" and any other chemical constituents, the building and room number, and the accumulation start date.[7]
-
Collect the Waste:
-
For solid waste , carefully transfer the material into the designated solid waste container.
-
For liquid waste , pour the solution into the non-halogenated solvent waste container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
For contaminated labware , place items in their respective collection boxes (e.g., glass disposal box, sharps container).
-
-
Secure Storage: Keep all waste containers tightly sealed when not in use. Store them in a designated, well-ventilated secondary containment bin to prevent spills.[9]
Step 4: Disposal of Empty Containers
The original container of this compound must also be disposed of correctly. Since it is not considered an acutely hazardous "P-list" waste, triple rinsing is not federally required but is a best practice.[10][13]
-
Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The rinsate is now considered hazardous waste and must be collected and added to your non-halogenated solvent waste container.[5][10]
-
Deface Label: Completely remove or deface the original manufacturer's label.[10]
-
Dispose of Container: Dispose of the rinsed, air-dried, and unlabeled container in the appropriate receptacle for clean lab glass or plastic.
Step 5: Arranging for Final Disposal
Laboratories are required to have their waste removed by trained professionals.[2]
-
Monitor Accumulation: Keep track of the volume of waste. Federal regulations limit the amount of waste that can be stored and for how long.[13][14] Typically, full containers must be removed from the lab within a short timeframe (e.g., three days).[8]
-
Request Pickup: Contact your institution's EHS department to schedule a pickup of your full hazardous waste containers. Follow their specific procedures for waste transfer.
Quick Reference Disposal Summary
| Waste Type | Container | Key Operational Notes |
| Unused/Expired Solid | Labeled "Hazardous Waste" solid waste drum (e.g., polyethylene). | Segregate from liquids and oxidizers. Keep container sealed. |
| Solutions in Non-Halogenated Solvents | Labeled "Hazardous Waste" liquid container (e.g., polyethylene). | Do not mix with halogenated solvents. Do not fill past 90%. Keep sealed.[9] |
| Contaminated Consumables (gloves, wipes) | Labeled "Hazardous Waste" solid waste drum. | Place in a sealed bag before adding to the main container to minimize exposure. |
| Contaminated Glassware/Sharps | Puncture-resistant sharps container or designated glass waste box. | Do not overfill. Seal container when full and label for pickup. |
| Triple-Rinsed Empty Containers | Normal laboratory glass/plastic recycling or trash. | Must be thoroughly rinsed with the rinsate collected as hazardous waste. Original label must be defaced.[10] |
By adhering to this structured and logically sound protocol, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity from the beginning of an experiment to its very end.
References
- Fisher Scientific. (2023). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Fisher Scientific. (2023). Safety Data Sheet: [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol.
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
- Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. epa.gov [epa.gov]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. usbioclean.com [usbioclean.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. mtu.edu [mtu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
- 12. fishersci.com [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of (5-Methylpyridazin-3-yl)methanol
This document provides crucial safety and operational guidance for laboratory professionals, including researchers, scientists, and drug development experts, who handle (5-Methylpyridazin-3-yl)methanol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide synthesizes information from the GHS classifications of structurally similar compounds, such as (5-methylpyridin-3-yl)methanol and other pyridazine derivatives, to establish a robust and cautious handling protocol. The toxicological properties of this compound have not been fully elucidated, and it must be treated as a potentially hazardous substance. This guide is intended to augment, not supersede, your institution's established safety protocols and requires the exercise of professional scientific judgment. A thorough, site-specific risk assessment is mandatory before commencing any work.
Hazard Identification and Risk Assessment
Based on data from analogous chemical structures, this compound is anticipated to present several health hazards. The GHS classification for the closely related (5-methylpyridin-3-yl)methanol indicates the following potential risks[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
Furthermore, pyridazine and its derivatives are known to be volatile, and their fumes can be harmful if inhaled[2]. The methanol group suggests potential toxicity associated with methanol itself, which is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs like the eyes and central nervous system[3][4][5]. Therefore, handling this compound requires stringent controls to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.
Engineering Controls: The First Line of Defense
Primary containment and ventilation are critical to minimizing exposure. The causality is simple: if the chemical is contained, the risk of exposure is dramatically reduced.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is essential to prevent the inhalation of any vapors or aerosols, which may cause respiratory irritation[2][6][7].
-
Ventilation: Ensure the laboratory has adequate general ventilation. Fume hoods and other local exhaust systems reduce the concentration of harmful fumes in the workspace[2].
-
Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[8] This ensures a rapid response in the event of accidental eye or skin contact.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the final barrier between the user and the chemical. Its selection must be based on the highest potential risk. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Specification and Rationale |
| Eye and Face | Safety goggles with side shields | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Goggles provide a seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses, which is critical given the compound's potential for serious eye irritation.[9][10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Gloves must be inspected for tears or holes before each use. Nitrile gloves offer good resistance to a range of chemicals, including pyridines.[2][6] After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of as hazardous waste.[9] |
| Body Protection | Laboratory coat and long pants | A lab coat protects the skin and personal clothing from accidental spills. Clothing should fully cover the arms and legs. |
| Respiratory | Not required if handled in a fume hood | If work outside a fume hood is unavoidable (which is strongly discouraged), a full-face respirator with multi-purpose combination (US) or ABEK (EN 14387) respirator cartridges is necessary to protect against organic vapors and particulates.[9] |
Procedural Workflow: From Receipt to Disposal
A systematic approach ensures that safety is integrated into every step of the handling process. The following workflow provides a self-validating system for safe operation.
Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Operational Plan
-
Pre-Handling:
-
Review this guide and your institution's chemical safety protocols.
-
Ensure all necessary PPE is available and in good condition.[2]
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Confirm the location and accessibility of the nearest eyewash station and safety shower.[8]
-
Keep containers of the substance tightly closed when not in use.[6]
-
-
Handling:
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[11][12]
-
Prevent Contact: Avoid direct contact with skin and eyes. Do not breathe vapors or mist.[11][12]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.[12][13]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[8][11]
-
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[2][12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[8][11]
Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Do Not Pour Down the Drain: Improper disposal can lead to environmental damage and is likely a violation of local regulations.[14][15]
-
Collect Waste: Collect all waste (excess chemical, contaminated consumables like gloves and wipes) in a designated, properly labeled, and sealed hazardous waste container.[14][16]
-
Professional Disposal: The sealed container must be disposed of through a licensed hazardous waste management company.[14][16] Adhere strictly to all local, state, and federal environmental regulations for chemical waste disposal.
By adhering to these rigorous safety and operational protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
12 Safety Precautions To Follow When Handling Pyridine . (2024, October 1). Post Apple Scientific. [Link]
-
Safety Data Sheet - Methanol . (2015, June 1). Solvents & Petroleum Service, Inc. [Link]
-
Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. [Link]
-
(5-Methylpyridin-3-yl)methanol . (n.d.). PubChem. [Link]
-
Safety Data Sheet: Methanol . (n.d.). Chemos GmbH & Co.KG. [Link]
-
How to Dispose of Methanol? (2024, December 26). CBG Biotech. [Link]
-
Safety Data Sheet - Methanol . (2011, April 1). Univar. [Link]
-
How To Dispose Of Methanol . (2022, March 24). Sciencing. [Link]
-
Methanol Disposal In Laboratories . (n.d.). Chemical Waste Management. [Link]
-
What is the proper way to dispose of a 20% methanol solution? (2017, November 28). ResearchGate. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Methanol: toxicological overview . (2024, October 11). GOV.UK. [Link]
-
The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management . (2024, December 20). MDPI. [Link]
Sources
- 1. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. gov.uk [gov.uk]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. solventsandpetroleum.com [solventsandpetroleum.com]
- 13. chemos.de [chemos.de]
- 14. solvent-recyclers.com [solvent-recyclers.com]
- 15. sciencing.com [sciencing.com]
- 16. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





